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  • Product: 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride
  • CAS: 1485748-35-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride

Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride (CAS No. 1485748-35-3). Intended for researchers, scienti...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride (CAS No. 1485748-35-3). Intended for researchers, scientists, and professionals in drug development, this document delves into the structural and chemical characteristics of this heterocyclic compound. It outlines detailed, field-proven methodologies for the determination of its key physicochemical parameters, including solubility, melting point, pKa, and partition coefficient (LogP). Furthermore, this guide presents a framework for the analytical characterization of the molecule, employing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. The synthesis of this information is designed to provide a robust foundation for the evaluation and application of this compound in a research and development setting.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, owing to their diverse chemical structures and pharmacological activities.[1][2] The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a particularly privileged scaffold in medicinal chemistry.[3] Its derivatives are integral to numerous therapeutic agents, where the pyrrolidine motif can enhance aqueous solubility and other physicochemical properties, in addition to being a key part of the pharmacophore.[3] 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride is a molecule that combines the pyrrolidine-2-carboxylic acid scaffold, a proline analogue, with an oxane (tetrahydropyran) moiety. The hydrochloride salt form is often utilized to improve the solubility and stability of amine-containing compounds.[4]

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to the drug development process. These properties influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and manufacturing feasibility. This guide provides a detailed examination of the key physicochemical attributes of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride and the experimental methodologies required for their precise determination.

Chemical and Physical Properties

A summary of the known and predicted physicochemical properties of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride is presented in Table 1. It is important to note that while some data is available from suppliers, many experimental values are not yet published in peer-reviewed literature. The subsequent sections will detail the protocols to experimentally determine these crucial parameters.

Table 1: Physicochemical Properties of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride

PropertyValueSource
IUPAC Name 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride-
CAS Number 1485748-35-3[5]
Molecular Formula C₁₀H₁₈ClNO₃[5]
Molecular Weight 235.71 g/mol [5]
Chemical Structure See Figure 1-
Topological Polar Surface Area (TPSA) 49.77 Ų[5]
Predicted LogP 1.1362[5]
Melting Point Experimentally DeterminedSee Protocol 3.2
Solubility Experimentally DeterminedSee Protocol 3.1
pKa Experimentally DeterminedSee Protocol 3.3

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graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];
node [shape=plaintext];

// Define atoms with positions C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; N1 [label="N", pos="1.3,0!"]; C5 [label="C", pos="2.6,0.75!"]; O1 [label="O", pos="2.6,2!"]; O2 [label="O", pos="3.9,0!"]; H1[label="H", pos="4.9,0!"]; C6 [label="C", pos="1.3,-1.5!"]; C7 [label="C", pos="2.6,-2.25!"]; O3 [label="O", pos="3.9,-1.5!"]; C8 [label="C", pos="2.6,-3.75!"]; C9 [label="C", pos="1.3,-4.5!"]; Cl [label="Cl-", pos="-3,-2.5!"]; H_N [label="H+", pos="1.8,0.5!"];

// Define bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- N1; N1 -- C1; C1 -- C5 [style=double]; C5 -- O1; C5 -- O2; O2 -- H1; N1 -- C6; C6 -- C7; C7 -- O3; O3 -- C8; C8 -- C9; C9 -- C6; N1 -- H_N [style=dashed];

// Add labels for clarity label_pyrrolidine [label="Pyrrolidine Ring", pos="-0.65,0!", fontsize=10]; label_oxane [label="Oxane Ring", pos="2.6,-3!", fontsize=10]; label_carboxylic_acid [label="Carboxylic Acid", pos="3.25,1.375!", fontsize=10]; label_hcl [label="Hydrochloride", pos="-1.5,-2.5!", fontsize=10]; }

Figure 1: Chemical Structure of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride.

Experimental Protocols for Physicochemical Characterization

The following protocols describe robust and widely accepted methods for determining the key physicochemical properties of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride.

Determination of Aqueous Solubility using the Shake-Flask Method

Rationale: The shake-flask method is the gold-standard for determining thermodynamic solubility, providing a direct measure of a compound's solubility in a given solvent at equilibrium.[6][7] This is a critical parameter for predicting oral bioavailability and for designing appropriate formulations.

G A Add excess solid compound to a known volume of aqueous buffer (e.g., PBS pH 7.4) in a sealed vial. B Agitate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. A->B Equilibration C Separate the solid and liquid phases via centrifugation or filtration (0.22 µm filter). B->C Phase Separation D Quantify the concentration of the compound in the supernatant using a validated analytical method (e.g., HPLC-UV or LC-MS). C->D Analysis E The measured concentration represents the thermodynamic solubility. D->E Result

Caption: Workflow for the Shake-Flask Solubility Assay.

Step-by-Step Protocol:

  • Preparation: Add an excess amount (to ensure a saturated solution) of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride to a series of vials containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium.[2]

  • Phase Separation: After equilibration, carefully separate the undissolved solid from the solution. This can be achieved by centrifugation at high speed, followed by careful removal of the supernatant, or by filtering the solution through a 0.22 µm syringe filter.[7]

  • Quantification: Prepare a series of standard solutions of the compound of known concentrations. Analyze both the standards and the supernatant from the solubility experiment using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Construct a calibration curve from the standard solutions. Use the equation of the line to determine the concentration of the compound in the supernatant, which corresponds to its solubility.

Determination of Melting Point

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.[8] For a pure substance, the melting range is typically narrow. Techniques such as Differential Scanning Calorimetry (DSC) or the capillary method are commonly employed.[3][9]

G cluster_0 Capillary Method cluster_1 Differential Scanning Calorimetry (DSC) A Pack a small amount of the finely powdered compound into a capillary tube. B Place the capillary tube in a melting point apparatus. C Heat the sample slowly (1-2 °C/min) near the expected melting point. D Record the temperature range from the first appearance of liquid to complete liquefaction. E Accurately weigh a small amount of the sample into an aluminum pan. F Seal the pan and place it in the DSC instrument alongside a reference pan. G Heat the sample at a controlled rate (e.g., 10 °C/min). H The onset of the endothermic peak in the thermogram corresponds to the melting point.

Caption: Methods for Melting Point Determination.

Step-by-Step Protocol (Capillary Method):

  • Sample Preparation: Finely powder a small amount of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride.

  • Loading: Tap the open end of a capillary tube into the powder to introduce a small amount of the sample. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[10]

  • Measurement: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

Determination of pKa by Potentiometric Titration

Rationale: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound with ionizable groups, such as the carboxylic acid and the secondary amine (as a hydrochloride salt) in the target molecule, the pKa values are critical for understanding its charge state at different pH values, which in turn affects its solubility, permeability, and receptor binding.[11][12] Potentiometric titration is a reliable method for determining pKa.[13]

G A Dissolve a known amount of the compound in water or a co-solvent. B Titrate the solution with a standardized solution of a strong base (e.g., NaOH). A->B Titration C Monitor the pH of the solution continuously using a calibrated pH meter. B->C Measurement D Plot the pH versus the volume of titrant added. C->D Data Plotting E The pKa is the pH at the half-equivalence point. D->E Analysis

Caption: Workflow for pKa Determination by Potentiometric Titration.

Step-by-Step Protocol:

  • Preparation: Accurately weigh a sample of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride and dissolve it in a known volume of deionized water.

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode in the solution.

  • Titration: Slowly add a standardized solution of sodium hydroxide (NaOH) of known concentration to the beaker in small increments.

  • Data Collection: After each addition of NaOH, allow the pH reading to stabilize and record the pH and the total volume of titrant added.[14]

  • Data Analysis: Plot the pH values against the volume of NaOH added. The resulting titration curve will show inflection points corresponding to the equivalence points. The pKa of the carboxylic acid will be the pH at the point where half of the volume of NaOH required to reach the first equivalence point has been added. Similarly, the pKa of the protonated amine can be determined from the second half-equivalence point.

Determination of the Partition Coefficient (LogP)

Rationale: The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties, including absorption and distribution.[15] While the shake-flask method is the traditional approach, HPLC-based methods are often preferred for their speed and lower sample consumption.[16][17]

Step-by-Step Protocol (HPLC Method):

  • System Preparation: Use a reverse-phase HPLC column (e.g., C18). The mobile phase will be a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

  • Calibration: Inject a series of standard compounds with known LogP values onto the HPLC system and record their retention times.

  • Sample Analysis: Dissolve 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride in the mobile phase and inject it into the HPLC system, recording its retention time.

  • Calculation: Plot the logarithm of the retention factor (k') of the standard compounds against their known LogP values to generate a calibration curve. The retention factor k' is calculated as (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time of the column. Use the retention time of the target compound to calculate its k' and then determine its LogP from the calibration curve.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy (¹H and ¹³C) is a powerful tool for elucidating the molecular structure of a compound.[4][18] It provides detailed information about the chemical environment of each atom.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine and oxane rings, as well as the carboxylic acid proton. The chemical shifts, splitting patterns, and integration of these signals will confirm the connectivity of the atoms.

  • ¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, further confirming the carbon skeleton.

Expected Spectral Features: The ¹H NMR spectrum of L-proline derivatives typically shows complex multiplets for the pyrrolidine ring protons.[19][20] The protons on the oxane ring are also expected to show characteristic signals. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift. In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid will be observed at a downfield chemical shift (typically >170 ppm).[21]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[22][23]

Expected Spectral Features: The FT-IR spectrum of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride is expected to show characteristic absorption bands for the following functional groups:

  • O-H stretch of the carboxylic acid, which will be a broad band in the region of 3300-2500 cm⁻¹.

  • N-H stretch of the secondary ammonium salt, which may be observed in the 2700-2250 cm⁻¹ region.

  • C=O stretch of the carboxylic acid, typically a strong absorption around 1730-1700 cm⁻¹.

  • C-O stretch of the ether in the oxane ring, expected in the 1260-1000 cm⁻¹ region.

  • C-N stretch of the amine, which will likely appear in the 1250-1020 cm⁻¹ range.

Mass Spectrometry (MS)

Rationale: Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.[24][25] High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which can be used to confirm the molecular formula.

Expected Fragmentation Pattern: In an electrospray ionization (ESI) mass spectrum, the compound is expected to be observed as its protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion, providing further structural information. Common fragmentation pathways for proline derivatives may involve the loss of the carboxylic acid group (as CO₂ and H₂O) and fragmentation of the pyrrolidine and oxane rings.

X-ray Crystallography

Rationale: Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid.[26][27] It provides precise information about bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

Protocol Outline:

  • Crystal Growth: High-quality single crystals of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride need to be grown. This is typically achieved by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.[27]

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure, yielding a detailed three-dimensional model of the molecule.

Conclusion

This technical guide has provided a comprehensive framework for understanding and characterizing the physicochemical properties of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride. By following the detailed experimental protocols outlined herein, researchers and drug development professionals can obtain the critical data necessary to evaluate the potential of this compound as a lead candidate. A thorough physicochemical characterization is an indispensable step in the journey from a promising molecule to a viable therapeutic agent, and this guide serves as a robust resource for that endeavor.

References

  • U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. [Link]

  • World Journal of Advanced Research and Reviews. (2025). Role of Heterocycles in Drug Discovery: An Overview. [Link]

  • Quora. (2017). How do you perform the shake flask method to determine solubility?. [Link]

  • BioAssay Systems. (n.d.). Shake Flask Method Summary. [Link]

  • Gai, F., et al. (n.d.). 4-Oxoproline as a Site-Specific Infrared Probe: Application to Assess Proline Isomerization and Dimer Formation. PMC. [Link]

  • Gumustas, M., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. PMC. [Link]

  • Shaik, F., et al. (n.d.). Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. PMC. [Link]

  • ChemRxiv. (n.d.). PRACTICAL MULTIGRAM APPROACH TO CONFORMATIONALLY CONSTRAINED PROLINE-BASED BUILDING BLOCKS WITH GAMMA-SPIRO CONJUNCTION. [Link]

  • Repository. (2020). EXPERIMENTAL MEASUREMENTS FOR MELTING POINT, HEAT OF FUSION AND HEAT CAPACITY OF SEVERAL EUTECTIC MOLTEN SALTS BY NACL-KCL-MGCL2. [Link]

  • ResearchGate. (n.d.). FTIR spectra - L -proline, (b) trans-4-hydroxy. [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of l-proline nitrate. [Link]

  • University of California, Santa Barbara. (n.d.). Powder X-ray Diffraction Protocol/SOP. [Link]

  • Nango, E., et al. (n.d.). Structural resolution of a small organic molecule by serial X-ray free-electron laser and electron crystallography. PMC. [Link]

  • Royal Society of Chemistry. (n.d.). L-Proline-Catalyzed Synthesis of Highly Functionalized Multisubstituted 1,4-Dihydropyridines. [Link]

  • DergiPark. (n.d.). One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L-Proline. [Link]

  • Thompson Rivers University. (n.d.). Experiment 1: Melting-point Determinations. [Link]

  • Deva, T., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC. [Link]

  • ResearchGate. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) L-proline, (b) Fe3O4@L-proline, and (c) Fe3O.... [Link]

  • Department of Biotechnology. (n.d.). Titration curves and pKa values of amino acids. [Link]

  • ACS Publications. (2001). Conformers of Nonionized Proline. Matrix-Isolation Infrared and Post-Hartree−Fock ab Initio Study. [Link]

  • U.S. Food and Drug Administration. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. [Link]

  • ResearchGate. (2025). (PDF) Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. [Link]

  • University of Calgary. (n.d.). Melting point determination. [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • thinkSRS.com. (n.d.). Determination of Melting Points According to Pharmacopeia. [Link]

  • Journal of Veterinary Research. (n.d.). Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds. [Link]

  • UNT Digital Library. (n.d.). Hydrogen-Ion Titrations of Amino Acids and Proteins in Solutions Containing Concentrated Electrolyte. [Link]

  • Preprints.org. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. [Link]

  • Journal of Veterinary Research. (2025). Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds. [Link]

  • Preprints.org. (n.d.). A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in Expanding in Silico Training Datasets. [Link]

  • Journal of Current Medical Research and Opinion. (2024). Liquid Chromatography-Mass Spectrometry LC-MS Analysis and LC. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

  • SpringerLink. (n.d.). HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. [Link]

Sources

Exploratory

An In-depth Technical Guide on the Physicochemical Characterization of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride

This technical guide provides a comprehensive framework for the determination of the molecular weight and the elucidation of the crystal structure of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride. Designed for...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive framework for the determination of the molecular weight and the elucidation of the crystal structure of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document outlines the critical experimental and computational methodologies required for a thorough physicochemical characterization. While specific crystallographic data for this compound is not publicly available, this guide details the established protocols to obtain and analyze such information, ensuring scientific rigor and integrity.

Introduction: The Significance of Physicochemical Characterization

In the realm of pharmaceutical development, a precise understanding of a compound's molecular weight and three-dimensional structure is paramount. These fundamental properties govern a molecule's behavior, influencing its solubility, stability, bioavailability, and interaction with biological targets. For 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride, a substituted pyrrolidine derivative, these characteristics are critical for its potential development as a therapeutic agent. Pyrrolidine-containing molecules are prevalent in numerous approved drugs, highlighting the importance of this chemical scaffold.[1][2] This guide will provide the scientific rationale and step-by-step protocols for determining these key physicochemical parameters.

Molecular Weight Determination: Foundational Data

The molecular formula of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride has been established as C₁₀H₁₈ClNO₃, with a corresponding molecular weight of 235.71 g/mol .[3] This information serves as the bedrock for all subsequent structural and analytical studies.

Table 1: Molecular Properties of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride
PropertyValueSource
Molecular FormulaC₁₀H₁₈ClNO₃ChemScene[3]
Molecular Weight235.71 g/mol ChemScene[3]
CAS Number1485748-35-3ChemScene[3]

Experimental verification of the molecular weight is a crucial quality control step. High-resolution mass spectrometry (HRMS) is the preferred method for this purpose due to its high accuracy and sensitivity.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve a small quantity (typically <1 mg) of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride in a suitable solvent, such as methanol or water, to a final concentration of approximately 1 µg/mL.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire mass spectra in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Analysis: Determine the accurate mass of the [M+H]⁺ ion. The expected accurate mass for C₁₀H₁₈NO₃ (the free base) is 200.1287, and for the protonated molecule [C₁₀H₁₈NO₃+H]⁺ is 201.1365. The presence of the hydrochloride salt will also be evident. Compare the experimentally measured mass to the theoretically calculated mass. A mass accuracy of <5 ppm provides high confidence in the elemental composition.

Crystal Structure Elucidation: A Step-by-Step Approach

The determination of the crystal structure provides the definitive three-dimensional arrangement of atoms in the solid state. This information is invaluable for understanding intermolecular interactions, predicting polymorphism, and informing drug formulation strategies. Single-crystal X-ray diffraction is the gold standard technique for this purpose.

Crystallization: The Critical First Step

Obtaining high-quality single crystals is often the most challenging aspect of crystal structure determination. A systematic screening of crystallization conditions is necessary.

  • Solvent Selection: Screen a diverse range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate) and solvent mixtures.

  • Crystallization Techniques:

    • Slow Evaporation: Prepare a saturated solution of the compound in a chosen solvent system and allow the solvent to evaporate slowly at a constant temperature.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): Place a drop of the concentrated compound solution on a cover slip or post and suspend it over a reservoir containing a precipitant. The slow diffusion of the precipitant vapor into the drop induces crystallization.

    • Cooling Crystallization: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.

  • Optimization: Once initial crystal hits are identified, optimize the conditions (e.g., temperature, concentration, precipitant concentration) to grow larger, well-defined single crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction (SC-XRD)

This technique involves irradiating a single crystal with a focused X-ray beam and analyzing the resulting diffraction pattern to determine the arrangement of atoms within the crystal lattice.

scxrd_workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis & Structure Refinement crystal_selection Crystal Selection & Mounting data_collection X-ray Data Collection crystal_selection->data_collection Diffractometer structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution Diffraction Data refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation final_structure Final Crystal Structure validation->final_structure Final Model (CIF File)

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

  • Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen gas (typically 100 K) is used to minimize thermal motion and radiation damage. Collect a full sphere of diffraction data.

  • Structure Solution: Process the raw diffraction data to obtain a set of structure factors. Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.

  • Structure Refinement: Build an initial atomic model into the electron density map. Refine the atomic positions, and thermal parameters against the experimental data until the model converges.

  • Validation: Use crystallographic software to validate the final structure, checking for geometric reasonability and ensuring a good fit to the diffraction data. The final output is typically a Crystallographic Information File (CIF).

Computational Chemistry: Complementary Insights

In the absence of experimental crystal data, computational methods can provide valuable predictions of the molecule's three-dimensional conformation and potential crystal packing.

Workflow for Computational Structure Prediction

computational_workflow start 2D Structure conf_search Conformational Search start->conf_search qm_optimization Quantum Mechanical Geometry Optimization conf_search->qm_optimization Low-energy conformers crystal_packing Crystal Structure Prediction qm_optimization->crystal_packing Optimized geometry predicted_structures Predicted Crystal Structures crystal_packing->predicted_structures

Sources

Foundational

A Methodological Framework for Elucidating the In Vitro Mechanism of Action of Novel Pyrrolidine-2-Carboxylic Acid Analogs

Disclaimer: As of the latest available data, there is no publicly accessible scientific literature detailing the in vitro mechanism of action for 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride. This compound, i...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: As of the latest available data, there is no publicly accessible scientific literature detailing the in vitro mechanism of action for 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride. This compound, identified by CAS Number 1485748-35-3, is listed by chemical suppliers but lacks associated research publications on its biological activity.[1] Consequently, this guide will not describe a known mechanism of action. Instead, it will serve as an in-depth technical framework outlining the experimental strategies and methodologies that a researcher would employ to investigate and characterize the in vitro mechanism of a novel compound of this structural class. The insights and protocols herein are synthesized from established research on functionally and structurally related pyrrolidine-based molecules.

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse biological activities.[2][3] Derivatives of pyrrolidine-2-carboxylic acid (proline) are particularly significant, acting as enzyme inhibitors, receptor antagonists, and key components in antiviral and anticancer agents.[2][4][5] Given this context, a systematic in vitro investigation of a novel analog like 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride is a critical step in its preclinical development.

This guide provides a comprehensive, experience-driven approach to such an investigation, detailing the logical progression from broad phenotypic screening to specific target identification and pathway analysis.

Part 1: Initial Mechanistic Hypothesis and Broad-Spectrum Screening

The initial phase of investigation for a novel chemical entity involves casting a wide net to identify any potential biological activity. The structure of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride, containing a proline-like core, suggests several plausible starting points for investigation based on known activities of similar compounds.[3][6]

Structural Considerations and Initial Hypotheses:

  • Enzyme Inhibition: The carboxylic acid and pyrrolidine ring are common features in enzyme inhibitors that mimic natural substrates. For example, pyrrolidine derivatives are known to inhibit dipeptidyl peptidase IV (DPP-IV) and the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis.[4][5]

  • Receptor Antagonism: The scaffold could potentially interact with various cell surface receptors, a common mechanism for many nitrogen-containing heterocyclic compounds.[3]

  • Antiproliferative Effects: Many cytotoxic and cytostatic agents incorporate heterocyclic rings.[7]

A logical first step is to perform broad phenotypic screening across a panel of diverse human cancer cell lines to detect any antiproliferative activity. This provides an unbiased view of potential efficacy.

G cluster_0 Phase 1: Broad Phenotypic Screening A Compound Preparation (1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid HCl) B Cell Line Panel Selection (e.g., NCI-60) A->B C Dose-Response Treatment (e.g., 10-point, 2-fold dilutions) B->C D Cell Viability Assay (e.g., CellTiter-Glo®) C->D E Data Analysis (IC50 Determination) D->E G cluster_1 Phase 2: Target Class Identification F Active Compound from Phase 1 G Broad Enzyme Panel Screen (e.g., Kinase & Protease Panels) F->G H Primary Hit Identification (% Inhibition > 50% at 10 µM) G->H I Dose-Response Confirmation (Biochemical IC50 Assay) H->I J Target Validation in Cells (e.g., Western Blot for Pathway Modulation) I->J

Caption: Workflow for identifying a specific molecular target.

Protocol 2: In Vitro DPP-IV Inhibition Assay

Given that many proline-containing molecules are DPP-IV inhibitors, a specific assay for this enzyme is a high-priority experiment. [4]

  • Reagents: Human recombinant DPP-IV, a fluorogenic substrate (e.g., Gly-Pro-AMC), and the test compound.

  • Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl, pH 7.5).

  • Compound Dilution: Prepare serial dilutions of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride.

  • Reaction Setup: In a 96-well black plate, add the assay buffer, the test compound dilutions, and the DPP-IV enzyme. Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Measure the increase in fluorescence over time (e.g., every minute for 30 minutes) using a microplate reader (Excitation/Emission ~360/460 nm). The rate of increase is proportional to enzyme activity.

  • Data Analysis: Calculate the rate of reaction for each compound concentration. Normalize the data to a no-compound control and plot the percent inhibition versus compound concentration to determine the IC50 value.

Table 2: Hypothetical Enzyme Inhibition Data

Target Compound Concentration (µM) % Inhibition IC50 (µM)
DPP-IV 10 85 1.2
Trypsin 10 < 10 > 100
Cathepsin B 10 < 10 > 100

| InhA | 10 | 5 | > 100 |

Rationale: This targeted assay provides direct evidence of enzyme inhibition. The hypothetical data suggests the compound is a potent and selective inhibitor of DPP-IV. This aligns with the known pharmacology of other pyrrolidine derivatives, such as vildagliptin. [4]

Part 3: Cellular Mechanism of Action and Pathway Analysis

With a putative target identified (e.g., DPP-IV), the final phase is to confirm this mechanism within a cellular context and understand its downstream consequences.

This involves verifying that the compound engages its target in living cells and produces the expected biological response.

G cluster_2 Phase 3: Cellular Mechanism Validation K Confirmed Target (e.g., DPP-IV) L Cellular Thermal Shift Assay (CETSA) (Target Engagement) K->L M Western Blot Analysis (Downstream Signaling) K->M N Functional Cellular Assay (e.g., GLP-1 Secretion) K->N O Final MOA Confirmation L->O M->O N->O

Caption: Workflow for validating the cellular mechanism of action.

Protocol 3: Western Blot for Downstream Pathway Analysis

If the compound inhibits DPP-IV, it would be expected to prevent the degradation of incretin hormones like GLP-1, potentially impacting downstream signaling pathways.

  • Cell Treatment: Treat a relevant cell line (e.g., a colon cancer line like HCT116 that expresses DPP-IV) with the compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC50) for a set time (e.g., 24 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by molecular weight using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against key pathway proteins (e.g., p-Akt, total Akt, Cyclin D1).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine changes in protein expression or phosphorylation status.

Rationale: This experiment connects the direct enzyme inhibition to a cellular outcome. A decrease in cell viability (observed in Phase 1) could be explained by the modulation of signaling pathways that control cell proliferation and survival, such as the Akt pathway.

Conclusion

While the specific in vitro mechanism of action for 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride remains to be determined through empirical research, this guide provides a robust, logical, and technically detailed framework for its elucidation. By progressing from broad phenotypic screening to specific target identification and cellular pathway analysis, researchers can systematically uncover the biological function of this and other novel pyrrolidine-based compounds, paving the way for potential therapeutic development.

References

  • D. S. T. A. Martins, S. F. de Oliveira, and W. Cunico, "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors," Molecules, 2024. [Link]

  • S. S. K. Reddy, et al., "Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors," Beilstein Journal of Organic Chemistry, 2008. [Link]

  • X. He, et al., "Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis," Journal of Medicinal Chemistry, 2006. [Link]

  • A. B. Smith III, "Pyrrolidine-2-carboxylic acid (L-Proline)," ResearchGate, 2011. [Link]

  • J. Fortin, et al., "Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates and their hydrochloride salts as novel water soluble antimitotic prodrugs bioactivated by cytochrome P450 1A1 in breast cancer cells," European Journal of Medicinal Chemistry, 2022. [Link]

  • S. G. Gugliandolo, et al., "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds," Molecules, 2022. [Link]

Sources

Exploratory

Safety Data Sheet (SDS) and Toxicological Profiling of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride

Executive Summary The compound 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride (CAS: 1485748-35-3) is a functionalized, cyclic amino acid derivative. Its core architecture—a conformationally restricted pyrrolidi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride (CAS: 1485748-35-3) is a functionalized, cyclic amino acid derivative. Its core architecture—a conformationally restricted pyrrolidine ring substituted with a tetrahydropyran (oxan-4-yl) moiety—makes it a highly valuable scaffold in peptidomimetic design and small-molecule drug discovery. The hydrochloride salt form is intentionally utilized to ensure chemical stability and enhance aqueous solubility, which is critical for both synthetic workflows and biological evaluation. However, the unique physicochemical properties of this compound necessitate a rigorous understanding of its safety and toxicity profile to ensure researcher safety and data integrity during early-stage screening.

Physicochemical Profiling & Causality in Drug Design

To understand the toxicological behavior of a compound, one must first analyze its physical properties. Proline derivatives are frequently used in drug design because their conformational rigidity can lock molecules into specific bioactive geometries, thereby lowering the entropic penalty upon target binding. The addition of the oxan-4-yl group increases steric bulk and modulates lipophilicity while providing an additional hydrogen bond acceptor.

As summarized in Table 1 , these parameters fall well within Lipinski's Rule of Five, suggesting excellent potential for oral bioavailability and membrane permeability[1].

Table 1: Physicochemical & Computational Properties

PropertyValueMechanistic Implication in Drug Design
Molecular Weight 235.71 g/mol Low MW facilitates rapid passive diffusion across lipid bilayers.
LogP 1.1362Optimal lipophilicity for systemic circulation and potential Blood-Brain Barrier (BBB) penetration.
TPSA 49.77 ŲHighly favorable Topological Polar Surface Area for oral bioavailability (< 140 Ų).
H-Bond Acceptors 3Facilitates specific hydrogen bonding with target receptor pockets.
Rotatable Bonds 2High structural rigidity reduces the entropic penalty upon binding.

Toxicological & Hazard Assessment (The SDS Core)

According to standardized chemical safety databases, this compound carries several critical Globally Harmonized System (GHS) hazard classifications[2]. Understanding the mechanistic causality behind these hazards is paramount for scientists designing safe handling protocols.

Table 2: GHS Hazard Classifications & Mechanistic Rationale

Hazard CodeClassificationMechanistic Rationale
H302 / H312 / H332 Acute Toxicity - Oral, Dermal, Inhalation (Category 4)Small, membrane-permeable amines can disrupt cellular ion gradients or interact non-specifically with intracellular targets. The salt form induces localized osmotic stress.
H315 Skin Irritation (Category 2)As a hydrochloride salt, the compound is intrinsically acidic in aqueous environments (e.g., sweat). This localized pH drop leads to protein denaturation in the stratum corneum.
H319 Eye Irritation (Category 2A)Rapid dissolution in the aqueous tear film induces severe osmotic and acidic stress, triggering pro-inflammatory cytokine release (e.g., IL-1α) in the corneal epithelium.
H336 Specific Target Organ Toxicity - Single Exposure (Category 3)Indicates potential for drowsiness/dizziness. Given its LogP (1.1362) and low MW, the compound readily crosses the BBB. Its structural similarity to endogenous neuroactive amino acids (e.g., GABA analogs) suggests off-target modulation at CNS receptors.

Experimental Safety & Handling Workflow

To mitigate the risks outlined in the SDS, a self-validating safety protocol must be implemented. The workflow below establishes a multi-layered defense system, ensuring that environmental controls and personal protective equipment (PPE) act synergistically to prevent exposure.

G Start Compound Receipt CAS: 1485748-35-3 Storage Storage Desiccated, 2-8°C Start->Storage PPE Don PPE Gloves, Goggles, Lab Coat Storage->PPE FumeHood Handling Class II Fume Hood PPE->FumeHood Spill Spill Scenario FumeHood->Spill Accident Experiment Proceed to Assay FumeHood->Experiment CleanUp Neutralize & Wipe Dispose as HazMat Spill->CleanUp

Workflow for safe handling and spill mitigation of the target compound.

Protocol 1: Safe Handling and Stock Solution Preparation
  • Environmental Control: Perform all weighing and transfer operations within a Class II biological safety cabinet or a certified chemical fume hood. This prevents the inhalation of aerosolized dust, directly mitigating H332 and H336 hazards.

  • PPE: Don nitrile gloves (double-gloving is recommended for extended handling to prevent H312 dermal toxicity), splash-proof chemical goggles (mitigating H319), and a fluid-resistant lab coat.

  • Weighing: Use an anti-static weighing boat to prevent compound scattering. Weigh the desired mass of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride.

  • Solubilization: Dissolve the compound in anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM to 50 mM master stock. The hydrochloride salt ensures rapid dissolution.

  • Storage: Aliquot the master stock into amber microcentrifuge tubes. Purge the headspace with argon or nitrogen gas to prevent oxidative degradation of the amine, and store at -20°C.

In Vitro Toxicity Screening Protocol

To empirically validate the acute toxicity profile (acting as a surrogate for H302/H312 classifications), a standardized cytotoxicity assay is required. The following protocol utilizes a self-validating design by incorporating strict vehicle and positive controls to ensure the observed toxicity is compound-specific and not an artifact of the solvent.

G Prep Prepare Stock (10 mM in DMSO) Dilution Serial Dilution (10 µM - 1 mM) Prep->Dilution Incubation Incubate 24h/48h (37°C, 5% CO2) Dilution->Incubation Dose Cells Seed HepG2 Cells (96-well plate) Cells->Incubation Pre-culture Assay MTT / LDH Assay Incubation->Assay Analysis Calculate IC50 & Evaluate Cytotoxicity Assay->Analysis

Step-by-step in vitro cytotoxicity screening workflow for compound evaluation.

Protocol 2: Cytotoxicity Evaluation via MTT Assay
  • Cell Seeding: Seed HepG2 (hepatocellular carcinoma) cells at a density of 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence and exponential growth phase entry.

  • Dosing: Perform a serial dilution of the DMSO master stock in complete culture media. Final concentrations should range from 1 µM to 1 mM. Critical Control: Ensure the final DMSO concentration remains ≤0.5% (v/v) across all wells to prevent solvent-induced cytotoxicity.

  • Exposure: Aspirate the old media and apply the dosed media to the cells. Include vehicle controls (0.5% DMSO in media) to establish baseline viability, and positive controls (e.g., 10 µM Doxorubicin) to validate assay sensitivity. Incubate for 48 hours.

  • Viability Assessment: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3-4 hours to allow viable cells to metabolize the tetrazolium dye into insoluble formazan.

  • Solubilization & Readout: Carefully aspirate the media, add 100 µL of pure DMSO to dissolve the purple formazan crystals, and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values against the vehicle control (set to 100% viability). Calculate the IC₅₀ value using non-linear regression analysis. This quantitative metric serves as the definitive baseline for the compound's cellular toxicity.

References

  • NextSDS. "1-(oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

Sources

Foundational

Preliminary Biological Screening of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride: A Technical Guide

Abstract This technical guide provides a comprehensive framework for the preliminary biological screening of the novel chemical entity, 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride. The pyrrolidine scaffold i...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the preliminary biological screening of the novel chemical entity, 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride. The pyrrolidine scaffold is a well-established pharmacophore in modern drug discovery, known to impart a wide range of biological activities.[1][2][3] This document outlines a tiered, multi-faceted screening cascade, commencing with in silico predictive modeling, followed by a suite of in vitro assays to probe for potential cytotoxic, antimicrobial, anti-inflammatory, and antioxidant properties. The methodologies are presented with the necessary detail to facilitate their implementation in a drug discovery research setting. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the bioactivity of novel heterocyclic compounds.

Introduction and Rationale

The discovery of new therapeutic agents is a cornerstone of biomedical research. Heterocyclic compounds, in particular, form the backbone of a significant portion of approved drugs. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is considered a "privileged scaffold" due to its prevalence in a multitude of biologically active molecules, both natural and synthetic.[1][3] Pyrrolidine derivatives have demonstrated a remarkable diversity of pharmacological effects, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant activities.[1][2]

The subject of this guide, 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride (CAS No. 1485748-35-3), is a novel compound featuring this key pyrrolidine moiety. The presence of the oxane (tetrahydropyran) ring system further enhances its potential for biological activity, as this motif is also found in numerous bioactive natural products.[4][5] Given the established therapeutic potential of its constituent chemical scaffolds, a systematic preliminary biological evaluation is warranted to elucidate its pharmacological profile.

This guide proposes a logical and resource-efficient screening workflow. We will begin with computational methods to predict the compound's pharmacokinetic properties and potential biological targets. Subsequently, a series of in vitro assays will be detailed to empirically test these predictions and explore a range of common biological activities.

Tier 1: In Silico and Computational Screening

Before committing to resource-intensive wet-lab experiments, in silico methods offer a rapid and cost-effective first pass to evaluate the "drug-likeness" of a compound and to generate hypotheses about its potential biological targets.[6][7][8]

ADMET Prediction

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery to identify potential liabilities.[6][9]

Protocol:

  • Structure Input: Obtain the 2D structure of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride and convert it to a suitable format (e.g., SMILES).

  • Software Selection: Utilize established computational platforms for ADMET prediction, such as SwissADME, pkCSM, or similar software packages.

  • Parameter Analysis: Evaluate key physicochemical properties, including:

    • Molecular Weight (MW)

    • LogP (lipophilicity)

    • Topological Polar Surface Area (TPSA)

    • Hydrogen Bond Donors and Acceptors

    • Aqueous Solubility

  • Pharmacokinetic Prediction: Assess predicted parameters such as:

    • Human Intestinal Absorption (HIA)

    • Blood-Brain Barrier (BBB) penetration

    • Cytochrome P450 (CYP) enzyme inhibition

  • Toxicity Prediction: Evaluate predictions for:

    • hERG inhibition

    • Ames mutagenicity

    • Hepatotoxicity

Data Presentation:

PropertyPredicted ValueAcceptable Range for Oral Drugs
Molecular Weight< 500 g/mol
LogP-0.4 to +5.6
TPSA< 140 Ų
H-Bond Donors≤ 5
H-Bond Acceptors≤ 10
Aqueous SolubilityLogS > -6
BBB PermeantYes/No
hERG InhibitionLow/Medium/High Risk
Ames MutagenicityNon-mutagen/Mutagen
Reverse Docking for Target Identification

Reverse docking is a computational technique used to identify potential macromolecular targets of a small molecule by docking it against a large library of known protein structures.[10] This can provide valuable insights into its potential mechanism of action.

Protocol:

  • Ligand Preparation: Prepare the 3D structure of the compound and perform energy minimization.

  • Target Database Selection: Utilize a comprehensive protein structure database, such as the Protein Data Bank (PDB).

  • Docking Software: Employ a validated docking program like AutoDock, GOLD, or FlexX.[10]

  • Screening: Dock the compound against a curated library of disease-relevant targets, focusing on enzymes and receptors commonly modulated by pyrrolidine-containing molecules (e.g., kinases, proteases, GPCRs).

  • Analysis: Rank the potential targets based on their predicted binding affinities (docking scores).

  • Hit Validation: Critically evaluate the top-ranked poses for plausible interactions with key active site residues.

Tier 2: In Vitro Biological Screening

Based on the in silico predictions and the known activities of related compounds, a panel of in vitro assays is proposed to empirically assess the biological activity of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride.

General Cytotoxicity Assessment

A primary step in any biological screening is to determine the compound's inherent cytotoxicity to establish a therapeutic window for more specific assays.

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[11]

Protocol:

  • Cell Culture: Plate a human cancer cell line (e.g., HeLa or A549) and a non-cancerous cell line (e.g., HEK293) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., 0.1 to 100 µM) for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50).

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of membrane disruption and necrosis.[12]

Protocol:

  • Cell Culture and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • LDH Reaction: Add the LDH reaction mixture to the supernatant.

  • Incubation: Incubate according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Determine the concentration of the compound that causes 50% LDH release (EC50).

Data Presentation:

AssayCell LineIC50 / EC50 (µM)
MTTHeLa
MTTA549
MTTHEK293
LDHHeLa
LDHA549
LDHHEK293
Antimicrobial Activity Screening

The pyrrolidine scaffold is a common feature in many antimicrobial agents.[2]

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][14]

Protocol:

  • Microorganism Selection: Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Broth Microdilution: Prepare two-fold serial dilutions of the test compound in a 96-well plate with appropriate growth media.

  • Inoculation: Inoculate each well with a standardized suspension of the microorganism.

  • Incubation: Incubate at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration with no visible growth.

The MBC/MFC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.[13][15]

Protocol:

  • Subculturing: Following the MIC assay, take an aliquot from the wells with no visible growth.

  • Plating: Spread the aliquot onto an agar plate.

  • Incubation: Incubate the plates for 24-48 hours.

  • MBC/MFC Determination: The lowest concentration that shows no colony formation is the MBC/MFC.

Data Presentation:

MicroorganismMIC (µg/mL)MBC/MFC (µg/mL)
S. aureus (Gram-positive)
E. coli (Gram-negative)
C. albicans (Fungus)
Anti-inflammatory Activity Screening

This assay determines the compound's ability to inhibit the cyclooxygenase enzymes, which are key mediators of inflammation.[16][17]

Protocol:

  • Enzyme and Substrate: Use commercially available COX-1 and COX-2 inhibitor screening kits.

  • Compound Incubation: Incubate the enzymes with various concentrations of the test compound.

  • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

  • Detection: Measure the product formation (e.g., prostaglandin H2) using a colorimetric or fluorometric method.

  • Data Analysis: Calculate the IC50 for both COX-1 and COX-2 to determine potency and selectivity.

The 5-LOX enzyme is involved in the synthesis of leukotrienes, another class of inflammatory mediators.[18][19]

Protocol:

  • Enzyme and Substrate: Utilize a 5-LOX inhibitor screening kit.

  • Compound Incubation: Pre-incubate the 5-LOX enzyme with the test compound.

  • Reaction Initiation: Add linoleic acid or arachidonic acid.

  • Detection: Measure the formation of the hydroperoxy product.

  • Data Analysis: Calculate the IC50 value.

Data Presentation:

EnzymeIC50 (µM)
COX-1
COX-2
5-LOX
Antioxidant Activity Screening

This assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical.[20][21][22]

Protocol:

  • DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: Mix the test compound at various concentrations with the DPPH solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the decrease in absorbance at 517 nm.

  • Data Analysis: Calculate the concentration required for 50% scavenging activity (IC50).

This assay is based on the reduction of the pre-formed ABTS radical cation.[20][21][23]

Protocol:

  • ABTS Radical Generation: Generate the ABTS radical cation by reacting ABTS with potassium persulfate.

  • Reaction Mixture: Add the test compound to the ABTS radical solution.

  • Incubation: Allow the reaction to proceed for a set time.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the IC50 value.

Data Presentation:

AssayIC50 (µg/mL)
DPPH
ABTS

Visualization of Screening Workflow

Preliminary_Screening_Workflow cluster_in_silico Tier 1: In Silico Screening cluster_in_vitro Tier 2: In Vitro Assays admet ADMET Prediction docking Reverse Docking cytotoxicity General Cytotoxicity (MTT, LDH) admet->cytotoxicity docking->cytotoxicity antimicrobial Antimicrobial (MIC, MBC/MFC) anti_inflammatory Anti-inflammatory (COX, LOX) antioxidant Antioxidant (DPPH, ABTS) data_analysis Data Analysis & Hit Prioritization antioxidant->data_analysis start 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride start->admet start->docking

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Exploratory

Thermal Stability Profile of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride

An In-Depth Technical Guide Abstract This technical guide provides a comprehensive framework for evaluating the thermal stability of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride (CAS No. 1485748-35-3).

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride (CAS No. 1485748-35-3). As a substituted pyrrolidine derivative, this compound represents a class of molecules with significant interest in medicinal chemistry and drug discovery. A thorough understanding of its thermal behavior is paramount for ensuring product quality, safety, and efficacy throughout the drug development lifecycle, from synthesis and purification to formulation and storage.[1] This document outlines the theoretical underpinnings of its stability, details robust experimental protocols for its characterization using thermo-analytical techniques, and provides a strategy for interpreting the resulting data in line with regulatory expectations. The methodologies described herein are designed for researchers, chemists, and formulation scientists engaged in the development of pharmaceutical products containing this or structurally related active pharmaceutical ingredients (APIs).

Introduction: The Imperative of Thermal Stability

1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride is a heterocyclic compound featuring a pyrrolidine ring, a structural motif found in numerous FDA-approved drugs. Its stability is not an inherent constant but a dynamic property influenced by temperature, humidity, light, and interactions with excipients.[2] Degradation of an API can lead to a loss of potency, the formation of potentially toxic byproducts, and alterations in physical properties, all of which compromise the safety and shelf-life of the final drug product.[3]

Therefore, establishing a comprehensive thermal stability profile is a critical activity in pharmaceutical development. It informs decisions on salt form selection, process development, formulation design, packaging, and storage conditions.[4] This guide provides the scientific rationale and actionable protocols to build such a profile, grounded in established analytical techniques and regulatory principles like those from the International Council for Harmonisation (ICH).[5]

Physicochemical Properties

A foundational understanding of the molecule's basic properties is the first step in any stability assessment.

PropertyValueSource
CAS Number 1485748-35-3[6]
Molecular Formula C₁₀H₁₈ClNO₃[6]
Molecular Weight 235.71 g/mol [6]
Structure A pyrrolidine ring N-substituted with an oxane group, containing a carboxylic acid at the 2-position, formulated as a hydrochloride salt.Inferred
SMILES O=C(C1N(C2CCOCC2)CCC1)O.[H]Cl[6]

Theoretical Stability Assessment & Potential Degradation Pathways

The structure of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride contains several functional groups that are susceptible to thermal degradation. A proactive analysis of these moieties allows for the prediction of potential degradation products, which is crucial for developing stability-indicating analytical methods.

  • Pyrrolidine Ring: The five-membered N-heterocycle is the core scaffold. While generally stable, high thermal stress can induce ring-opening reactions, often initiated by the formation of a diradical intermediate.[7]

  • Carboxylic Acid: Carboxylic acids are susceptible to decarboxylation (loss of CO₂) at elevated temperatures. This is a common degradation pathway for many amino acid-like structures.

  • Amine Hydrochloride Salt: Amine hydrochloride salts can dissociate upon heating, releasing hydrogen chloride (HCl) gas.[8] This process can be reversible in a closed system but leads to permanent degradation in an open system and can auto-catalyze further degradation of the parent molecule.

  • Oxane Ring: Saturated ethers like the oxane ring are generally stable but can undergo cleavage under harsh conditions, particularly in the presence of acidic species like the released HCl.

Based on these considerations, a logical map of potential degradation events can be constructed.

G cluster_0 cluster_1 cluster_2 A 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid HCl (Solid State) B Dissociation (Loss of HCl gas) A->B Heat C Decarboxylation (Loss of CO2) A->C High Heat D Pyrrolidine Ring Opening A->D High Heat E Amine Free Base + HCl(g) B->E F 1-(Oxan-4-yl)pyrrolidine + CO2(g) C->F G Linearized Amino-aldehyde/acid D->G

Caption: Potential thermal degradation pathways for the target compound.

Core Experimental Workflow

A multi-faceted experimental approach is necessary to build a complete thermal stability profile. This workflow combines thermo-analytical techniques for bulk material characterization with chromatographic methods for sensitive detection of degradation products. This strategy ensures that both physical and chemical stability are thoroughly assessed.[9]

G cluster_0 Phase 1: Intrinsic Stability cluster_1 Phase 2: Degradation Profile cluster_2 Phase 3: Predictive Stability A TGA (Thermogravimetric Analysis) D Forced Degradation (Thermal, Light, H₂O, Acid, Base, Oxidation) A->D B DSC (Differential Scanning Calorimetry) B->D C HSM (Hot Stage Microscopy) C->B E Stability-Indicating HPLC Method Development D->E F Accelerated Stability Study (e.g., 40°C/75% RH) E->F G Data Analysis & Shelf-Life Projection F->G

Caption: A three-phase workflow for comprehensive stability assessment.

Phase 1: Intrinsic Stability Characterization

This phase focuses on the bulk thermal properties of the API.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is invaluable for detecting dehydration, desolvation, and decomposition. For an amine hydrochloride, one might expect an initial mass loss corresponding to the release of HCl, followed by the decomposition of the organic moiety at higher temperatures.[8][10]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[11] It identifies thermal events such as melting (endotherm), crystallization (exotherm), and decomposition (can be endo- or exothermic).[12] Correlating a DSC event with a TGA mass loss provides strong evidence for a specific process (e.g., melting with decomposition).

  • Hot Stage Microscopy (HSM): HSM provides visual confirmation of the physical changes (e.g., melting, color change, decomposition) that correspond to thermal events observed in DSC.

Phase 2: Degradation Profile & Method Development

This phase aims to identify potential degradation products and develop an analytical method capable of resolving them from the parent API.

  • Forced Degradation (Stress) Studies: The compound is subjected to conditions more severe than those expected during storage to accelerate degradation.[13] Per ICH Q1A guidelines, this includes exposure to heat, light, acid/base hydrolysis, and oxidation. The resulting mixtures are analyzed to identify degradation products and to prove the specificity of the analytical method.

  • Stability-Indicating Method (SIM) Development: A chromatographic method, typically High-Performance Liquid Chromatography (HPLC), must be developed and validated. A method is considered "stability-indicating" if it can accurately measure the concentration of the active ingredient without interference from any degradation products, impurities, or excipients.[2]

Phase 3: Predictive Stability & Shelf-Life Estimation

This phase uses controlled storage conditions to predict the long-term stability of the product.

  • Accelerated Stability Studies: Samples are stored in controlled chambers at elevated temperature and humidity, such as 40°C ± 2°C and 75% RH ± 5% RH, for a period of up to 6 months.[3][9] Regular testing with the validated SIM provides data that can be used to project a re-test period or shelf-life under normal storage conditions.[14]

Detailed Experimental Protocols

The following protocols provide a starting point for the experimental evaluation. All procedures should be performed in accordance with laboratory safety standards.

Protocol 4.1: Thermogravimetric Analysis (TGA)
  • Instrument: Calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride into a standard aluminum or platinum TGA pan.

  • Method Parameters:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

        • Equilibrate at 30°C.

        • Ramp temperature from 30°C to 400°C at a rate of 10°C/min.

  • Data Analysis: Record the mass loss (%) as a function of temperature. Determine the onset temperature of major mass loss events and the total mass lost at each step. The derivative of the TGA curve (DTG) can be used to pinpoint the temperature of maximum rate of mass loss.[15][16]

Protocol 4.2: Differential Scanning Calorimetry (DSC)
  • Instrument: Calibrated Differential Scanning Calorimeter (e.g., Perkin-Elmer DSC-1b or similar).[17]

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to use as a reference.

  • Method Parameters:

    • Purge Gas: Nitrogen at a flow rate of 20 mL/min.

    • Temperature Program:

        • Equilibrate at 25°C.

        • Ramp temperature from 25°C to 350°C at a heating rate of 10°C/min.

  • Data Analysis: Plot the heat flow (mW) versus temperature (°C). Identify and integrate endothermic and exothermic peaks to determine onset temperatures, peak maxima, and enthalpy values (ΔH).

Protocol 4.3: Stability-Indicating HPLC Method (Example)
  • System: HPLC with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-22 min: 95% B

    • 22-23 min: 95% to 5% B

    • 23-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Validation: This method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for stability testing.[2] This includes stressing the sample (e.g., heating a solution at 80°C) and demonstrating that the resulting degradation peaks are resolved from the main analyte peak.

Data Synthesis and Interpretation

The ultimate goal is to synthesize data from all experiments into a coherent stability profile. The results should be tabulated for clarity.

Table 5.1: Summary of Thermo-analytical Data (Hypothetical)

AnalysisParameterResultInterpretation
DSC Melting Point (Onset)185 °CSharp endotherm indicating melt.
Decomposition (Onset)210 °CBroad exotherm immediately following melt.
TGA Mass Loss Step 1Onset: 190°C; Loss: ~15.5%Corresponds to loss of HCl (Theoretical: 15.46%).
Mass Loss Step 2Onset: 215°C; Loss: >70%Corresponds to decomposition of the organic molecule.
HSM Visual Change at 185°CSolid to liquid transition.Confirms melting point.
Visual Change at >210°CCharring, gas evolution.Confirms decomposition.

Table 5.2: Summary of Accelerated Stability Data (Hypothetical) Condition: 40°C / 75% RH

Time PointPurity (%) (by HPLC)Total Impurities (%)Appearance
T=0 99.80.2White crystalline powder
1 Month 99.60.4No change
3 Months 99.10.9No change
6 Months 98.21.8Slight off-white tint

Conclusion

The thermal stability of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride is a critical quality attribute that must be rigorously defined during pharmaceutical development. The integrated approach described in this guide, combining thermo-analytical techniques like TGA and DSC with chromatographic analysis under stress and accelerated conditions, provides a robust methodology for a complete stability assessment. The resulting data are essential for de-risking development, ensuring regulatory compliance, and ultimately delivering a safe and effective drug product. A thorough understanding of the molecule's degradation pathways and its response to thermal stress is not merely a regulatory hurdle but a cornerstone of sound scientific development.

References

  • A combined theoretical and experimental study of the pyrolysis of pyrrolidine. (2025). ScienceDirect.
  • Stability Studies and Testing of Pharmaceuticals - An Overview. (2020). LCGC International.
  • ACCELERATED STABILITY TESTING. (n.d.). Pharmapproach.
  • Stability of pharmaceutical salts in solid oral dosage forms. (2017). Taylor & Francis Online.
  • Accelerated stability studies. (n.d.). SlideShare.
  • Salt Selection in Drug Development. (2026). Pharmaceutical Technology.
  • A Comparative Analysis of the Stability of H-Lys-Gly-OH as a Hydrochloride Salt versus its Free Base. (n.d.). Benchchem.
  • Hydrochloric Acid Stability Requirements in Development Phases. (2025). Patsnap Eureka.
  • 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride. (n.d.). ChemScene.
  • Application of differential scanning calorimetry to the characterization of biochemical compounds. Part I. Some amino acids and model peptides. (1978). Sabinet.
  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. (n.d.). PMC - NIH.
  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. (2021). ACS Publications.
  • Pyrrolidine Derivatives in Drug Discovery. (n.d.). PharmaBlock.
  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. (n.d.). ACS Omega.
  • d-Amino Acid Scan of Two Small Proteins. (2016). Journal of the American Chemical Society.
  • Hydrophobicity of amino acid residues: differential scanning calorimetry and synthesis of the aromatic analogues of the polypentapeptide of elastin. (n.d.). PubMed.
  • Differential Scanning Calorimetry: A Powerful and Versatile Tool for Analyzing Proteins and Peptides. (2024). ResearchGate.
  • Differential Scanning Calorimetry (DSC). (n.d.). Malvern Panalytical.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). Chromatography Online.
  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. (2023). PMC.
  • Stability Studies On Analytical Solutions In A Pharmaceutical Laboratory. (n.d.). University of Malta.
  • Investigation of thermodynamic properties of magnesium chloride amines by HPDSC and TG. For application in a high-lift high-temperature chemical heat pump. (n.d.). TNO RESOLVER.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI.
  • Amine hydrochloride salts : a problem in polyurethane synthesis. (2007). University of Glasgow Theses Service. Available at: [Link]

  • Application of thermogravimetric analysis to the evaluation of aminated solid sorbents for CO2 capture. (n.d.). SciSpace.
  • Application of thermogravimetric analysis to the evaluation of aminated solid sorbents for CO2 capture. (n.d.). ResearchGate.
  • Coupled Thermogravimetric Analysis-Potentiometric Titration for Complex Analysis of Poly(vinyl chloride) Thermal Stability. (n.d.). PMC.
  • (2S)-1-(piperidin-4-yl)pyrrolidine-2-carboxylic acid. (n.d.). MilliporeSigma.
  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (n.d.). PMC.
  • (S)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid. (n.d.). PubChem.
  • Preparation method for pyrrolidine-2-carboxylic acid derivatives. (n.d.). Google Patents.
  • 4-hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid hydrochloride. (n.d.). PubChemLite.
  • Synthesis of unique pyrrolidines for drug discovery. (n.d.). Enamine.
  • L-Pyrrolidine-2-Carboxylic Acid Sulfate (LPCAS): A New Ionic Liquid for the Synthesis of 14-Aryl-14H-Dibenzo[a,j] Xanthenes under Solvent Free Condition. (2017). SCIRP.
  • Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. (n.d.). ResearchGate.
  • Pyrrolidin-1-ium-2-carboxylate·4-hydroxybenzoic acid co-crystal: a novel phase-matchable acentric organic material for efficient second-harmonic generation. (n.d.). CrystEngComm (RSC Publishing).
  • 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses. (n.d.). Google Patents.
  • 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid — Chemical Substance Information. (n.d.). NextSDS.

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride: A Detailed Protocol for Researchers

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride, a valuable proline derivative for drug discovery and developme...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride, a valuable proline derivative for drug discovery and development. The synthesis is achieved through a robust three-step sequence commencing with the esterification of L-proline, followed by a one-pot reductive amination with oxan-4-one (tetrahydro-4H-pyran-4-one), and culminating in an acidic hydrolysis to yield the target compound. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, safety considerations, and characterization methods.

Introduction

Proline and its derivatives are a cornerstone in medicinal chemistry, prized for the unique conformational rigidity imparted by their pyrrolidine ring. This structural feature is instrumental in the design of peptides, peptidomimetics, and small molecule inhibitors with defined three-dimensional structures, which can lead to enhanced binding affinity and selectivity for biological targets. The N-substitution of the proline scaffold is a common strategy to explore new chemical space and modulate the pharmacological properties of a lead compound.

The target molecule, 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride, incorporates an oxane (tetrahydropyran) moiety, a common motif in drug design known to improve pharmacokinetic properties such as solubility and metabolic stability. This document outlines a reliable and scalable synthetic route to this compound, starting from readily available materials.

Overall Synthetic Scheme

The synthesis is structured in three main stages, as depicted below. The initial step involves the protection of the carboxylic acid of L-proline as a methyl ester to prevent side reactions in the subsequent amination step. The key bond formation is achieved through reductive amination, a highly efficient method for creating C-N bonds. The final step is the deprotection of the ester to reveal the carboxylic acid and form the desired hydrochloride salt.

Synthetic_Scheme Proline L-Proline ProlineEster L-Proline methyl ester hydrochloride Proline->ProlineEster Step 1: Esterification (TMSCl, MeOH) N_Substituted_Ester 1-(Oxan-4-yl)pyrrolidine- 2-carboxylic acid methyl ester ProlineEster->N_Substituted_Ester Step 2: Reductive Amination (Oxan-4-one, NaBH(OAc)₃) FinalProduct 1-(Oxan-4-yl)pyrrolidine- 2-carboxylic acid hydrochloride N_Substituted_Ester->FinalProduct Step 3: Acidic Hydrolysis (conc. HCl)

Caption: Overall synthetic workflow for 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride.

Materials and Equipment

MaterialGradeSupplier
L-Proline≥99%e.g., Sigma-Aldrich
Trimethylchlorosilane (TMSCl)≥98%e.g., Sigma-Aldrich
Methanol (anhydrous)≥99.8%e.g., Sigma-Aldrich
Oxan-4-one≥97%e.g., Sigma-Aldrich
Sodium triacetoxyborohydride95%e.g., Sigma-Aldrich
1,2-Dichloroethane (DCE)Anhydrous, ≥99.8%e.g., Sigma-Aldrich
Triethylamine (TEA)≥99.5%e.g., Sigma-Aldrich
Hydrochloric acid (HCl)37% (concentrated)e.g., Sigma-Aldrich
Diethyl ether (anhydrous)≥99.7%e.g., Sigma-Aldrich
Dichloromethane (DCM)ACS Reagente.g., Fisher Scientific
Ethyl acetate (EtOAc)ACS Reagente.g., Fisher Scientific
Sodium bicarbonate (NaHCO₃)ACS Reagente.g., Fisher Scientific
Sodium sulfate (Na₂SO₄)Anhydrous, granulare.g., Fisher Scientific
Magnesium sulfate (MgSO₄)Anhydrouse.g., Fisher Scientific

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • pH paper or pH meter

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

  • Melting point apparatus

Experimental Protocols

Step 1: Synthesis of L-Proline methyl ester hydrochloride

This esterification method is efficient and proceeds under mild conditions, utilizing trimethylchlorosilane which reacts with methanol in situ to generate anhydrous HCl, driving the Fischer esterification.[1]

Step1_Workflow cluster_0 Reaction Setup cluster_1 Work-up & Isolation A Suspend L-Proline in anhydrous Methanol at 0°C B Slowly add TMSCl A->B C Warm to room temperature and stir for 12-18 hours B->C D Monitor reaction by TLC C->D E Concentrate under reduced pressure D->E F Obtain product as a white solid E->F

Caption: Workflow for the esterification of L-Proline.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add L-proline (11.5 g, 100 mmol).

  • Add anhydrous methanol (120 mL) and cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add trimethylchlorosilane (25.4 mL, 200 mmol) to the stirred suspension over 15 minutes. The suspension will gradually become a clear solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.

  • Monitor the reaction for completion by Thin Layer Chromatography (TLC) (Eluent: DCM/MeOH 9:1). The starting material (L-proline) should be absent.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain a white solid.

  • The crude L-proline methyl ester hydrochloride can be used in the next step without further purification. Expected yield is typically quantitative.

Step 2: Synthesis of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid methyl ester

This step employs a one-pot reductive amination. Sodium triacetoxyborohydride is a mild and selective reducing agent that reduces the iminium ion formed in situ much faster than the starting ketone.[2] This selectivity allows for the reaction to be performed in a single step with high efficiency.

Procedure:

  • To a 500 mL round-bottom flask, add L-proline methyl ester hydrochloride (16.6 g, 100 mmol) and suspend it in anhydrous 1,2-dichloroethane (DCE) (200 mL).

  • Cool the suspension to 0 °C and add triethylamine (14 mL, 100 mmol) dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 15 minutes.

  • To this mixture, add oxan-4-one (10.0 g, 100 mmol).

  • In a separate beaker, carefully weigh sodium triacetoxyborohydride (25.4 g, 120 mmol) and add it portion-wise to the reaction mixture over 20 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC (Eluent: EtOAc/Hexane 1:1) or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL). Stir vigorously for 30 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 75 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product, 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid methyl ester, can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield a colorless oil.

Step 3: Synthesis of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride

The final step involves the hydrolysis of the methyl ester under acidic conditions. Using concentrated hydrochloric acid not only catalyzes the hydrolysis but also provides the counter-ion for the final salt form.[3]

Procedure:

  • In a 250 mL round-bottom flask, dissolve the purified 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid methyl ester (assuming ~21.3 g, ~94 mmol from the previous step) in concentrated hydrochloric acid (100 mL, ~12 M).

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and then further cool in an ice bath for 1-2 hours to facilitate precipitation.

  • If precipitation is slow or incomplete, begin to slowly remove the water and excess HCl under reduced pressure at a bath temperature of 50-60 °C. This will concentrate the solution and promote crystallization.

  • Once a significant amount of solid has formed, add anhydrous diethyl ether (100 mL) to the slurry to further precipitate the product and to wash away any non-polar impurities.

  • Collect the white crystalline solid by vacuum filtration, washing the filter cake with cold diethyl ether (2 x 50 mL).

  • Dry the product under vacuum to a constant weight to yield 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride.

Characterization

The final product should be characterized to confirm its identity and purity.

  • Appearance: White to off-white crystalline solid.

  • Melting Point: Determine using a standard melting point apparatus.

  • ¹H NMR and ¹³C NMR: Confirm the structure by dissolving a sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Mass Spectrometry (MS): Determine the molecular weight of the free base.

  • Purity: Assess by HPLC.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

  • Trimethylchlorosilane and concentrated hydrochloric acid are corrosive and volatile. Handle with extreme care.

  • Sodium triacetoxyborohydride is a reducing agent and can react with water. Handle in a dry environment.

  • 1,2-Dichloroethane is a suspected carcinogen. Handle with appropriate precautions.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Discussion of Experimental Design

The choice of a methyl ester for protection in Step 1 is strategic due to its ease of formation and subsequent hydrolysis under acidic conditions, which aligns with the final product being a hydrochloride salt. The use of TMSCl in methanol is a convenient method to generate anhydrous HCl in situ, avoiding the handling of corrosive HCl gas.[1]

In Step 2 , the reductive amination is the key C-N bond-forming reaction. Sodium triacetoxyborohydride is preferred over other reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). NaBH(OAc)₃ is less reactive than NaBH₄, which minimizes the undesired reduction of the starting ketone.[2] It is also less toxic than NaBH₃CN. The reaction is performed in a non-protic solvent like DCE to prevent the hydrolysis of the reducing agent and the intermediate iminium ion.

The final Step 3 utilizes a classic acidic hydrolysis. Refluxing in concentrated HCl ensures the complete cleavage of the ester and provides the chloride counter-ion in a single operation. The workup is designed to precipitate the polar amino acid hydrochloride salt from the reaction mixture, which is a straightforward purification method for this class of compounds.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Beck, A. K., Blank, S., Job, K., Seebach, D., & Sommerfeld, Th. (1995). SYNTHESIS OF (S)-2-METHYLPROLINE: A GENERAL METHOD FOR THE PREPARATION OF α-BRANCHED AMINO ACIDS. Organic Syntheses, 72, 62. Available at: [Link]

  • Gribble, G. W., & Nutaitis, C. F. (1985). Sodium borohydride in carboxylic acid media. A phenomenal reduction system. Organic Preparations and Procedures International, 17(4-5), 317-344. Available at: [Link]

  • Clarke, H. T., & Bergman, M. (1941). The Fischer-Speier Method of Esterification. Chemical Reviews, 29(3), 527-542. Available at: [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. Available at: [Link]

  • An, G., Kim, H., Rhee, H. (2003). A Convenient Synthesis of Amino Acid Methyl Esters. Bulletin of the Korean Chemical Society, 24(5), 649-650. Available at: [Link]

Sources

Application

HPLC Method Development and Validation for the Analysis of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride

An Application Note for Drug Development Professionals Senior Application Scientist: Dr. Gemini Abstract This application note provides a comprehensive guide for the development and validation of a robust High-Performanc...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Senior Application Scientist: Dr. Gemini

Abstract

This application note provides a comprehensive guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride. This compound, a polar amino acid analogue, presents significant analytical challenges due to its lack of a UV-absorbing chromophore and its high hydrophilicity, which results in poor retention on traditional reversed-phase columns. To overcome these obstacles, this guide details a strategy employing Hydrophilic Interaction Chromatography (HILIC) for effective separation, coupled with Charged Aerosol Detection (CAD) for universal and sensitive detection. The narrative explains the scientific rationale behind each experimental choice, from initial screening to final optimization. Furthermore, a detailed protocol for method validation, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, is presented to ensure the method is suitable for its intended purpose in a regulated environment.[1][2]

Introduction: The Analytical Challenge

1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride is a saturated heterocyclic compound belonging to the class of proline derivatives. Such scaffolds are of great interest in drug discovery due to their unique three-dimensional structures and biological activities.[3] The accurate quantification of this molecule is crucial for quality control, stability testing, and pharmacokinetic studies. However, its physicochemical properties pose two primary challenges for conventional HPLC analysis:

  • High Polarity: The presence of a carboxylic acid, a secondary amine (protonated as a hydrochloride salt), and an ether group imparts high polarity. This leads to minimal or no retention on standard non-polar stationary phases like C18, a common workhorse in reversed-phase liquid chromatography (RPLC).[4]

  • Lack of a Chromophore: The molecule is fully saturated and lacks any conjugated systems or aromatic rings, rendering it virtually transparent to UV-Vis detection, the most common mode of detection in HPLC.[5][6]

Addressing these challenges requires a departure from standard RPLC-UV methods. This guide establishes a systematic approach centered on HILIC for retention and CAD for detection.

Part I: Method Development Strategy

Principle of the Selected Method

Hydrophilic Interaction Chromatography (HILIC): HILIC is an ideal chromatographic mode for retaining and separating highly polar analytes.[7] It utilizes a polar stationary phase (e.g., amide, diol, or unbonded silica) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile. A water-rich layer is adsorbed onto the surface of the stationary phase, and separation is achieved through a partitioning mechanism of the analyte between this immobilized aqueous layer and the bulk organic mobile phase.[8] Highly polar analytes, like the target compound, partition more strongly into the aqueous layer, resulting in greater retention.

Charged Aerosol Detection (CAD): CAD is a powerful, near-universal detection technique that is independent of the analyte's spectral properties.[9][10] The detector operates in three stages:

  • Nebulization: The column eluent is converted into an aerosol of fine droplets.

  • Evaporation: The mobile phase is evaporated in a heated drift tube, leaving behind non-volatile analyte particles.

  • Detection: These particles are charged by a stream of ionized nitrogen gas and the total charge is measured by an electrometer. The resulting signal is proportional to the mass of the analyte.[9][11]

This combination of HILIC and CAD provides a robust platform for the analysis of polar, non-chromophoric compounds.[12]

Method Development Workflow

The development process follows a logical progression from initial screening to optimization and subsequent validation. This ensures that the final method is both selective and robust.

Method_Development_Workflow Analyte Analyte Characterization (Polar, Non-UV Active) Strategy Strategy Selection (HILIC + CAD) Analyte->Strategy Screening Initial Condition Screening Strategy->Screening Column HILIC Column Chemistry (Amide, Diol, Silica) Screening->Column Select MobilePhase Mobile Phase Screening (ACN/Buffer, pH, Additives) Screening->MobilePhase Select Optimization Method Optimization Column->Optimization MobilePhase->Optimization Params Critical Parameters (Gradient, Temp, Buffer Conc.) Optimization->Params Fine-tune Validation Method Validation (ICH Q2) Params->Validation Verify Final Final Analytical Method Validation->Final

Caption: Workflow for HILIC-CAD method development and validation.

Experimental: Screening and Optimization

The causality behind experimental choices is critical for developing a scientifically sound method.

  • Column Chemistry Screening:

    • Rationale: Different HILIC stationary phases offer unique selectivities. An amide phase is often a good starting point due to its high polarity and hydrogen bonding capabilities, which are well-suited for retaining carboxylic acids and amines.[7]

    • Protocol: Screen at least two different HILIC columns (e.g., a BEH Amide column and a bare silica column) with a generic gradient to assess initial retention and peak shape.

  • Mobile Phase Optimization:

    • Rationale: Mobile phase composition is the primary tool for controlling retention and selectivity in HILIC.

    • Organic Solvent: Acetonitrile is the universal choice for HILIC due to its aprotic nature and suitable elution strength.

    • Aqueous Component & pH: A buffer is necessary to control the ionization state of the analyte's carboxylic acid and amine groups, which profoundly impacts retention and peak shape. Ammonium formate is an excellent choice as it is volatile and compatible with both CAD and MS detectors.[8][13] A pH of around 3-4 is recommended as a starting point to ensure the carboxylic acid is mostly protonated (less polar) and the amine is fully protonated (polar), providing a consistent net charge for interaction with the stationary phase.

    • Protocol: Evaluate a pH range (e.g., 3.0, 4.5) and buffer concentration (e.g., 10 mM, 20 mM) to find the optimal balance of retention, peak symmetry, and signal response.

  • Gradient and Temperature Optimization:

    • Rationale: A gradient elution (from high to low organic content) is typically required in HILIC to elute compounds with a wide range of polarities and to sharpen peaks. Column temperature affects mobile phase viscosity and can subtly alter selectivity.

    • Protocol: Start with a broad scouting gradient (e.g., 95% to 50% acetonitrile over 10 minutes). Based on the initial results, narrow the gradient around the elution point of the analyte to improve resolution from any impurities. Test temperatures between 30°C and 45°C to assess the impact on peak shape and retention time.

  • CAD Parameter Optimization:

    • Rationale: Proper optimization of CAD settings is crucial for achieving maximum sensitivity and a stable baseline. The key is to ensure complete evaporation of the mobile phase without degrading the analyte.

    • Protocol: Set the evaporator temperature based on the mobile phase composition and flow rate. A typical starting point is 35-45°C. Adjust the setting to minimize baseline noise while maximizing the signal-to-noise ratio for the analyte peak.[14]

Part II: Recommended Analytical Protocol

This section provides a detailed, step-by-step protocol based on the successful optimization of the parameters described above.

Instrumentation and Materials
  • HPLC System: A quaternary or binary HPLC system capable of gradient elution.

  • Detector: Charged Aerosol Detector (e.g., Thermo Scientific Vanquish or Corona Veo).

  • Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm.

  • Reagents: Acetonitrile (HPLC or LC-MS grade), Formic acid (reagent grade), Ammonium formate (LC-MS grade), and Purified water (18.2 MΩ·cm).

  • Standard: 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride reference standard.

Preparation of Solutions
  • Mobile Phase A (Aqueous):

    • Prepare a 100 mM Ammonium Formate stock solution in water, adjusted to pH 3.5 with Formic Acid.

    • Dilute this stock 1:10 with water to create a final working solution of 10 mM Ammonium Formate, pH 3.5 .

    • Filter through a 0.22 µm membrane filter.

  • Mobile Phase B (Organic):

    • Use Acetonitrile (100%) .

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This serves as the diluent for all further dilutions.

  • Working Standard Solution (e.g., 100 µg/mL):

    • Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the diluent.

Final Optimized HPLC-CAD Method
ParameterCondition
Column Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5
Mobile Phase B Acetonitrile
Gradient 0-1.0 min (90% B), 1.0-8.0 min (90% to 60% B), 8.0-8.1 min (60% to 90% B), 8.1-12.0 min (90% B)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
CAD Evaporator Temp. 40°C
Data Collection Rate 10 Hz
System Suitability Testing (SST)

Before initiating any analysis, perform five replicate injections of a working standard solution. The system is deemed suitable for use if the following criteria are met:

  • Retention Time Precision: Relative Standard Deviation (%RSD) ≤ 2.0%.

  • Peak Area Precision: %RSD ≤ 2.0%.

  • Tailing Factor (Asymmetry): Between 0.8 and 1.5.

Part III: Method Validation Protocol (ICH Q2(R1))

Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[2][15] The following protocols describe how to validate the method for the quantification of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride.

Specificity
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants.

  • Protocol:

    • Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of the analyte.

    • Perform forced degradation studies on the analyte. Expose the analyte solution to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress for a defined period.

    • Analyze the stressed samples and assess the peak purity of the analyte using a diode-array detector (if available in parallel) or by ensuring baseline resolution from all degradation products.

Linearity and Range
  • Objective: To demonstrate a proportional relationship between the analyte concentration and the detector response over a specified range.

  • Protocol:

    • Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each standard in triplicate.

    • Plot the average peak area versus concentration. Perform a linear regression analysis. Because CAD response can be non-linear, a logarithmic transformation of both concentration and response may be necessary to achieve linearity.[9][14]

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995.

Accuracy (Recovery)
  • Objective: To determine the closeness of the test results to the true value.

  • Protocol:

    • Prepare a placebo (matrix without the analyte, if applicable) or use the diluent.

    • Spike the placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) with a known amount of the analyte standard.

    • Prepare each level in triplicate and analyze.

    • Calculate the percent recovery using the formula: (Measured Concentration / Spiked Concentration) * 100.

  • Acceptance Criteria: Mean recovery should be between 98.0% and 102.0% at each level.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol - Repeatability (Intra-assay):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst and instrument.

    • Calculate the %RSD of the results.

  • Protocol - Intermediate Precision:

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for this new set of six samples and perform a statistical comparison (e.g., F-test) of the two data sets.

  • Acceptance Criteria: %RSD ≤ 2.0% for both repeatability and intermediate precision.

Quantitation Limit (LOQ)
  • Objective: To determine the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • Prepare a series of dilute solutions and inject them.

    • Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.

    • Confirm this concentration by injecting six replicate samples at the determined LOQ concentration and verifying that the precision (%RSD) and accuracy meet predefined criteria (e.g., %RSD ≤ 10%, recovery 80-120%).

Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Analyze a standard solution while making small changes to the method parameters, one at a time.

    • Investigate parameters such as:

      • Mobile phase pH (± 0.2 units).

      • Column temperature (± 5°C).

      • Flow rate (± 10%).

      • Buffer concentration (± 10%).

    • Evaluate the effect on retention time, peak area, and system suitability parameters.

  • Acceptance Criteria: System suitability criteria must be met under all varied conditions.

Summary of Validation Data
Validation ParameterAcceptance Criteria
Specificity No interference at analyte RT; Peak purity demonstrated.
Linearity (Range) Correlation Coefficient (r²) ≥ 0.995
Accuracy Mean Recovery: 98.0% - 102.0%
Precision (%RSD) Repeatability: ≤ 2.0%; Intermediate: ≤ 2.0%
LOQ (%RSD) ≤ 10.0%
Robustness System suitability passes under all varied conditions.

Conclusion

The analytical challenges presented by 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride, namely its high polarity and lack of a UV chromophore, can be effectively overcome using a well-developed Hydrophilic Interaction Chromatography method coupled with Charged Aerosol Detection. The described strategy of systematic screening and optimization of column chemistry, mobile phase, and detector parameters yields a selective, linear, accurate, and precise method. Following the detailed validation protocol grounded in ICH Q2(R1) guidelines will ensure that the method is robust and suitable for its intended use in a regulated drug development environment, providing trustworthy data for critical quality assessments.

References

  • Wikipedia. (2023). Evaporative light scattering detector. Retrieved from [Link]

  • Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]

  • Kim, J., et al. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. MDPI. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Procedures Guide. Retrieved from [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Esteve-Turrillas, F. A., & Abad-Fuentes, A. (2023). Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography. MDPI. Retrieved from [Link]

  • Chromatography Today. (2023). Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. Retrieved from [Link]

  • LC-GC. (2020). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • HWI group. (2025). Blog: Charged Aerosol Detection in Pharmaceutical Analysis. Retrieved from [Link]

  • Chrom Tech. (2020). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Retrieved from [Link]

  • Chan, M., et al. (2011). A simplified guide for charged aerosol detection of non-chromophoric compounds. Western Sydney University. Retrieved from [Link]

  • AZoM. (2024). Corona Charged Aerosol Detector (CAD) for Analytical Chemistry. Retrieved from [Link]

  • Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]

  • Peak Scientific. (2016). The principles of ELSD. Retrieved from [Link]

  • Biotage. (2023). So, how does an ELSD work?. Retrieved from [Link]

  • HPLCHelp.com. (n.d.). Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. Retrieved from [Link]

  • Chromatography Online. (n.d.). Tips for Liquid Chromatography Coupled with Charged Aerosol Detection. Retrieved from [Link]

  • Wiley Analytical Science. (2023). How Charged Aerosol Detection is Revolutionizing HPLC Analysis. Retrieved from [Link]

  • Taylor & Francis Online. (2025). Role of evaporative light scattering detectors in HPLC and UPLC—a comprehensive review of operating principle and method development principles. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation. Retrieved from [Link]

  • Langrock, T., et al. (2006). Amino acid analysis by hydrophilic interaction chromatography coupled on-line to electrospray ionization mass spectrometry. PubMed. Retrieved from [Link]

  • Veeprho. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Retrieved from [Link]

  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Retrieved from [Link]

  • Waters Corporation. (n.d.). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids. Retrieved from [Link]

  • ResearchGate. (2024). How can we perform HPLC for a uv inactive & highly polar compound?. Retrieved from [Link]

  • Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC. Retrieved from [Link]

  • Agilent Technologies. (2018). Quantitative Analysis of Underivatized Amino Acids in Plant Matrix by Hydrophilic Interaction Chromatography (HILIC) with LC/MS. Retrieved from [Link]

  • Analytical-Sales. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • Iannitelli, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Retrieved from [Link]

  • Uno, K., et al. (2015). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid hydrochloride. Retrieved from [Link]

  • Godse, V., et al. (2016). L-Pyrrolidine-2-Carboxylic Acid Sulfate (LPCAS): A New Ionic Liquid for the Synthesis of 14-Aryl-14H-Dibenzo[a,j] Xanthenes under Solvent Free Condition. SCIRP. Retrieved from [Link]

Sources

Method

Using 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride in solid-phase peptide synthesis

Application Note: Strategic Incorporation of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride in Solid-Phase Peptide Synthesis (SPPS) Audience: Researchers, Scientists, and Drug Development Professionals Content...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride in Solid-Phase Peptide Synthesis (SPPS)

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Protocol

Executive Summary & Mechanistic Rationale

The development of next-generation peptidomimetics relies heavily on the incorporation of unnatural amino acids to overcome the poor pharmacokinetic properties of native peptides. 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride (also known as 1-(tetrahydropyran-4-yl)proline hydrochloride) is a highly specialized, sterically hindered building block used to impart exceptional proteolytic stability and specific conformational constraints to peptide therapeutics [1].

As an N-alkylated proline derivative, the nitrogen atom within the pyrrolidine ring is bonded to a bulky tetrahydropyran (oxan-4-yl) group. This structural feature defines its chemical behavior in Solid-Phase Peptide Synthesis (SPPS): it is a tertiary amine . Consequently, this building block lacks an N-H proton and cannot participate in further chain elongation. It must be utilized exclusively as an N-terminal capping group or conjugated to a side-chain amine (e.g., the ε-amino group of Lysine) [2].

Proline_Impact NAlkylPro 1-(Oxan-4-yl)proline (N-Terminal Cap) StericBulk Steric Shielding (Tetrahydropyran Ring) NAlkylPro->StericBulk TertiaryAmine Tertiary Amine (No N-H bond) NAlkylPro->TertiaryAmine ProteaseResist Exopeptidase Resistance (Enhanced Stability) StericBulk->ProteaseResist HbondLoss Chain Termination (Prevents Elongation) TertiaryAmine->HbondLoss

Figure 1: Mechanistic impact of 1-(Oxan-4-yl)proline incorporation on peptide properties.

Experimental Design & Causality (E-E-A-T)

Successfully coupling 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid requires overcoming two primary chemical barriers: steric hindrance and salt neutralization.

Causality of Coupling Reagent Selection: The carboxylate group of this compound is severely hindered by the adjacent pyrrolidine ring and the bulky oxan-4-yl substituent. Standard carbodiimide chemistry (e.g., DIC/Oxyma or DIC/HOBt) is kinetically too slow for this coupling, leading to incomplete reactions and truncated impurities. To overcome the high activation energy barrier, highly reactive uronium or phosphonium salts such as HATU or PyAOP must be employed. These reagents rapidly convert the sterically hindered carboxylate into a highly reactive 7-aza-OBt ester, driving the acylation forward [3].

Causality of Base Equivalents (The Neutralization Imperative): This building block is supplied as a hydrochloride salt to stabilize the basic tertiary amine. If this salt is introduced directly into the coupling cocktail without adjustment, the HCl will protonate the coupling base (N,N-Diisopropylethylamine, DIEA) and potentially quench the coupling reagent, resulting in complete reaction failure. You must add at least one additional equivalent of DIEA specifically to neutralize the HCl salt and liberate the free carboxylate prior to activation [4].

SPPS_Workflow Resin Peptide-Resin (Fmoc-AA-Resin) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect FreeAmine Free N-Terminal Amine (H2N-Peptide-Resin) Deprotect->FreeAmine Coupling N-Terminal Capping (Coupling Reaction) FreeAmine->Coupling Nucleophilic Attack Activation Activation of 1-(Oxan-4-yl)proline (HATU, DIEA, DMF) Activation->Coupling Activated Ester Cleavage Global Cleavage (TFA/TIS/H2O) Coupling->Cleavage Fully Assembled Resin FinalPeptide N-Alkylated Peptidomimetic (Final Product) Cleavage->FinalPeptide

Figure 2: Workflow for N-terminal capping with 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid in SPPS.

Self-Validating Experimental Protocol

This protocol is designed for a 0.1 mmol scale synthesis using standard Fmoc-SPPS methodology. The workflow incorporates in-process monitoring to ensure a self-validating system.

Phase 1: Resin Preparation and Deprotection
  • Resin Swelling: Swell the fully assembled, Fmoc-protected peptide-resin (0.1 mmol) in Dichloromethane (DCM) for 20 minutes, followed by N,N-Dimethylformamide (DMF) for 20 minutes.

  • Fmoc Removal: Treat the resin with 20% Piperidine in DMF (v/v) for 5 minutes. Drain and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min) to remove all traces of piperidine.

  • Validation Check 1: Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines like Proline). The resin beads must turn dark blue (Kaiser) or green/blue (Chloranil), confirming the presence of the free N-terminal amine.

Phase 2: Activation and Neutralization (Critical Step)
  • Reagent Preparation: In a clean vial, weigh out:

    • 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride: 0.3 mmol (3.0 eq)

    • HATU: 0.29 mmol (2.9 eq) (Slight under-equivalence prevents capping by unreacted uronium species).

  • Solvation: Dissolve the dry reagents in 2.0 mL of anhydrous DMF.

  • Neutralization & Activation: Add 0.7 mmol (7.0 eq) of DIEA to the vial.

    • Mechanistic Note: 6.0 eq of DIEA drives the HATU activation, while the extra 1.0 eq neutralizes the HCl salt of the building block.

  • Vortex the mixture for 60 seconds. The solution will turn pale yellow, indicating the formation of the active ester.

Phase 3: Coupling and In-Process Validation
  • Coupling: Add the activated cocktail to the drained resin. Shake at room temperature for 2 to 4 hours . (If using a microwave synthesizer, heat to 75°C for 15 minutes).

  • Washing: Drain the reaction vessel and wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Validation Check 2 (The Self-Validating Step): Perform a Kaiser or Chloranil test. Because the newly coupled 1-(Oxan-4-yl)proline is a tertiary amine, it will not react with these reagents. A negative test (yellow beads/solution) mathematically validates that the penultimate free amine has been successfully acylated.

    • Troubleshooting: If the test is positive, perform a second coupling using PyAOP (2.9 eq) and DIEA (7.0 eq) for an additional 2 hours.

Phase 4: Global Cleavage
  • Cleavage Cocktail: Prepare a solution of Trifluoroacetic Acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v).

  • Incubation: Treat the resin with the cocktail for 2 hours at room temperature.

  • Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the final N-capped peptidomimetic. Centrifuge, wash the pellet with ether, and dry under a vacuum.

Quantitative Data & Optimization Matrix

The following table summarizes the critical parameter shifts required when transitioning from standard amino acid coupling to the sterically hindered 1-(Oxan-4-yl)proline hydrochloride.

ParameterStandard Fmoc-Amino Acid1-(Oxan-4-yl)proline HClMechanistic Rationale
Coupling Reagent DIC / OxymaHATU or PyAOPHigh reactivity is required to overcome the steric hindrance of the N-alkylated pyrrolidine carboxylate.
Base (DIEA) Equivalents 2.0 – 4.0 eq7.0 eqAn extra 1.0 eq is strictly required to neutralize the hydrochloride salt; excess drives the HATU mechanism.
Coupling Time 30 – 60 min120 – 240 minThe steric bulk of the tetrahydropyran ring severely slows the nucleophilic attack kinetics.
Temperature Ambient (25°C)Ambient or 75°C (MW)Microwave heating provides the kinetic energy needed to overcome the activation barrier of hindered couplings.
Chain Elongation ContinuousTerminatedThe tertiary amine structure lacks an N-H bond, making subsequent amide bond formation impossible.

References

  • "Design of Peptoid Analogue Dimers and Measure of Their Affinity for Grb2 SH3 Domains." Journal of Medicinal Chemistry. URL:[Link]

  • "Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids." ACS Combinatorial Science. URL:[Link]

  • "Introduction to Peptide Synthesis." National Institutes of Health (NIH) PMC. URL:[Link]

Application

Application Note: High-Resolution NMR Spectroscopy of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride

Abstract This application note provides a comprehensive guide and detailed protocol for the preparation of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride for high-resolution Nuclear Magnetic Resonance (NMR) spe...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide and detailed protocol for the preparation of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride for high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. The methodology addresses the specific challenges associated with hydrochloride salts of amino acid derivatives, including solubility, pH sensitivity of chemical shifts, and potential for hydrogen-deuterium exchange. Adherence to this protocol will ensure the acquisition of high-quality, reproducible NMR data essential for structural elucidation, purity assessment, and quantitative analysis in research, drug discovery, and quality control settings.

Introduction

1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride is a heterocyclic compound featuring a proline core, a common motif in pharmacologically active molecules. Accurate structural and quantitative analysis by NMR spectroscopy is a critical step in its characterization. However, as a hydrochloride salt of a secondary amine and a carboxylic acid, the molecule's protonation state is highly dependent on the solvent environment and pH.[1] This can significantly influence chemical shifts, particularly for protons adjacent to the nitrogen and carboxylic acid moieties, potentially leading to spectral misinterpretation if not properly controlled.[2]

This guide emphasizes the importance of methodical sample preparation to mitigate these effects, ensuring the generation of reliable and consistent NMR spectra. We will delve into the rationale behind solvent selection, concentration optimization, the use of internal standards, and best practices for handling to maintain sample integrity.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is foundational to developing a robust sample preparation protocol.

PropertyValueSource
Molecular Formula C₁₀H₁₈ClNO₃[3]
Molecular Weight 235.71 g/mol [3]
Appearance Assumed to be a white to off-white solidGeneral knowledge for similar compounds
Solubility Expected to be soluble in polar protic solvents like D₂O and Methanol-d₄ due to its ionic nature.[4]Inferred from structure

The presence of both a titratable secondary amine and a carboxylic acid group makes the molecule's charge state pH-dependent. In acidic to neutral solutions, the secondary amine will be protonated, and the carboxylic acid will be in its acidic form. This equilibrium is crucial as it directly impacts the chemical environment of nearby protons.[5]

Core Principles of NMR Sample Preparation for Amine Hydrochloride Salts

The preparation of amine hydrochloride salts for NMR analysis requires special attention to the following factors:

  • Solvent Selection: The choice of deuterated solvent is paramount.[6][7] It must fully dissolve the analyte to form a homogenous solution, free of any particulate matter that could disrupt the magnetic field homogeneity and degrade spectral quality.[8][9] For hydrochloride salts, polar solvents are generally required.

  • pH and H/D Exchange: The acidic proton of the carboxylic acid and the proton on the ammonium ion are exchangeable. In protic deuterated solvents like D₂O or CD₃OD, these protons can exchange with deuterium, leading to the disappearance or broadening of their corresponding signals in the ¹H NMR spectrum.[10] The pD (the equivalent of pH in D₂O) of the solution will dictate the protonation states of the amine and carboxylic acid, thereby affecting the chemical shifts of neighboring protons.[11]

  • Concentration: The sample concentration must be optimized to achieve an adequate signal-to-noise ratio (S/N) without causing issues like signal broadening due to high viscosity or molecular aggregation.[8][12]

  • Internal Standard: For quantitative NMR (qNMR), the selection of a suitable internal standard is critical. The standard should be chemically inert, have high purity, and possess signals that do not overlap with the analyte's signals.[13][14][15]

Experimental Workflow Diagram

The following diagram outlines the logical flow of the sample preparation and analysis process.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis A Analyte Weighing D Dissolution in Vial (Vortex/Sonication) A->D B Internal Standard Weighing (Optional) B->D C Solvent Selection C->D E Transfer to NMR Tube D->E F Capping and Labeling E->F G Insert Sample into Spectrometer F->G H Locking and Shimming G->H I Acquire Spectrum H->I J Data Processing and Analysis I->J

Caption: Workflow for NMR sample preparation and analysis.

Detailed Protocols

Protocol 1: Qualitative ¹H NMR in Deuterium Oxide (D₂O)

This protocol is optimized for structural confirmation where exchangeable protons are not of primary interest.

Rationale for Solvent Choice: D₂O is an excellent solvent for polar hydrochloride salts and will facilitate the observation of non-exchangeable protons. The exchange of the acidic COOH and NH₂⁺ protons with deuterium simplifies the spectrum by removing their signals.

Materials:

  • 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride (5-10 mg)

  • Deuterium Oxide (D₂O, 99.9 atom % D)

  • High-quality 5 mm NMR tubes[9]

  • Glass vial (e.g., 2 mL)

  • Pasteur pipette

  • Vortex mixer

Step-by-Step Procedure:

  • Weighing: Accurately weigh 5-10 mg of the analyte into a clean, dry glass vial.[16] For routine ¹H NMR, this concentration is generally sufficient.[8]

  • Solvent Addition: Add approximately 0.6-0.7 mL of D₂O to the vial.[12] This volume ensures an optimal sample height of 4-5 cm in a standard 5 mm NMR tube.[8]

  • Dissolution: Cap the vial and vortex thoroughly to ensure complete dissolution.[17] Visually inspect the solution against a light source to confirm no solid particles remain.[9] If necessary, gentle sonication can be applied.

  • Transfer: Using a clean Pasteur pipette, carefully transfer the solution into a labeled NMR tube.[18] Avoid introducing any solid particulates. If solids are present, filter the solution through a small plug of glass wool in the pipette.[9]

  • Capping: Securely cap the NMR tube to prevent contamination and solvent evaporation.[17]

  • Analysis: The sample is now ready for insertion into the NMR spectrometer for locking, shimming, and data acquisition.

Protocol 2: Quantitative ¹H NMR (qNMR) in Methanol-d₄ (CD₃OD)

This protocol is designed for purity assessment or concentration determination using an internal standard.

Rationale for Solvent and Standard Choice: Methanol-d₄ is a suitable polar solvent that can dissolve both the analyte and many common internal standards.[19] Maleic acid is chosen as an internal standard because its vinylic proton signal appears in a region of the spectrum (around 6.3 ppm) that is typically free of signals from the analyte.[15] It is also non-volatile and stable.

Materials:

  • 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride (approx. 10-20 mg)

  • Maleic Acid (high purity, ≥99.5%) as internal standard

  • Methanol-d₄ (CD₃OD, 99.8 atom % D)

  • Analytical microbalance (readability of 0.001 mg)[16]

  • High-quality 5 mm NMR tubes

  • Glass vial (e.g., 2 mL)

  • Pasteur pipette

  • Vortex mixer

Step-by-Step Procedure:

  • Precise Weighing:

    • Using an analytical microbalance, accurately weigh approximately 10-20 mg of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride into a clean, dry glass vial. Record the exact mass.[13]

    • Accurately weigh an appropriate amount of maleic acid (to achieve a near 1:1 molar ratio with the analyte) into the same vial. Record the exact mass.

  • Solvent Addition: Add approximately 0.7 mL of Methanol-d₄ to the vial.

  • Complete Dissolution: Cap the vial and vortex until both the analyte and the internal standard are fully dissolved. Complete dissolution is critical for quantitative accuracy.[17]

  • Transfer and Capping: Transfer the homogeneous solution to a labeled NMR tube and cap it securely.

  • NMR Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions (e.g., ensuring full relaxation of signals, typically by using a longer relaxation delay, D1).

  • Data Processing: Process the spectrum with careful baseline correction. Integrate the well-resolved signal of the internal standard (maleic acid, 2H singlet) and a well-resolved, non-overlapping signal from the analyte.

  • Calculation: The purity or concentration of the analyte can be calculated using the standard qNMR equation, which relates the integral values, number of protons, molecular weights, and masses of the analyte and the internal standard.[20]

Troubleshooting and Key Considerations

  • Broad Peaks: If peaks are broad, it may indicate poor shimming, the presence of paramagnetic impurities, or sample aggregation at high concentrations.[8] Ensure the sample is free of particulates and consider reducing the concentration.

  • Signal Disappearance: In D₂O or CD₃OD, the signals for the -OH and -NH protons will likely be absent due to deuterium exchange.[10][21] If these protons must be observed, an aprotic polar solvent like DMSO-d₆ should be used.

  • pH/pD Effects: Be aware that the chemical shifts of protons alpha to the nitrogen and carboxylic acid can be sensitive to residual water content and temperature. For highly sensitive or comparative studies, maintaining consistent sample preparation conditions is crucial.[22][2]

  • Water Contamination: Minimize exposure of deuterated solvents to the atmosphere to prevent water contamination, which can introduce a large water signal in the spectrum.[6] Using single-use ampoules of solvent is recommended.[6]

Conclusion

The successful acquisition of high-quality NMR spectra for 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride is critically dependent on a meticulous and informed sample preparation strategy. By carefully selecting the appropriate deuterated solvent, optimizing concentration, and, for quantitative studies, using a suitable internal standard, researchers can overcome the challenges posed by this molecule's ionic and pH-sensitive nature. The protocols provided herein offer a robust framework for obtaining reproducible and reliable NMR data, thereby supporting confident structural elucidation and accurate quantification in a drug development and research environment.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep.
  • Mestrelab Research. (2025, April 13). qNMR Purity Recipe Book (1 - Sample Preparation).
  • Kovalevsky, A. Y., et al. (2023, October 4). Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. PMC.
  • JEOL Ltd. (n.d.). Let's try doing quantitative NMR (2) | Applications Notes.
  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
  • BMRB. (n.d.). pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids.
  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
  • ACS Publications. (2023, February 7). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions.
  • Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
  • Merck Millipore. (n.d.). NMR Solvents.
  • Save My Exams. (2026, March 10). Tetramethylsilane (TMS) & Deuterated Solvents (Cambridge (CIE) A Level Chemistry): Revision Note.
  • Unnamed Publisher. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis.
  • Pauli, G. F., et al. (2010, September 5). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy.
  • CDN Isotopes. (n.d.). NMR Sample Requirements and Preparation.
  • ACS Publications. (2025, May 12). Protonation Kinetics in Proteins at Basic pH Determined by pH-Dependent NMR Relaxation Reveal the Entire Relationship between Kinetics and pKa Values | JACS Au.
  • ChemScene. (n.d.). 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride.
  • PMC. (2023, February 7). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions.
  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
  • University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation | College of Science and Engineering.
  • BIPM. (2019, March 13). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06].
  • Sigma-Aldrich. (n.d.). QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials.
  • Muby Chemicals. (n.d.). L-Proline or (S)-Pyrrolidine-2-carboxylic Acid Manufacturers, SDS.

Sources

Method

Solubility of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride in polar organic solvents

Application Note & Protocol Topic: Determination of the Thermodynamic Solubility of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride in Polar Organic Solvents Audience: Researchers, scientists, and drug developme...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Determination of the Thermodynamic Solubility of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride in Polar Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for determining the thermodynamic solubility of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride in a range of polar organic solvents. Solubility is a critical physicochemical parameter in drug discovery and development, influencing bioavailability, formulation, and overall therapeutic efficacy[1][2][3]. This guide details the principles behind solubility, presents a robust, step-by-step protocol based on the gold-standard isothermal shake-flask method, and outlines the procedure for quantitative analysis using High-Performance Liquid Chromatography (HPLC)[4][5][6]. The causality behind key experimental steps is explained to ensure procedural integrity and data reliability. While experimental data for this specific compound is not publicly available, this note serves as a definitive protocol for its empirical determination and provides a framework for interpreting the results.

Introduction and Chemical Profile

1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride is a heterocyclic compound featuring a pyrrolidine ring, a carboxylic acid group, and an oxane substituent. The presence of these functional groups, along with its formulation as a hydrochloride salt, suggests a high degree of polarity. Understanding its solubility in various polar organic solvents is crucial for applications such as reaction chemistry, purification, formulation development, and predicting its behavior in biological systems.

Compound Details:

  • IUPAC Name: 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride

  • Molecular Formula: C₁₀H₁₈ClNO₃[7]

  • Molecular Weight: 235.71 g/mol [7]

  • CAS Number: 1485748-35-3[7]

  • Structure:

    • SMILES: O=C(C1N(C2CCOCC2)CCC1)O.[H]Cl[7]

The structural analog, (2S)-pyrrolidine-2-carboxylic acid (L-Proline), is known to be soluble in water and polar alcohols like methanol and ethanol[8][9]. This suggests that the target compound will also exhibit significant solubility in polar protic solvents, a hypothesis that the following protocol is designed to test quantitatively.

Scientific Principles of Solubility

Thermodynamic solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated, equilibrium solution[1][10]. This equilibrium is a dynamic state where the rate of dissolution of the solid compound equals the rate of its precipitation.

Several factors govern the solubility of a compound:

  • Solvent Polarity: The principle of "like dissolves like" is paramount. Polar solvents, which have large dipole moments and often engage in hydrogen bonding, are effective at solvating polar molecules and ions[11][12]. 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride, being an ionic salt with hydrogen bond donors and acceptors, is expected to be most soluble in highly polar, protic solvents.

  • Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution. For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.

  • Crystal Lattice Energy: The energy required to break the intermolecular forces in the solid crystal lattice must be overcome by the energy released upon solvation of the solute molecules by the solvent.

The isothermal shake-flask method is the most reliable technique for determining thermodynamic solubility[2][5][13]. It involves adding an excess of the solid compound to the solvent and agitating the mixture for an extended period to ensure equilibrium is reached[10][14]. Subsequent analysis of the supernatant provides the equilibrium solubility value. This method is considered authoritative by regulatory bodies and is crucial for obtaining accurate data for biopharmaceutics classification systems (BCS)[3][15].

Experimental Protocol: Isothermal Shake-Flask Solubility Determination

This protocol describes the steps to measure the solubility of the target compound in a selection of common polar organic solvents.

Materials and Equipment
  • Solute: 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride (Purity ≥98%)[7]

  • Solvents (HPLC Grade):

    • Methanol (MeOH)

    • Ethanol (EtOH)

    • Isopropanol (IPA)

    • Acetonitrile (ACN)

    • Dimethyl Sulfoxide (DMSO)

  • Equipment:

    • Analytical balance

    • Glass vials (e.g., 4 mL) with screw caps

    • Orbital shaker or rotator with temperature control

    • Centrifuge

    • Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)[4]

    • HPLC system with UV detector

    • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Solvent Slurries:

    • Accurately weigh approximately 10-20 mg of the compound into a glass vial. The exact mass is not critical, but it must be in excess to ensure a saturated solution. A visible solid phase must remain at the end of the experiment.

    • Add a precise volume (e.g., 2.0 mL) of the chosen polar organic solvent to the vial.

    • Prepare one vial for each solvent to be tested. Running replicates (n=3) for each solvent is highly recommended to ensure statistical validity[15].

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the slurries at a constant speed for at least 24 hours. This extended duration is critical to ensure that the system reaches thermodynamic equilibrium[4][5][16]. Shorter incubation times may result in an underestimation of the true solubility (kinetic solubility).

  • Sample Isolation (Supernatant Separation):

    • After the equilibration period, let the vials stand undisturbed for at least 1 hour to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a pipette.

    • To remove any remaining undissolved micro-particulates, which would artificially inflate the concentration reading, filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into a clean HPLC vial[4]. Causality Note: This filtration step is crucial for accuracy. The presence of solid particles will lead to erroneously high solubility values.

  • Quantitative Analysis by HPLC:

    • The concentration of the dissolved compound in the filtrate is determined using a validated HPLC method[4][17].

    • Calibration Curve: Prepare a series of at least five standard solutions of known concentrations of the target compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water)[4].

    • Inject the standards into the HPLC system to generate a calibration curve by plotting the peak area against concentration. The curve should have a correlation coefficient (R²) of >0.999.

    • Sample Analysis: Inject the filtered sample from each solvent into the HPLC system.

    • Use the calibration curve to determine the concentration of the compound in each sample. If necessary, dilute the sample with the mobile phase to ensure the concentration falls within the linear range of the calibration curve.

Workflow Visualization

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_iso 3. Isolation cluster_anal 4. Analysis weigh Weigh excess compound add_solvent Add precise volume of solvent weigh->add_solvent shake Agitate for 24h at 25 °C add_solvent->shake settle Settle for 1h shake->settle filter Filter supernatant (0.22 µm) settle->filter hplc Quantify by HPLC filter->hplc calc Calculate Solubility (mg/mL) hplc->calc

Caption: Isothermal shake-flask solubility determination workflow.

Data Presentation and Interpretation

The solubility results should be compiled into a clear, structured table for easy comparison. The data will allow for ranking the solvents based on their ability to dissolve the compound.

Hypothetical Solubility Data

The following table presents a hypothetical but scientifically plausible set of solubility data for 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride, based on the known properties of similar molecules[8].

SolventPolarity IndexSolvent TypeHypothetical Solubility (mg/mL) at 25°C
Dimethyl Sulfoxide (DMSO)7.2Polar Aprotic> 200 (Freely Soluble)
Methanol6.6Polar Protic150 (Freely Soluble)
Ethanol5.2Polar Protic75 (Soluble)
Isopropanol4.3Polar Protic25 (Sparingly Soluble)
Acetonitrile6.2Polar Aprotic5 (Slightly Soluble)

Note: Solubility classifications (e.g., "Freely Soluble") are based on USP/BP criteria[3].

Discussion of Expected Results
  • Polar Protic Solvents: High solubility is expected in protic solvents like methanol and ethanol. These solvents can effectively solvate both the chloride anion and the protonated amine cation through hydrogen bonding and dipole-dipole interactions[11]. The solubility is expected to decrease as the alkyl chain of the alcohol increases (Methanol > Ethanol > Isopropanol) due to the corresponding decrease in solvent polarity[18].

  • Polar Aprotic Solvents: DMSO is a highly effective polar aprotic solvent capable of dissolving a wide range of compounds, including many salts[11]. It is anticipated to be an excellent solvent for this compound. Acetonitrile, while polar, is a less effective hydrogen bond acceptor and is generally a poorer solvent for salts compared to DMSO or protic solvents.

  • Logical Framework: The relationship between solvent polarity and the compound's structural features provides a logical framework for interpreting the experimental results.

G Compound Compound 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid HCl Features Structural Features - Ionic Salt (HCl) - Carboxylic Acid (-COOH) - Amine (-NH-) - Ether (-O-) Compound->Features Polarity High Polarity Hydrogen Bond Donors/Acceptors Features->Polarity Interaction Strong Solute-Solvent Interactions (Ion-Dipole, H-Bonding) Polarity->Interaction Solvents Polar Solvents (e.g., Methanol, DMSO) Solvents->Interaction Solubility High Solubility Interaction->Solubility

Caption: Logical relationship between compound structure and solubility.

Conclusion

This application note provides a detailed, authoritative protocol for the determination of the thermodynamic solubility of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride in polar organic solvents. By adhering to the isothermal shake-flask method and employing precise HPLC quantification, researchers can obtain reliable and reproducible data. This information is fundamental for guiding subsequent research and development activities, from chemical synthesis and purification to the design of effective pharmaceutical formulations.

References

  • PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

  • Bergström, C. A., et al. "Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates." Analytical Chemistry, 2009. [Link]

  • ResearchGate. Solubility and Thermodynamic Properties of (2 S )-Pyrrolidine-2-carboxylic Acid in Water, Alcohols, and Water–Alcohol Mixtures. [Link]

  • SlideShare. solubility experimental methods.pptx. [Link]

  • Uyar, B., et al. "A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium." ResearchGate, 2008. [Link]

  • European Medicines Agency. ICH M9 guideline on biopharmaceutics classification system-based biowaivers - Step 5. [Link]

  • Arotec. Organic Solvents in Chemistry and Laboratories. [Link]

  • ResearchGate. Solubility guidelines for candidate drugs (µg/mL). [Link]

  • Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • University of Rochester. Solvents and Polarity. [Link]

  • Bouling Chemical Co., Limited. (S)-Pyrrolidine-2-Carboxylic Acid. [Link]

  • Lab-Training. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]

  • Savjani, K. T., et al. "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics, 2012. [Link]

  • BMG LABTECH. Drug solubility: why testing early matters in HTS. [Link]

  • Bhola, R., & Vaghani, H. "Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review." Biointerface Research in Applied Chemistry, 2021. [Link]

  • ResearchGate. How do you distinguish the polarity of organic solvent?. [Link]

  • Lee, H. R., et al. "Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs." SciTechnol, 2018. [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

Sources

Application

Application Note: 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride as a Chiral Building Block in Drug Discovery

Introduction and Strategic Utility The design of highly specific, metabolically stable therapeutics frequently relies on the incorporation of conformationally restricted chiral building blocks. 1-(Oxan-4-yl)pyrrolidine-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Utility

The design of highly specific, metabolically stable therapeutics frequently relies on the incorporation of conformationally restricted chiral building blocks. 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride (CAS: 1485748-35-3) is a highly specialized, non-natural N-alkylated proline derivative. By featuring a tetrahydropyran-4-yl (oxan-4-yl) moiety directly attached to the pyrrolidine nitrogen, this molecule serves as a rigidified scaffold. It is increasingly utilized in the synthesis of advanced peptidomimetics, macrocycles, and Proteolysis Targeting Chimeras (PROTACs), where precise spatial orientation and metabolic resilience are paramount.

Structural Rationale & Physicochemical Profiling

As a Senior Application Scientist, selecting the correct building block requires balancing steric constraints with pharmacokinetic viability. The substitution of the proline nitrogen with an oxan-4-yl group introduces significant steric bulk. This sterically hinders the nitrogen inversion and biases the cis/trans isomerization of adjacent amide bonds, effectively locking the peptide backbone into a predictable 3D conformation (such as specific β -turns or polyproline helices)[1].

Crucially, the oxygen atom within the tetrahydropyran ring acts as a hydrogen bond acceptor. Unlike highly lipophilic carbocyclic substituents (e.g., cyclohexyl groups), the oxan-4-yl group maintains a favorable Topological Polar Surface Area (TPSA). This prevents the overarching drug candidate from becoming excessively lipophilic, thereby optimizing aqueous solubility and oral bioavailability—a recognized strategy in the optimization of targeted degraders[2]. The compound is supplied as a hydrochloride salt to prevent oxidative degradation of the tertiary amine and to inhibit premature auto-catalytic side reactions during storage[3].

Quantitative Physicochemical Summary

Table 1: Physicochemical properties of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride and their impact on drug design.

PropertyValueCausality / Impact on Drug Design
Molecular Formula C₁₀H₁₈ClNO₃Defines the atomic composition including the stabilizing HCl salt[4].
Molecular Weight 235.71 g/mol Low molecular weight allows for downstream elaboration without exceeding Lipinski's Rule of 5[4].
TPSA 49.77 ŲOptimal polarity; the tetrahydropyran oxygen contributes to aqueous solubility and limits non-specific hydrophobic binding[4].
LogP (Predicted) 1.1362Favorable lipophilicity balance compared to highly hydrophobic carbocycles, aiding in cellular permeability[4].
Stereochemistry Chiral CoreEssential for stereospecific target engagement, particularly in E3 ligase recognition motifs[5].

Applications in Targeted Protein Degradation (PROTACs)

In the rapidly expanding field of targeted protein degradation, the von Hippel-Lindau (VHL) E3 ubiquitin ligase is frequently co-opted using small-molecule ligands based on modified proline cores[2][6]. The incorporation of bulky, oxygen-containing heterocycles like tetrahydropyran into these recognition motifs has been shown to deliver progressive improvements in potency and target engagement[2]. 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid provides a pre-assembled, stereochemically defined vector that can be directly coupled to linker-warhead constructs to synthesize highly potent PROTACs.

PROTAC_Mechanism P1 PROTAC Molecule (Contains Oxan-4-yl Proline) P4 Ternary Complex Formation P1->P4 P2 Target Protein (e.g., BRD4) P2->P4 P3 E3 Ubiquitin Ligase (e.g., VHL) P3->P4 P5 Polyubiquitination P4->P5 P6 Proteasomal Degradation (26S Proteasome) P5->P6

Mechanism of targeted protein degradation by a PROTAC containing the chiral building block.

Experimental Protocols: Amide Coupling of Sterically Hindered Prolines

Coupling an N-alkylated, sterically hindered proline derivative poses a distinct synthetic challenge. The bulky oxan-4-yl group shields the α -carboxylic acid, drastically reducing the reaction rate with incoming nucleophiles. To overcome this, highly reactive coupling reagents such as HATU are required. HATU generates a highly active 7-azabenzotriazole ester intermediate that accelerates the coupling process. Furthermore, strict temperature control is necessary to prevent epimerization at the α -chiral center during activation.

Protocol: Synthesis of a Peptidomimetic Intermediate (Solution-Phase)

Objective: Couple 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride to a primary amine core to form a targeted peptidomimetic.

Step 1: Liberation and Activation of the Carboxylate

  • Suspend 1.0 eq of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Cool the reaction vessel to 0 °C using an ice bath. Causality: Cooling minimizes the risk of base-catalyzed epimerization at the α -carbon during the activation phase.

  • Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) dropwise. Causality: 1.0 eq neutralizes the HCl salt to liberate the free tertiary amine, while the remaining 2.0 eq serve as the non-nucleophilic base for the coupling reaction.

  • Add 1.1 eq of HATU and stir at 0 °C for 15 minutes.

  • Self-Validation Checkpoint 1: Withdraw a 5 µL aliquot, quench in methanol, and analyze via LC-MS. The presence of the corresponding methyl ester mass confirms the successful and complete formation of the active ester. Do not proceed until activation is confirmed.

Step 2: Nucleophilic Coupling 6. Dissolve 1.05 eq of the target primary amine in a minimal volume of anhydrous DMF and add it dropwise to the activated ester solution at 0 °C. 7. Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4 to 12 hours. Causality: The steric hindrance of the oxan-4-yl group requires extended reaction times at room temperature to achieve full conversion. 8. Self-Validation Checkpoint 2: Monitor the reaction via LC-MS or TLC. Complete consumption of the primary amine indicates a successful coupling.

Step 3: Workup and Purification 9. Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). 10. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na₂SO₄. 11. Concentrate under reduced pressure and purify the crude product via flash column chromatography (Silica gel, typically a gradient of Dichloromethane/Methanol) to yield the pure peptidomimetic intermediate.

Peptidomimetic_Synthesis N1 1-(Oxan-4-yl)pyrrolidine- 2-carboxylic acid HCl N3 Activation (HATU, DIPEA, 0°C) N1->N3 N2 Amine Core (Solid Phase / Solution) N4 Coupling Reaction (Sterically Hindered) N2->N4 N3->N4 N5 Aqueous Workup (NaHCO3 / EtOAc) N4->N5 N6 Conformationally Restricted Peptidomimetic N5->N6

Workflow for incorporating 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid into peptidomimetics.

Sources

Method

Application Notes and Protocols for In Vivo Dosing and Formulation of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride

Introduction This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and in vivo dosing of the novel small molecule, 1-(Oxan-4-yl)pyrrolidine-2-carb...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and in vivo dosing of the novel small molecule, 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride. The pyrrolidine scaffold is a versatile component in drug discovery, known for its presence in various biologically active compounds.[1] As a hydrochloride salt, this compound is anticipated to have improved aqueous solubility and stability, which are advantageous for pharmaceutical development.[2][3][4][5]

These protocols are designed to establish a foundational understanding of the compound's characteristics and to guide the user through the critical early stages of preclinical development. The primary objectives are to develop a suitable formulation for administration and to determine a safe and tolerated dose range in a relevant animal model, a crucial first step in any in vivo testing cascade.[6][7]

Compound Profile: 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride

A thorough understanding of the physicochemical properties of a compound is essential for developing an effective in vivo dosing strategy.[8] Below is a summary of the available information for 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride.

PropertyValueSource
CAS Number 1485748-35-3ChemScene[9]
Molecular Formula C₁₀H₁₈ClNO₃ChemScene[9]
Molecular Weight 235.71 g/mol ChemScene[9]
Purity ≥98%ChemScene[9]
Topological Polar Surface Area (TPSA) 49.77 ŲChemScene[9]
Predicted LogP 1.1362ChemScene[9]

The hydrochloride salt form suggests that the compound is likely to be more water-soluble than its free base, which is a critical consideration for formulation development.[5][10]

Part 1: Formulation Development for Preclinical In Vivo Studies

The selection of an appropriate vehicle is paramount to ensure the consistent and accurate delivery of the test compound.[8][11] The choice of vehicle is dependent on the compound's solubility, the intended route of administration, and its compatibility with the test species.[12][13]

Initial Solubility Assessment

A preliminary assessment of the compound's solubility in commonly used preclinical vehicles is the first step. This will determine whether a simple aqueous solution or a more complex formulation is required.

Protocol: Small-Scale Solubility Screen

  • Vehicle Selection: Prepare a panel of common, well-tolerated in vivo vehicles.[11][14]

    • Sterile Water for Injection

    • 0.9% w/v Sodium Chloride (Saline)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • 5% Dextrose in Water (D5W)

    • 0.5% w/v Carboxymethylcellulose (CMC) in water

    • 20% v/v Polyethylene glycol 400 (PEG 400) in saline

  • Compound Preparation: Accurately weigh 1-5 mg of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride into separate clear glass vials.

  • Vehicle Addition: Add the selected vehicle in small, incremental volumes (e.g., 100 µL) to each vial.

  • Solubilization: After each addition, vortex the vial for 30-60 seconds. Gentle heating (up to 40°C) or sonication can be applied to aid dissolution, but any degradation should be monitored.

  • Observation: Visually inspect for complete dissolution. The absence of visible particles indicates solubility at that concentration.

  • Documentation: Record the concentration at which the compound fully dissolves in each vehicle.

Recommended Formulation Protocol (Aqueous Solution)

Given that 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid is a hydrochloride salt, it is anticipated to have sufficient aqueous solubility for initial in vivo studies. An aqueous-based vehicle is preferred for its physiological compatibility.

Step-by-Step Protocol:

  • Calculate Required Quantities: Determine the total volume of dosing solution needed based on the number of animals, dose level, and dosing volume (e.g., 10 mL/kg for oral gavage in mice).

  • Vehicle Preparation: Prepare the chosen aqueous vehicle (e.g., sterile 0.9% saline).

  • Weighing the Compound: Accurately weigh the required amount of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride.

  • Dissolution: Gradually add the compound to the vehicle while stirring or vortexing.

  • pH Adjustment (if necessary): Check the pH of the final formulation. For intravenous administration, the pH should be close to physiological pH (7.2-7.4). If necessary, adjust with dilute NaOH or HCl. Note that significant pH adjustments can impact the stability of the hydrochloride salt.[15]

  • Final Volume: Add the vehicle to reach the final desired volume and mix thoroughly to ensure homogeneity.[11]

  • Sterilization (for parenteral routes): If for intravenous, intraperitoneal, or subcutaneous administration, filter the final solution through a 0.22 µm sterile filter.

  • Storage: Store the formulation at 2-8°C and protect from light. Conduct a short-term stability assessment to ensure the compound remains in solution and does not degrade under storage conditions.

Part 2: In Vivo Dosing and Maximum Tolerated Dose (MTD) Study

The initial in vivo study is typically a Maximum Tolerated Dose (MTD) study. The MTD is defined as the highest dose of a drug that can be administered without causing unacceptable toxicity or side effects.[16][17] This study is crucial for selecting dose levels for subsequent efficacy studies.[7][18][19]

Experimental Design for an Acute MTD Study

The following protocol outlines a single-dose escalation study to determine the MTD.

Experimental Workflow for MTD Determination

MTD_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dosing & Observation cluster_2 Phase 3: Endpoint Analysis A Select Animal Model (e.g., C57BL/6 mice) B Prepare Dosing Formulations (Vehicle, Low, Mid, High Doses) A->B C Acclimatize Animals (Minimum 3 days) D Administer Single Dose (e.g., Oral Gavage) C->D E Monitor for Clinical Signs (Daily for 7-14 days) D->E F Record Body Weights (Daily for 7 days, then weekly) D->F G Terminal Necropsy (Gross pathology) E->G F->G H Determine MTD G->H I Select Doses for Efficacy Studies H->I

Caption: Workflow for a typical acute Maximum Tolerated Dose (MTD) study.

Protocol: Acute MTD Study in Mice

  • Animal Model: Use a common rodent strain, such as C57BL/6 or BALB/c mice, with an equal number of males and females (n=3-5 per group).[6]

  • Group Allocation:

    • Group 1: Vehicle control

    • Group 2: Low dose (e.g., 10 mg/kg)

    • Group 3: Mid dose (e.g., 50 mg/kg)

    • Group 4: High dose (e.g., 200 mg/kg)

    • Dose selection can be informed by in vitro cytotoxicity data (if available) or by a literature review of structurally similar compounds.[6][20]

  • Acclimatization: Allow animals to acclimate to the facility for a minimum of 3 days before the study begins.

  • Administration: Administer a single dose of the formulated compound via the intended clinical route (e.g., oral gavage, intravenous injection).[19]

  • Monitoring and Observations:

    • Clinical Signs: Observe animals for any signs of toxicity immediately after dosing, at 1, 4, and 24 hours, and then daily for 7 to 14 days.[19] Signs to monitor include changes in posture, activity, breathing, and any signs of pain or distress.

    • Body Weight: Record the body weight of each animal before dosing and daily for the first 7 days, and then twice weekly for the remainder of the study.[7] A body weight loss of more than 15-20% is often considered a sign of significant toxicity.

    • Mortality: Record any instances of mortality.

  • Endpoint: At the end of the observation period (e.g., day 14), euthanize all surviving animals.

  • Necropsy: Perform a gross necropsy on all animals (including any that died during the study) to look for any visible abnormalities in organs and tissues.

  • MTD Determination: The MTD is the highest dose that does not result in mortality, significant clinical signs of toxicity, or a mean body weight loss of more than 15%.[16][18]

Data Presentation

All quantitative data should be summarized in a clear and concise format.

Table 1: Example MTD Study Dosing and Group Allocation

GroupTreatmentDose Level (mg/kg)Concentration (mg/mL)Dosing Volume (mL/kg)Route of Admin.No. of Animals (M/F)
1Vehicle (0.9% Saline)0010Oral3/3
2Compound10110Oral3/3
3Compound50510Oral3/3
4Compound2002010Oral3/3

Table 2: Example MTD Study Endpoints

GroupDose (mg/kg)MortalityMean Body Weight Change (Day 7)Key Clinical Observations
100/6+5%Normal
2100/6+4%Normal
3500/6-2%Mild, transient hypoactivity at 1 hr post-dose
42001/6-18%Severe hypoactivity, piloerection

Part 3: Decision Making and Next Steps

The results of the MTD study are critical for guiding the next phase of in vivo research.

Decision Tree for Subsequent Studies

Decision_Tree Start MTD Study Complete MTD_Defined Is MTD Clearly Defined? Start->MTD_Defined Efficacy_Study Proceed to Efficacy Studies (Doses ≤ MTD) MTD_Defined->Efficacy_Study Yes Refine_MTD Refine MTD with Intermediate Doses MTD_Defined->Refine_MTD No No_Toxicity No Toxicity at Highest Dose? MTD_Defined->No_Toxicity No PK_Study Conduct Pharmacokinetic (PK) Study Efficacy_Study->PK_Study Refine_MTD->MTD_Defined No_Toxicity->Efficacy_Study No Limit_Dose Highest Dose is the Limit Dose (e.g., 1000 mg/kg) No_Toxicity->Limit_Dose Yes Limit_Dose->Efficacy_Study

Caption: Decision-making process following an initial MTD study.

Based on the MTD results, researchers can confidently select dose levels for pharmacodynamic and efficacy studies that are likely to be well-tolerated, thereby ensuring that the observed effects are due to the pharmacological action of the compound and not confounded by toxicity.[7] It is also highly recommended to conduct pharmacokinetic (PK) studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which will inform the dosing regimen for longer-term studies.[18][21]

References

  • Dose Range Finding Studies - Maximum Tolerated Dose Study Design | Altasciences. (URL: [Link])

  • The Importance of Maximum Tolerated Dose (MTD) Testing in Preclinical Studies. (2023). (URL: [Link])

  • Maximum Tolerated Dose (MTD): Concept, Determination, and Significance. (2025). (URL: [Link])

  • Maximum tolerable dose (MTD) studies. (URL: [Link])

  • Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing - Pharmaceutical Technology. (2023). (URL: [Link])

  • Maximum Tolerable Dose Study Services - Reaction Biology. (URL: [Link])

  • PLANNING YOUR PRECLINICAL ASSESSMENT - Altasciences. (URL: [Link])

  • Pharmaceutical salts of small molecule drugs: opportunities and challenges. (2014). (URL: [Link])

  • Animal Dosing Vehicle Selection - Crystal Pharmatech Co., Ltd. (2026). (URL: [Link])

  • Introduction to small molecule drug discovery and preclinical development - Frontiers. (2023). (URL: [Link])

  • Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species - ResearchGate. (URL: [Link])

  • Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. (URL: [Link])

  • How to calculate a right dose for in vivo study? - ResearchGate. (2016). (URL: [Link])

  • Lessons Learned: Dose Selection of Small Molecule–Targeted Oncology Drugs | Clinical Cancer Research - AACR Journals. (2016). (URL: [Link])

  • Comparative Analyses of the Influences of Vehicles on Selected Biological Parameters Following Single-Dose Oral Administration in Sprague-Dawley Rats - PubMed. (2025). (URL: [Link])

  • Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development - PharmaFeatures. (2024). (URL: [Link])

  • Screening and Formulating Drugs as Salts to Improve API Performance. (2019). (URL: [Link])

  • Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC. (URL: [Link])

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (URL: [Link])

  • Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates and their hydrochloride salts as novel water soluble antimitotic prodrugs bioactivated by cytochrome P450 1A1 in breast cancer cells - PMC. (URL: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride synthesis

Welcome to the Advanced Troubleshooting and Methodology Portal. This guide is designed for researchers and process chemists experiencing low yields, poor conversions, or isolation failures during the synthesis of 1-(oxan...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting and Methodology Portal. This guide is designed for researchers and process chemists experiencing low yields, poor conversions, or isolation failures during the synthesis of 1-(oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride.

The synthesis relies on the reductive amination of a secondary amine (L-proline) with a cyclic ketone (tetrahydro-4H-pyran-4-one, or oxan-4-one). Due to the specific steric and electronic properties of these precursors, standard reductive amination templates often fail. This guide dissects the causality behind these failures and provides a self-validating, optimized protocol.

PART 1: Mechanistic Workflow & Failure Points

To troubleshoot effectively, we must map the reaction pathway and identify where the chemical logic breaks down. The diagram below illustrates the intended pathway alongside the two most common points of failure: premature reduction and zwitterion loss.

ReductiveAmination Start L-Proline + Oxan-4-one (Secondary Amine + Ketone) Iminium Iminium Ion Formation Requires pH 5-6 Start->Iminium AcOH, DCE/MeOH [-H2O] Fail1 Issue: Ketone Reduction (Wrong Reductant) Start->Fail1 Reduction Hydride Reduction NaBH(OAc)3 Iminium->Reduction Selective Transfer Zwitterion Zwitterionic Product (Highly Water Soluble) Reduction->Zwitterion Quench Salt HCl Salt Precipitation (Anhydrous) Zwitterion->Salt HCl in Dioxane Fail2 Issue: Product Loss (Aqueous Workup) Zwitterion->Fail2

Figure 1: Reductive amination pathway of L-proline and oxan-4-one, highlighting critical failure points.

PART 2: Diagnostic FAQs (The "Why" and "How")

Q1: My LC-MS shows a massive amount of unreacted oxan-4-one and tetrahydropyran-4-ol, but very little product. What is going wrong? Causality & Solution: You are experiencing premature ketone reduction. L-proline is a secondary amine; its condensation with a ketone forms an iminium ion, which is sterically hindered and forms much slower than a standard imine [1]. If your reducing agent is too aggressive (e.g., NaBH₄) or if you add it before the iminium equilibrium is established, the hydride will reduce the oxan-4-one directly to tetrahydropyran-4-ol. Actionable Fix: Switch to Sodium Triacetoxyborohydride (STAB). STAB is exceptionally mild and selective for iminium ions over aliphatic ketones [1]. Additionally, pre-stir the L-proline, oxan-4-one, and 1-2 equivalents of acetic acid for 30–60 minutes before adding the STAB to allow the iminium intermediate to accumulate.

Q2: The reaction goes to completion according to TLC/LC-MS, but my isolated yield is <15% after aqueous extraction. Where is my product? Causality & Solution: You are losing your product in the aqueous layer. The freebase form of 1-(oxan-4-yl)pyrrolidine-2-carboxylic acid is a zwitterion (containing both a tertiary amine and a carboxylic acid) [2]. It is highly polar and extremely water-soluble. Standard liquid-liquid extraction (e.g., DCM/water or EtOAc/water) will fail because the product will not partition into the organic phase. Actionable Fix: Eliminate the aqueous workup. Quench the reaction with a minimal amount of water to destroy unreacted hydride, strip the solvents under vacuum, and extract the crude residue with a polar organic solvent mixture (like 10% MeOH in DCM). Alternatively, use an acidic cation-exchange resin (e.g., Dowex 50W) to trap the product, wash away impurities, and elute with dilute ammonia.

Q3: How do I efficiently convert the zwitterion into the final hydrochloride salt without turning it into a hygroscopic gum? Causality & Solution: Tertiary amine hydrochlorides of amino acids can be highly hygroscopic if water is present during salt formation, leading to oils rather than crystalline solids. Actionable Fix: Perform the salt formation under strictly anhydrous conditions. Dissolve the purified zwitterion in anhydrous acetone or ether, and add a stoichiometric amount of HCl in dioxane (4M). The 1-(oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride will precipitate as a clean, filterable solid [3].

PART 3: Quantitative Data & Reagent Selection

Selecting the correct hydride source is the most critical variable in the N-alkylation of amino acids. The table below summarizes the causality behind reagent selection.

Reducing AgentRelative ReactivitySelectivity (Iminium vs. Ketone)Toxicity / ByproductsRecommended Use Case
NaBH(OAc)₃ (STAB) MildExcellentLow (Acetate byproducts)Optimal. Best for secondary amines and ketones [1].
NaBH₃CN ModerateGood (at pH ~4-5)High (HCN gas risk at low pH)Acceptable, but requires strict pH control and fume hood [1].
NaBH₄ HighPoorLowDo not use. Will rapidly reduce oxan-4-one to the alcohol.
Pd/C + H₂ VariableN/A (Catalytic)LowNot recommended here; potential poisoning by amines/acids.

PART 4: Self-Validating Experimental Protocol

This protocol integrates the mechanistic solutions discussed above, ensuring high yield by preventing over-reduction and avoiding aqueous product loss.

Phase 1: Iminium Ion Formation
  • Charge a flame-dried round-bottom flask with L-proline (1.0 equiv, 10 mmol, 1.15 g) and anhydrous 1,2-dichloroethane (DCE) (30 mL). Note: If proline solubility is poor, a 1:1 mixture of DCE and anhydrous Methanol can be used.

  • Add tetrahydro-4H-pyran-4-one (1.2 equiv, 12 mmol, 1.20 g) and glacial acetic acid (1.5 equiv, 15 mmol, 0.86 mL).

  • Validation Checkpoint: Stir the suspension at room temperature for 1 hour. The mixture should become noticeably more homogeneous as the soluble iminium acetate salt forms.

Phase 2: Selective Reduction
  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv, 15 mmol, 3.18 g) portion-wise over 15 minutes. Causality: Gradual addition controls the mild exotherm and prevents localized concentration spikes that could lead to off-target reduction.

  • Remove the ice bath and stir at room temperature for 12–16 hours.

  • Validation Checkpoint: Analyze by LC-MS. The mass of the intermediate iminium should be absent, and the product mass [M+H]+ = 200.13 should dominate the chromatogram.

Phase 3: Anhydrous Workup & Salt Formation
  • Quench the reaction by adding exactly 2 mL of water and stirring for 15 minutes to destroy excess STAB. Do not add bulk aqueous phases.

  • Evaporate all solvents under reduced pressure to yield a crude solid.

  • Suspend the solid in 10% Methanol in DCM (50 mL), stir vigorously, and filter through a pad of Celite to remove inorganic boron and sodium salts.

  • Concentrate the filtrate to a thick oil. Dissolve the oil in anhydrous acetone (20 mL).

  • Dropwise, add 4M HCl in dioxane (1.2 equiv) under vigorous stirring.

  • Validation Checkpoint: A white precipitate of 1-(oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride will form immediately. Filter, wash with cold acetone, and dry under high vacuum to afford the pure product.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]

  • ResearchGate Community. (2021). Unnatural amino acids in drug discovery. ResearchGate. URL: [Link]

Optimization

Preventing racemization of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride during coupling reactions

Target Molecule: 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride Audience: Researchers, Scientists, and Drug Development Professionals Welcome to the Advanced Peptide Synthesis Troubleshooting Guide. This module...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Advanced Peptide Synthesis Troubleshooting Guide. This module specifically addresses the stereochemical challenges associated with coupling 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride —a sterically hindered, N-alkylated proline derivative.

Part 1: Mechanistic Insight – The Root Cause of Racemization

To solve racemization, we must first understand its causality. Standard proline derivatives are generally resistant to racemization because they lack the secondary amine (NH) required to form the classical, highly racemization-prone 5(4H)-oxazolone intermediate.

However, N-alkyl prolines break this rule through an alternative pathway: direct base-catalyzed enolization [1].

When 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid is activated, the bulky tetrahydropyran (oxan-4-yl) group creates severe steric hindrance. This drastically reduces the rate of nucleophilic attack by the incoming amine ( kcouple​ )[2][3]. Because the activated ester lingers unreacted in the solution, the base (required to neutralize the hydrochloride salt) has ample time to abstract the α -proton, leading to an achiral enolate intermediate and subsequent racemization[4].

MechanisticPathway A 1-(Oxan-4-yl)proline HCl B Free Acid (Neutralized) A->B Base (sym-Collidine) C Activated Ester (Long Half-Life) B->C Coupling Reagent D Desired Peptide (Chiral Retention) C->D Amine (k_couple) Slow due to steric bulk E Enolate Intermediate C->E Base (k_enolization) Competitive pathway F Racemized Peptide (D/L Epimers) E->F Amine Addition

Figure 1: Competing kinetic pathways of N-alkyl proline coupling vs. enolization.

Part 2: Frequently Asked Questions (FAQs)

Q1: I am using standard HBTU and DIPEA. Why is my 1-(Oxan-4-yl)proline completely racemized?

A: You are creating a "perfect storm" for enolization. First, HBTU requires 2.0 equivalents of base to function. Second, your starting material is a hydrochloride salt, requiring an additional 1.0 equivalent of base just to neutralize it. Using 3.0 equivalents of a strong, unhindered base like N,N-Diisopropylethylamine (DIPEA) in the presence of a sterically hindered, slow-reacting activated ester guarantees rapid α -proton abstraction[5].

Q2: How should I neutralize the hydrochloride salt without triggering enolization?

A: Replace DIPEA or Triethylamine (TEA) with sym-collidine (2,4,6-trimethylpyridine). Sym-collidine is a weaker, highly sterically hindered base. It is basic enough to neutralize the HCl salt and facilitate the coupling reagent's mechanism, but too bulky to efficiently abstract the sterically shielded α -proton of the N-alkyl proline[5].

Q3: Which coupling reagent is best suited for this specific molecule?

A: You must prioritize reagents that generate highly reactive intermediates (to maximize kcouple​ ) while requiring minimal base.

  • COMU: A third-generation uronium salt based on the OxymaPure leaving group. It requires only 1.0 equivalent of base, is non-explosive, and the Oxyma moiety is proven to aggressively suppress racemization in N-alkyl amino acids[6][7][8].

  • In-Situ Acid Chlorides (Triphosgene/BTC): For extreme steric hindrance, generating the amino acid chloride in situ using bis-(trichloromethyl) carbonate (BTC) bypasses the oxazolone/enolization pathways entirely due to the extreme electrophilicity of the acid chloride[9][10].

Q4: Does the order of reagent addition matter?

A: Crucially, yes. Never pre-activate 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid. Pre-activation mixes the acid, coupling reagent, and base together before the amine is introduced. This maximizes the lifespan of the activated ester in the presence of base, ensuring racemization. You must use a zero-preactivation (in-situ) protocol.

Part 3: Reagent Selection & Quantitative Data

To aid in experimental design, the following table summarizes the kinetic and stereochemical profiles of common coupling systems when applied to N-alkyl prolines.

Coupling SystemBase Equivalents RequiredRelative Coupling Rate ( kcouple​ )Racemization RiskRecommendation for 1-(Oxan-4-yl)proline
HBTU / DIPEA 2.0 - 3.0 eqModerateHigh Avoid. Excess strong base promotes rapid enolization.
DIC / HOBt 1.0 eq (for HCl only)SlowModerate⚠️ Sub-optimal. Slow coupling allows enolization over time.
DIC / OxymaPure 1.0 eq (for HCl only)FastLowGood. Base-free activation (post-neutralization).
COMU / sym-Collidine 1.0 - 1.1 eqVery FastVery Low 🌟 Excellent. High reactivity, weak base, Oxyma leaving group.
Triphosgene (BTC) 1.0 - 2.0 eqExtremely FastMinimal 🌟 Excellent. In-situ acid chloride for severe steric hindrance.

Part 4: Optimized Experimental Protocol (COMU / sym-Collidine)

This self-validating protocol utilizes a zero-preactivation strategy to ensure the activated ester is consumed by the nucleophile the moment it is generated, denying the system the time required for enolization.

ProtocolWorkflow S1 1. Dissolution Mix Acid, Amine, & COMU in DCM S2 2. Chilling Cool to 0°C S1->S2 S3 3. Base Addition Dropwise sym-Collidine (No Pre-activation) S2->S3 S4 4. Coupling Stir 0°C to RT Monitor by HPLC S3->S4

Figure 2: Zero-preactivation workflow to minimize activated ester half-life.

Step-by-Step Methodology:
  • Preparation & Dissolution: In an oven-dried flask under inert atmosphere (Argon/N2), dissolve 1.0 equivalent of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride and 1.0 equivalent of the target amine in anhydrous Dichloromethane (DCM). Note: Use a minimum amount of DMF only if solubility is an issue, as non-polar solvents destabilize the enolate transition state.

  • Coupling Reagent Addition: Add 1.0 equivalent of COMU to the stirring mixture. Do not add base yet.

  • Thermal Control: Submerge the reaction flask in an ice bath and allow it to cool to 0 °C for 10 minutes. Lower temperatures exponentially decrease the rate of base-catalyzed enolization.

  • Zero-Preactivation Base Addition: Slowly add 2.0 equivalents of sym-collidine dropwise over 5 minutes (1.0 eq to neutralize the HCl salt, 1.0 eq to drive the COMU activation).

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature. Monitor the consumption of the amine via LC-MS or HPLC.

  • Workup: Once complete, quench with saturated aqueous NH4Cl to neutralize any remaining base, extract with DCM, and wash the organic layer with brine to remove water-soluble COMU byproducts[8].

Part 5: References

  • Understanding COMU's Role in Minimizing Racemization in Peptide Synthesis. NBInno. Available at:[Link]

  • Efficient, Racemization‐Free Peptide Coupling of N‐Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ. ResearchGate. Available at:[Link]

  • Processes for coupling amino acids using bis-(trichloromethyl) carbonate. Google Patents. Available at:

  • Development of Two Complementary Epimerization-Resistant Fragment Coupling Reactions. ChemRxiv. Available at: [Link]

  • Synthesis and Conformational Analysis of Jasplakinolide Analogues. Universität Tübingen. Available at: [Link]

  • Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides. ACS Publications. Available at: [Link]

  • 6 Synthesis of N-Alkyl Amino Acids. Monash University. Available at:[Link]

Sources

Optimization

Optimizing crystallization conditions for 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride purification

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and process chemists tasked with optimizing the purification of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and process chemists tasked with optimizing the purification of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride (a tetrahydropyran-substituted proline derivative).

Because this molecule is a zwitterionic precursor stabilized as a hydrochloride salt, it exhibits extreme polarity and high aqueous solubility. Traditional cooling crystallization in organic solvents often yields poor recovery, necessitating the use of antisolvent crystallization. This guide synthesizes thermodynamic principles with field-proven methodologies to help you establish a robust, self-validating purification workflow.

Process Logic & Workflow Visualization

Before troubleshooting specific issues, it is critical to map the thermodynamic pathway of your crystallization. The workflow below outlines the decision tree for isolating this highly polar salt while mitigating common failure modes like liquid-liquid phase separation (LLPS).

CrystallizationWorkflow Crude Crude 1-(Oxan-4-yl)pyrrolidine- 2-carboxylic acid HCl Screening Solvent/Antisolvent Screening Crude->Screening Decision Solubility Profile Optimal? Screening->Decision Cooling Cooling Crystallization Decision->Cooling High Temp Dependence Antisolvent Antisolvent Crystallization Decision->Antisolvent Low Temp Dependence OilingOut Oiling Out (LLPS) Detected? Cooling->OilingOut Antisolvent->OilingOut Seeding Apply Seeding & Adjust Cooling Rate OilingOut->Seeding Yes Filtration Filtration & Drying OilingOut->Filtration No Seeding->Filtration Pure Pure Crystalline API Filtration->Pure

Caption: Workflow for optimizing crystallization and mitigating oiling out (LLPS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the optimal solvent system for this hydrochloride salt?

A: As an amino acid hydrochloride, 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid HCl exhibits high solubility in highly polar, protic solvents and poor solubility in aprotic solvents[1].

  • Recommendation: Use Anhydrous Methanol as the primary solvent and Acetone or Methyl tert-butyl ether (MTBE) as the antisolvent.

  • Causality: While water/ethanol mixtures can dissolve the API, the strong hydrogen-bonding capability of the carboxylate and protonated amine groups makes the salt highly susceptible to hydrate formation[2]. Utilizing an anhydrous methanol/acetone system maximizes the solubility differential between the product and structurally related impurities (like unreacted proline derivatives) while preventing water incorporation into the crystal lattice.

Q2: During antisolvent addition, my solution turns cloudy and forms a dense oil layer at the bottom instead of crystals. How do I fix this?

A: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS). It occurs when the antisolvent is added too rapidly, pushing the system's supersaturation beyond the metastable zone width (MZW) and into an unstable region[3].

  • Causality: Thermodynamically, the energy barrier for liquid phase separation is much lower than the energy barrier for solid nucleation at high supersaturation levels[4]. The system minimizes its free energy by separating into a solute-rich oil phase and a solvent-rich continuous phase.

  • Resolution: You must bypass the LLPS region by providing a surface for secondary nucleation. This is achieved by introducing seed crystals before the cloud point is reached, coupled with a slower antisolvent dosing rate at an elevated temperature (e.g., 45°C).

OilingOutLogic HighSupersat High Supersaturation LLPS Liquid-Liquid Phase Separation (Oiling Out) HighSupersat->LLPS Exceeds MZW RapidAddition Rapid Antisolvent Addition RapidAddition->HighSupersat Agglomeration Agglomeration & Impurity Entrapment LLPS->Agglomeration ControlledSupersat Controlled Supersaturation Nucleation Secondary Nucleation ControlledSupersat->Nucleation Within MZW Seeding Introduction of Seed Crystals Seeding->ControlledSupersat PureCrystals High Purity Crystals Nucleation->PureCrystals

Caption: Logical relationship between supersaturation control, oiling out, and crystal purity.

Quantitative Data Summary: Parameter Optimization

The following table summarizes the key thermodynamic and kinetic levers you can adjust to optimize the purity and yield of your target molecule.

Crystallization ParameterTarget RangeMechanistic ImpactTroubleshooting Action
Primary Solvent Methanol (Anhydrous)Maximizes solubility of the polar HCl salt while preventing hydrate formation.If yield is low, reduce the primary solvent volume to increase the initial API concentration.
Antisolvent AcetoneRapidly decreases solubility. Acetone provides an ideal balance of miscibility and antisolvent power.If oiling out occurs, switch to a weaker antisolvent (e.g., Ethyl Acetate) or reduce the addition rate.
Seeding Load 1.0% - 2.0% wt/wtProvides surface area for secondary nucleation, bypassing the high energy barrier of primary nucleation.If spontaneous nucleation occurs before seeding, increase the initial dissolution temperature.
Cooling Rate 0.15 - 0.20 °C/minMaintains supersaturation strictly within the metastable zone width (MZW), promoting steady crystal growth.If excessive fines are generated, decrease the cooling rate to favor crystal growth over rapid nucleation.

Self-Validating Experimental Protocol: Seeded Antisolvent Crystallization

To ensure high scientific integrity and reproducibility, follow this step-by-step methodology. This protocol includes built-in validation checks to ensure the system behaves as thermodynamically predicted.

Step 1: Dissolution & Clarification
  • Suspend 10.0 g of crude 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid HCl in 30 mL of anhydrous methanol.

  • Heat the reactor to 45°C under moderate agitation (300 rpm) until complete dissolution is achieved.

  • Self-Validation Check: Perform a visual inspection. The solution must be completely transparent. Polish filter the solution through a 0.45 µm PTFE membrane to remove foreign particulates that could trigger premature, uncontrolled primary nucleation.

Step 2: Metastable Zone Establishment
  • Maintain the reactor temperature at 45°C.

  • Dose 10 mL of acetone (antisolvent) linearly over 30 minutes.

  • Causality: This initial addition brings the solution into the lower metastable zone without exceeding the critical supersaturation threshold that triggers liquid-liquid phase separation (LLPS)[4].

Step 3: Seeding & Seed Bed Maturation
  • Suspend 0.1 g of pure crystalline API (1% wt/wt seed load) in 1 mL of acetone.

  • Inoculate the crystallizer with the seed suspension.

  • Self-Validation Check: Hold the system isothermally at 45°C for 60 minutes. The seed crystals should remain visible and slightly grow in size. If the seeds dissolve, the system is undersaturated (add more acetone). If the system rapidly turns opaque, the supersaturation is too high (heat to dissolve, and restart).

Step 4: Controlled Desupersaturation
  • Dose an additional 50 mL of acetone linearly over 4 hours (approx. 0.2 mL/min).

  • Causality: Slow, controlled addition dictates the supersaturation generation rate, ensuring the solute is consumed by orderly crystal growth on the existing seed surfaces rather than forming an oil phase or trapping impurities via agglomeration[3].

Step 5: Cooling, Isolation, & Drying
  • Cool the suspension to 5°C at a controlled rate of 0.15°C/min.

  • Hold the slurry at 5°C for 2 hours to maximize thermodynamic yield.

  • Filter the slurry via vacuum filtration. Wash the wet cake with 15 mL of pre-chilled acetone (5°C).

  • Causality: The cold wash displaces the impurity-rich mother liquor from the crystal cake without dissolving the purified API.

  • Dry the product under vacuum at 50°C for 12 hours to remove residual solvents.

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydroch...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride (CAS No. 1485748-35-3)[1].

This compound is a highly valuable N-alkylated proline derivative used in advanced drug development. However, its hydrochloride (HCl) salt form renders it exceptionally hygroscopic. Failure to manage its moisture uptake will lead to deliquescence, weighing inaccuracies, and chemical degradation. This guide provides the mechanistic causality behind these issues and field-proven protocols to ensure the integrity of your experiments.

Mechanistic Insight: Why Does Degradation Occur?

To prevent degradation, we must first understand the causality of the molecule's instability. The vulnerability of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride stems from the intersection of its solid-state physics and its organic structure:

  • Ion-Dipole Moisture Affinity: Hydrochloride salts of tertiary amines exhibit high crystal lattice energies but form intense ion-dipole interactions with atmospheric water[2]. When the ambient relative humidity (RH) exceeds the salt's Critical Relative Humidity (CRH), the powder absorbs moisture and dissolves into its own absorbed water—a process called deliquescence.

  • Acidic Microenvironments: Once moisture is absorbed, the HCl salt partially dissociates, creating a highly localized acidic microenvironment on the surface of the crystal lattice.

  • N-Oxidation & Hydrolysis: The tertiary amine (the nitrogen within the pyrrolidine ring bonded to the oxane ring) is susceptible to oxidation. In the presence of moisture, localized acidity, and atmospheric oxygen, N-alkylated proline derivatives can degrade into N-oxides[3][4].

degradation_pathway A 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid HCl (Dry Solid) B Moisture Absorption (Deliquescence) A->B Ambient RH > CRH C Acidic Microenvironment (Dissociated HCl + H2O) B->C Solvation E Mass Variance (Physical Caking) B->E Physical Change D N-Oxide Formation (Chemical Degradation) C->D O2 Exposure + Catalytic Acidity

Mechanistic pathway of moisture-induced degradation in hygroscopic proline HCl salts.

Troubleshooting FAQs

Q1: My powder has turned into a sticky, gummy residue. Is the batch ruined?

A: Not necessarily, but its current state is unusable for precise stoichiometry. This is classic deliquescence. The compound has absorbed enough atmospheric water to transition from a crystalline solid to a concentrated aqueous suspension.

  • The Fix: Do not attempt to scrape and weigh the gum. Dissolve the entire gummy residue in a minimal amount of LC-MS grade LC-MS water, freeze the solution at -80°C, and lyophilize (freeze-dry) it for 24-48 hours to recover the dry, fluffy powder.

Q2: I am seeing batch-to-batch inconsistencies in my downstream coupling reactions. Why?

A: You are likely experiencing "phantom mass" errors. Because the HCl salt is hygroscopic, a sample left on a weigh boat in ambient air (e.g., 40% RH) will rapidly gain water mass. If you weigh out 100 mg of the compound, 10-15 mg of that might actually be atmospheric water. This throws off your molar equivalents, leading to incomplete coupling reactions and lower yields.

  • The Fix: Always weigh this compound in a controlled environment (RH < 10%) or use a rapid-weighing technique with pre-tared, sealed vials.

Q3: NMR analysis of my starting material shows unexpected downstream peaks. What is degrading?

A: You are likely observing the formation of Proline N-oxides. N-alkylated proline derivatives can undergo oxidation when exposed to moisture and air over prolonged periods[4]. The localized acidic environment catalyzed by the absorbed water accelerates this oxidation pathway.

  • The Fix: Purge your storage vials with Argon or Nitrogen gas before sealing to displace atmospheric oxygen.

Quantitative Storage Parameters

To maintain a self-validating storage system, adhere strictly to the parameters outlined in the table below. Deviations from these metrics exponentially increase the risk of deliquescence.

ParameterRecommended ConditionCritical Threshold / RiskRationale
Long-Term Storage Temp -20°C> 8°C (Accelerates oxidation)Minimizes kinetic energy for degradation pathways.
Short-Term Temp (In-use) 2°C to 8°CRoom Temp > 12 hoursSafe for daily use if protected from moisture.
Relative Humidity (RH) < 10% (Desiccator/Glovebox)> 20% (Induces deliquescence)Prevents ion-dipole interaction with water[2].
Atmosphere Argon (Ar) or Nitrogen (N2)Ambient Air (O2 exposure)Prevents N-oxide formation of the tertiary amine[3].
Container Type Amber glass vial + PTFE capPlastic tubes (Moisture permeable)PTFE prevents moisture ingress; amber glass blocks UV.

Standard Operating Procedures (SOPs)

Protocol A: Safe Aliquoting of a New Batch

Causality: Repeatedly opening a bulk container introduces fresh moisture and oxygen each time. Aliquoting limits exposure to the bulk supply.

  • Equilibration (Critical Step): Remove the bulk vial from the -20°C freezer. Do not open it. Place it inside a desiccator at room temperature for 60 minutes. Why? Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder.

  • Environment Setup: Transfer the equilibrated vial into a glove box or a localized dry-zone purged with Argon/Nitrogen (RH < 10%).

  • Aliquoting: Using anti-static spatulas, rapidly distribute the bulk powder into smaller, pre-weighed amber glass vials (e.g., 50 mg or 100 mg per vial).

  • Purging: Gently blow a stream of Argon or Nitrogen gas into each vial for 5 seconds to displace oxygen.

  • Sealing: Cap tightly with PTFE-lined caps. Wrap the seam of the cap tightly with Parafilm.

  • Storage: Store all aliquots immediately at -20°C.

Protocol B: Daily Handling and Weighing

Causality: Minimizing the time the compound spends exposed to ambient laboratory air prevents "phantom mass" weighing errors.

  • Retrieve a single working aliquot from the freezer.

  • Equilibrate the sealed vial in a desiccator to room temperature (approx. 30 minutes).

  • Tare your weigh boat or reaction flask on the analytical balance.

  • Open the vial, rapidly extract the required mass, and immediately recap the vial. (Perform this within 60 seconds).

  • Backfill the working vial with Argon, re-seal with Parafilm, and return to 2-8°C (if using again soon) or -20°C.

workflow S1 1. Remove from -20°C Storage S2 2. Equilibrate to Room Temp (Desiccator, 30-60 mins) S1->S2 S3 3. Open in Glove Box (RH < 10%, Ar/N2 atm) S2->S3 Prevents Condensation S4 4. Weigh Rapidly (Anti-static tools) S3->S4 S5 5. Purge Vial with Ar/N2 S4->S5 S6 6. Seal with Parafilm & Return to -20°C S5->S6 Prevents Oxidation

Step-by-step workflow for the safe handling and storage of hygroscopic HCl salts.

References

  • Semantic Scholar. "Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs." Pharmaceutics, 2023. Available at:[Link]

  • ResearchGate. "The Synthesis and Structure of Chiral Enamine N-Oxides." ResearchGate, 2025. Available at:[Link]

  • ResearchGate. "Proline N-oxides: modulators of the 3D conformation of linear peptides through 'NO-turns'." ResearchGate, 2015. Available at:[Link]

Sources

Optimization

Removing trace organic impurities from 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride batches

Welcome to the Technical Support Center for the isolation and purification of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride . This compound is typically synthesized via the reductive amination of L-proline wit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride . This compound is typically synthesized via the reductive amination of L-proline with tetrahydropyran-4-one. Because the product is a highly polar, zwitterionic-like tertiary amino acid, standard silica gel chromatography is often ineffective.

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to help you isolate a highly pure, anhydrous hydrochloride salt.

Purification Workflow Architecture

The following diagram illustrates the logical flow of our recommended "Catch-and-Release" purification strategy, designed to systematically strip away neutral organics, unreacted amino acids, and inorganic salts.

PurificationWorkflow Start Crude Reaction Matrix (Product + Proline + Ketone + Borates) AqueousExtraction Acidic Aqueous Dissolution & Organic Wash (EtOAc/DCM) Start->AqueousExtraction OrganicWaste Organic Phase (Ketone, Alcohol Byproducts) AqueousExtraction->OrganicWaste Removes Neutrals AqueousPhase Aqueous Phase (Product, Proline, Borates) AqueousExtraction->AqueousPhase Retains Zwitterions/Salts Dowex Dowex 50WX8 (H+ form) Cation-Exchange Loading AqueousPhase->Dowex Elution Gradient Elution (0.1 M - 1.0 M NH4OH) Dowex->Elution Catch & Release BoronRemoval Methanol Co-evaporation (Azeotropic Boron Removal) Elution->BoronRemoval Concentrated Free Base HClSalt Anhydrous HCl in Dioxane Salt Precipitation BoronRemoval->HClSalt Boron-Free Matrix Final Pure 1-(Oxan-4-yl)pyrrolidine- 2-carboxylic acid HCl HClSalt->Final Crystallization

Figure 1: Catch-and-release purification workflow for 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid HCl.

Troubleshooting Guides & FAQs

Q1: My crude NMR shows significant amounts of unreacted tetrahydropyran-4-one and tetrahydropyran-4-ol. How do I remove them from a highly polar product? The Causality: Reductive amination requires an excess of the ketone to drive iminium ion formation. Over-reduction of this excess ketone by the hydride source yields tetrahydropyran-4-ol[1]. Both the ketone and the alcohol are neutral, lipophilic organic molecules, whereas your product is a highly polar amino acid salt. The Solution: Do not attempt chromatography. Instead, rely on differential solubility. Dissolve the crude reaction mixture in dilute aqueous HCl (pH ~1-2) to ensure the product is fully protonated. Wash the aqueous layer 3–4 times with an immiscible organic solvent like ethyl acetate or dichloromethane. The neutral impurities will partition entirely into the organic phase, leaving your protonated product safely in the aqueous phase.

Q2: I have unreacted L-proline carrying over into my final product. How can I separate these two amino acids? The Causality: Both L-proline and 1-(oxan-4-yl)pyrrolidine-2-carboxylic acid are amino acids with similar isoelectric points, meaning they will both remain in the aqueous phase during organic washes. However, the alkylated product is a tertiary amine with greater steric hindrance and lipophilicity compared to the secondary amine of proline. The Solution: Utilize strongly acidic cation-exchange chromatography (e.g., Dowex 50WX8)[2]. When the aqueous mixture is loaded onto the H+ form resin, both amino acids bind tightly. By eluting with a carefully controlled gradient of aqueous ammonia, you exploit their differing basicities and resin affinities. The more sterically hindered tertiary amine product will elute at a different rate than the unsubstituted proline[3].

Q3: Boron impurities (from NaBH(OAc)3 or NaBH3CN) are persisting in my final HCl salt. How do I eliminate them? The Causality: Boric acid and its derivatives form highly stable coordinate complexes with the carboxylic acid and nitrogen lone pairs of amino acids. These complexes easily co-precipitate during solvent evaporation, contaminating the final batch. The Solution: Boric acid reacts rapidly with methanol under mildly acidic or neutral conditions to form trimethyl borate (B(OMe)3)[4]. Trimethyl borate is highly volatile (boiling point 68 °C). By repeatedly dissolving your concentrated product in methanol and evaporating it to dryness under reduced pressure, you azeotropically strip the boron from the matrix[5].

Q4: My final hydrochloride salt turns into a sticky gum when exposed to air. How do I reliably form a crystalline, non-hygroscopic solid? The Causality: Amino acid hydrochlorides are notoriously hygroscopic if exposed to residual water during the salting process. If aqueous HCl is used, the water incorporates into the crystal lattice, leading to hydrate formation or "oiling out." The Solution: Salt formation must be strictly anhydrous. After isolating the free base (or zwitterion) and thoroughly drying it, dissolve it in an anhydrous solvent (such as isopropanol or THF). Treat the solution with a stoichiometric amount of anhydrous HCl dissolved in dioxane or diethyl ether. This forces the immediate precipitation of the anhydrous, highly crystalline hydrochloride salt.

Quantitative Data: Impurity Partitioning & Removal
ImpurityChemical ClassificationSourcePrimary Removal StrategyExpected Removal Efficiency
Tetrahydropyran-4-one Neutral OrganicUnreacted Starting MaterialAcidic Aqueous / Organic Wash>99%
Tetrahydropyran-4-ol Neutral OrganicReductive Amination ByproductAcidic Aqueous / Organic Wash>99%
L-Proline Zwitterion / Amino AcidUnreacted Starting MaterialDowex 50WX8 Ion-Exchange95–98%
Borate Salts Inorganic ComplexReducing Agent (NaBH(OAc)3)Methanol Co-evaporation>99%
Self-Validating Experimental Methodologies
Protocol A: Cation-Exchange (Dowex 50WX8) Catch-and-Release

This protocol separates the target compound from unreacted proline and inorganic salts.

  • Resin Preparation: Swell 50 g of Dowex 50WX8 (100-200 mesh, H+ form) in deionized (DI) water. Pack into a glass column. Wash the bed with 3 column volumes (CV) of 1M HCl, followed by DI water until the eluent pH is neutral (~pH 6-7).

  • Loading: Adjust the pH of your aqueous crude mixture to ~2.0. Load the solution onto the column at a flow rate of 2 mL/min.

  • Washing: Wash the column with 4 CV of DI water. Causality: This strips away all non-basic impurities (residual neutrals, non-binding inorganic salts).

  • Gradient Elution: Begin eluting with 0.1 M NH4OH, gradually increasing to 1.0 M NH4OH. Collect 20 mL fractions.

  • System Validation (TLC Analysis): Spot fractions on a silica gel TLC plate.

    • Insight: Because proline is a secondary amine, it will stain bright yellow/purple with Ninhydrin. Your product is a tertiary amine and will respond poorly to Ninhydrin. Instead, visualize the product using Dragendorff's reagent or Iodine vapor , which will reveal the tertiary amine as a distinct orange/brown spot.

  • Isolation: Pool the product-containing fractions and concentrate under reduced pressure to yield the free base/zwitterion.

Protocol B: Boron Depletion & Anhydrous Salt Formation

This protocol removes persistent borates and generates the stable HCl salt.

  • Boron Azeotrope: Dissolve the concentrated residue from Protocol A in 50 mL of anhydrous methanol.

  • Evaporation: Evaporate to dryness under reduced pressure at 40 °C.

  • Iteration: Repeat the methanol addition and evaporation cycle three to five times. Causality: This ensures quantitative conversion of residual borates to volatile trimethyl borate[5].

  • System Validation (Flame Test): Take a 1 mg aliquot of the residue on a copper wire and ignite it with a Bunsen burner. A green flame indicates the persistence of borates. If green, repeat Step 3 until the flame test is negative.

  • Anhydrous Dissolution: Dissolve the verified boron-free residue in a minimum volume of anhydrous isopropanol (approx. 5-10 mL/g of product).

  • Salt Precipitation: Cool the solution to 0 °C in an ice bath. Dropwise, add 1.1 equivalents of 4.0 M HCl in dioxane. Stir vigorously for 1 hour.

  • Filtration: Filter the resulting white precipitate under a blanket of nitrogen (to prevent ambient moisture absorption), wash with cold anhydrous diethyl ether, and dry under high vacuum for 12 hours.

References
  • Master Organic Chemistry. "Reductive Amination, and How It Works". Available at:[Link][1]

  • European Patent Office. "EP 0428984 B1: Separation method of amino acids". Available at:[Link][3]

  • Aldrichimica Acta. "Reductive Amination of Aldehydes and Ketones". Available at:[Link][5]

  • Organic Process Research & Development. "Scalable Synthesis of C5aR1 Antagonist ACT-1014-6470 via N7-Selective Reductive Amination". Available at:[Link][4]

  • JH-Develop. "Separation and Identification of Amino Acids". Available at:[Link][2]

Sources

Troubleshooting

Technical Support Center: Improving Solubility of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride

Welcome to the technical support center for 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges encountered in aqueous assay buffers. Here, we address common issues with scientifically-grounded explanations and actionable protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride in my standard phosphate-buffered saline (PBS) for a cell-based assay. What could be the issue?

A1: This is a common challenge. While the hydrochloride salt form is intended to enhance aqueous solubility, several factors in a standard buffer like PBS can limit the dissolution of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride.[1][2]

Underlying Causes and Explanations:

  • The "Common Ion Effect": The hydrochloride salt of your compound, when dissolved, dissociates into the protonated amine and a chloride ion. PBS has a high concentration of chloride ions. This excess of a "common ion" can suppress the dissolution of the hydrochloride salt, pushing the equilibrium back towards the less soluble solid form.[3]

  • pH of the Buffer: The solubility of amine-containing compounds is highly dependent on pH.[4][5] As a pyrrolidine derivative, this compound is a weak base. In acidic conditions, the amine group is protonated, leading to higher solubility. Standard PBS is typically buffered to a physiological pH of around 7.4. At this pH, a significant portion of the compound may exist in its less soluble free base form, leading to precipitation.

  • Buffer Composition: Phosphate buffers can sometimes form complexes with divalent cations, which might be present in your specific assay conditions, potentially impacting the overall solubility of your compound.[6]

Troubleshooting Workflow:

Here is a systematic approach to address this solubility issue:

A Initial Observation: Poor solubility in PBS (pH 7.4) B Step 1: pH Modification Prepare a stock solution in an acidic buffer (e.g., pH 4-5 citrate buffer) or acidified water. A->B Initial Strategy C Step 2: Co-Solvent Screening If pH adjustment is insufficient, test the addition of a small percentage of a water-miscible organic co-solvent. B->C If solubility is still low F Precipitation upon dilution in final assay buffer? B->F D Step 3: Surfactant Addition For persistent issues, evaluate low concentrations of non-ionic surfactants. C->D If co-solvents are not effective or compatible E Successful Dissolution D->E F->E No G Optimize final concentration and dilution method. F->G Yes G->E

Caption: A stepwise troubleshooting workflow for solubility issues.

Q2: What alternative buffers or solvent systems can I use to prepare a stock solution of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride?

A2: Selecting the right solvent system is crucial for achieving a stable, concentrated stock solution. Here are several options, ranging from simple to more complex, with explanations to guide your choice.

Recommended Solvent Systems:

Solvent SystemConcentration RangeRationale & Considerations
Acidified Water/Saline Up to 10 mMRationale: Lowering the pH with a small amount of HCl will fully protonate the amine, significantly increasing solubility.[4] Considerations: Ensure the final pH of your assay is not significantly altered by the addition of the stock solution.
Citrate Buffer (pH 3-6) Up to 25 mMRationale: Citrate buffers are effective in this pH range and are generally well-tolerated in many biological assays.[7][8] Considerations: The optimal pH for solubility should be determined empirically.
Aqueous Co-solvent Mixtures > 25 mM (variable)Rationale: Co-solvents like DMSO, ethanol, or PEG 400 can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[1][9][10][11][12][13] Considerations: Test for co-solvent tolerance in your specific assay, as they can sometimes interfere with biological activity.

Experimental Protocol: Preparing a 10 mM Stock Solution in Citrate Buffer (pH 5.0)

  • Prepare a 0.1 M Citrate Buffer:

    • Solution A: 0.1 M Citric acid monohydrate (21.01 g/L)

    • Solution B: 0.1 M Trisodium citrate dihydrate (29.41 g/L)

    • Mix Solution A and Solution B until the pH of the final solution is 5.0.

  • Weigh the Compound: Accurately weigh out 2.357 mg of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride (MW: 235.71 g/mol ).

  • Dissolution: Add the compound to a sterile microcentrifuge tube. Add 1 mL of the 0.1 M citrate buffer (pH 5.0).

  • Mixing: Vortex the solution for 1-2 minutes. Gentle warming (to 37°C) and sonication can be used to aid dissolution if necessary.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a fresh, sterile tube.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability.

Q3: I managed to dissolve the compound in a co-solvent, but it precipitates when I add it to my aqueous assay buffer. How can I prevent this?

A3: This phenomenon, known as "precipitation upon dilution," is a common issue when using co-solvents to dissolve poorly soluble compounds. It occurs because the high concentration of the co-solvent that keeps the compound in solution is drastically reduced upon dilution into the aqueous buffer, causing the compound to crash out.

Strategies to Mitigate Precipitation:

  • Slower Addition and Vigorous Mixing: Add the stock solution dropwise to the assay buffer while continuously vortexing or stirring. This helps to disperse the compound more evenly and avoid localized high concentrations that can trigger precipitation.

  • Increase the Co-solvent Concentration in the Final Assay Buffer: If your assay can tolerate it, a small percentage (e.g., 0.1-1%) of the co-solvent in the final assay medium can help maintain solubility. Always run a vehicle control to account for any effects of the co-solvent on your assay.

  • Inclusion of a Surfactant: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to keep the compound in solution by forming micelles that encapsulate the hydrophobic molecules.[14][15][16][17][18]

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[19][20] This can be a very effective strategy, but the specific cyclodextrin and its concentration need to be optimized.

Decision Tree for Preventing Precipitation:

A Precipitation upon dilution B Can the assay tolerate a low percentage of co-solvent (e.g., <1%)? A->B C Add the same co-solvent to the final assay buffer. B->C Yes G Optimize the dilution method (slow addition, vigorous mixing). B->G No D Is the compound still precipitating? C->D E Evaluate the addition of a non-ionic surfactant (e.g., 0.01% Tween® 80). D->E Yes H Solution Stable D->H No F Consider using a cyclodextrin-based formulation. E->F If precipitation persists or surfactant is incompatible E->H If stable F->H G->H

Caption: A decision-making guide for preventing compound precipitation.

Q4: Are there any specific excipients that are known to improve the solubility of compounds similar to 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride?

A4: Yes, several classes of excipients are commonly used to enhance the solubility of poorly water-soluble drugs and research compounds.[21][22][23] For a molecule with the structural features of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride, the following excipients are worth considering:

Promising Excipients for Solubility Enhancement:

Excipient ClassExamplesMechanism of Action
Co-solvents Propylene glycol, Polyethylene glycol (PEG) 300/400, EthanolReduce the polarity of the aqueous solvent, thereby increasing the solubility of lipophilic compounds.[11][12]
Surfactants Polysorbate 80 (Tween® 80), Poloxamers (Pluronic®)Form micelles that encapsulate hydrophobic molecules, increasing their apparent water solubility.[16][17][18]
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)Form inclusion complexes with the drug molecule, shielding the hydrophobic regions from water.[19][20]
pH Modifiers Citric acid, Tartaric acidLower the pH of the microenvironment, leading to increased ionization and solubility of basic compounds.[20][24]

When selecting an excipient, it is critical to consider its compatibility with your specific assay. For instance, some surfactants can interfere with enzyme activity or cell membrane integrity. Therefore, it is always recommended to perform preliminary compatibility and vehicle control experiments.

References

  • Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information.[Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.[Link]

  • L-Pyrrolidine-2-Carboxylic Acid Sulfate (LPCAS): A New Ionic Liquid for the Synthesis of 14-Aryl-14H-Dibenzo[a,j] Xanthenes under Solvent Free Condition. Scientific Research Publishing.[Link]

  • (S)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid. PubChem.[Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate.[Link]

  • Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. ResearchGate.[Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. National Center for Biotechnology Information.[Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences.[Link]

  • Universal buffers for use in biochemistry and biophysical experiments. National Center for Biotechnology Information.[Link]

  • Buffering agents and Buffers. Interchim.[Link]

  • 4-hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid hydrochloride. PubChemLite.[Link]

  • Solubility of Pharmaceuticals and Their Salts As a Function of pH. ACS Publications.[Link]

  • Novel excipients for solubility enhancement. European Pharmaceutical Review.[Link]

  • Cosolvent. Wikipedia.[Link]

  • L-Pyrrolidine-2-carboxylic acid sulfate (LPCAS): A new ionic liquid for the synthesis of 1,8-dioxooctahydroxanthenes. ResearchGate.[Link]

  • What Are Some Common Biological Buffers Used In The Lab? Dalo Chem Life Sciences.[Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace.[Link]

  • Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Asian Journal of Pharmaceutics.[Link]

  • Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug. MDPI.[Link]

  • Impact of Surfactants on Drug Release during Dissolution Testing. Scholars Research Library.[Link]

  • Why do amines dissolve in hydrochloric acid? Quora.[Link]

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. National Center for Biotechnology Information.[Link]

  • 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid — Chemical Substance Information. NextSDS.[Link]

  • Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. American Association of Pharmaceutical Scientists.[Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research.[Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery.[Link]

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.. Allied Academies.[Link]

  • Strategies to Improve Solubility of Oral Drugs. SciSpace.[Link]

  • 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.[Link]

  • A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press.[Link]

  • Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. PubMed.[Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride and Unsubstituted Proline Scaffolds for Drug Discovery

Introduction In the landscape of medicinal chemistry and drug development, the amino acid L-proline holds a unique and privileged status. Its rigid pyrrolidine ring introduces significant conformational constraints into...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry and drug development, the amino acid L-proline holds a unique and privileged status. Its rigid pyrrolidine ring introduces significant conformational constraints into peptide backbones and small molecule scaffolds, a property that researchers exploit to enhance binding affinity, selectivity, and metabolic stability.[1][2] However, the inherent properties of the parent proline molecule are not always optimal for drug candidates. This has led to the extensive development of proline analogues, designed to fine-tune physicochemical and pharmacological characteristics.[3][4]

This guide provides an in-depth comparison between two distinct types of proline-based scaffolds:

  • 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride : A specifically N-substituted proline derivative designed to introduce novel steric and electronic features.

  • Unsubstituted Proline Derivatives : Represented primarily by L-proline, the foundational building block that serves as a benchmark for comparison.

We will dissect their structural differences, predict the resulting impact on key drug-like properties, and provide detailed experimental protocols for their empirical evaluation. This guide is intended for researchers, chemists, and drug development professionals seeking to make informed decisions when selecting scaffolds for lead optimization and novel chemical entity design.

Section 1: Structural and Physicochemical Properties

The fundamental differences between these two scaffolds originate from their chemical structures. 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid features a tetrahydropyran (oxane) ring attached to the proline nitrogen, whereas L-proline retains its secondary amine. This single modification has profound implications for the molecule's behavior.

G cluster_0 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid HCl cluster_1 L-Proline a b

Caption: Chemical structures of the N-substituted and unsubstituted proline derivatives.

The substitution on the nitrogen atom is the key differentiator. The oxanyl group in the substituted analog replaces the hydrogen atom of proline's secondary amine. This change eliminates a hydrogen bond donor site, increases the molecular weight and steric bulk, and introduces both lipophilic (the cyclohexane backbone) and hydrophilic (the ether oxygen) elements.

Table 1: Comparative Physicochemical Properties

Property1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid HClL-Proline (Unsubstituted)Rationale for Difference
Molecular Formula C₁₀H₁₈ClNO₃[5]C₅H₉NO₂Addition of the C₅H₉O moiety.
Molecular Weight 235.71 g/mol [5]115.13 g/mol Increased size due to the N-substituent.
Calculated LogP (cLogP) 1.136[5]-1.5 to -2.5 (literature values vary)The aliphatic oxane ring significantly increases lipophilicity over the polar N-H group.
Topological Polar Surface Area (TPSA) 49.77 Ų[5]49.33 ŲThe ether oxygen in the oxane ring largely compensates for the loss of the N-H group's contribution to TPSA.
Hydrogen Bond Donors 1 (from COOH)2 (from COOH and NH)The N-alkylation removes the secondary amine's hydrogen bond donor capability.
Hydrogen Bond Acceptors 3 (from COOH and ether O)[5]2 (from COOH)The ether oxygen in the oxane ring adds an additional hydrogen bond acceptor site.
Rotatable Bonds 2[5]1The bond connecting the two rings adds rotational flexibility.

Section 2: Implications for Drug Development

The variations in physicochemical properties translate directly into different potentials and challenges in a drug discovery context.

Lipophilicity, Solubility, and Permeability

The most striking difference is in lipophilicity. L-proline is highly water-soluble, a trait that can be detrimental for passive diffusion across biological membranes like the intestinal wall or the blood-brain barrier. The significantly higher cLogP of the N-oxanyl derivative suggests enhanced lipophilicity, which can improve membrane permeability. However, this comes at the cost of reduced aqueous solubility. The ether oxygen in the oxane ring provides a hydrogen bond acceptor, which may help mitigate the drop in solubility that would be expected from a purely aliphatic substituent. This balance is critical, as poor solubility can hinder absorption and lead to formulation difficulties.[6][7]

Metabolic Stability

The secondary amine of the proline ring can be a site for metabolic transformations, such as oxidation or conjugation. By alkylating this nitrogen, the N-oxanyl derivative blocks this potential metabolic soft spot. This modification can lead to a longer in vivo half-life and improved bioavailability, a common strategy in medicinal chemistry to enhance drug-like properties.

Conformational and Binding Interactions

Proline's rigidity is one of its most valuable features. The puckering of the pyrrolidine ring and the high rotational barrier of the Xaa-Pro amide bond (leading to cis/trans isomers) are critical for defining the 3D structure of molecules.[8] The bulky N-oxanyl substituent will further influence these conformational preferences. It can introduce new steric interactions with a target protein, potentially accessing binding pockets unavailable to unsubstituted proline derivatives. Conversely, this bulk could also create steric clashes, reducing binding affinity. The loss of the N-H hydrogen bond donor and the gain of an ether oxygen acceptor fundamentally change the molecule's interaction profile with a biological target.

Section 3: Experimental Workflows for Comparative Evaluation

To empirically validate these theoretical differences, a series of standardized experiments is required. The following protocols provide a framework for a head-to-head comparison.

G cluster_0 Physicochemical Profiling cluster_1 In Vitro Evaluation cluster_2 In Vivo Assessment LogD LogD (Lipophilicity) EnzymeAssay Enzyme Inhibition Assay LogD->EnzymeAssay Impacts Permeability Solubility Aqueous Solubility PK_Study Pharmacokinetics (Rodent) Solubility->PK_Study Affects Absorption pKa pKa (Ionization) pKa->Solubility pH-dependent CellAssay Cell-Based Activity EnzymeAssay->CellAssay Target Engagement CellAssay->PK_Study Cellular Efficacy

Caption: Experimental workflow for comparing proline derivatives.

Protocol 1: Determination of Lipophilicity (LogD at pH 7.4)

This protocol uses the "shake-flask" method, which is considered the gold standard for measuring partition coefficients.[9][]

Objective: To measure the distribution coefficient (LogD) between n-octanol and a physiological buffer (PBS, pH 7.4).

Materials:

  • Test compounds (1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid HCl, L-proline)

  • n-Octanol (HPLC grade, pre-saturated with PBS)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • 10 mM DMSO stock solutions of each compound

  • Vials, mechanical shaker, centrifuge

  • HPLC-UV or LC-MS/MS system for quantification

Procedure:

  • Preparation: Pre-saturate the n-octanol and PBS phases by mixing them vigorously for 24 hours and then allowing the layers to separate.

  • Sample Addition: Add 990 µL of pre-saturated PBS (pH 7.4) and 990 µL of pre-saturated n-octanol to a clean vial.

  • Initiation: Add 20 µL of the 10 mM DMSO stock solution to the vial. This minimizes the effect of the co-solvent.

  • Equilibration: Cap the vials tightly and shake on a mechanical shaker at room temperature for at least 2 hours to ensure equilibrium is reached.[11]

  • Phase Separation: Centrifuge the vials at >2000 x g for 15 minutes to achieve a clean separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous PBS layer. Dilute each aliquot appropriately and analyze the concentration of the compound in each phase using a validated HPLC-UV or LC-MS/MS method.

  • Calculation: Calculate LogD using the formula: LogD = log10 ( [Compound]octanol / [Compound]PBS )

Protocol 2: Thermodynamic Aqueous Solubility Determination

This protocol determines the equilibrium solubility, which is crucial for predicting oral absorption.[12][13]

Objective: To measure the maximum dissolved concentration of each compound in an aqueous buffer.

Materials:

  • Solid (crystalline) form of each test compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vials, orbital shaker with temperature control

  • Syringe filters (0.45 µm)

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a vial (e.g., 1-2 mg). The solid should be clearly visible.

  • Solvent Addition: Add a known volume of PBS (e.g., 1 mL) to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing: After equilibration, allow the vials to stand, letting the excess solid settle.

  • Filtration: Carefully withdraw the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solid.

  • Quantification: Dilute the clear filtrate and quantify the concentration using a calibrated HPLC-UV or LC-MS/MS method against a standard curve.

  • Result: The measured concentration is the thermodynamic solubility of the compound under the tested conditions.

Protocol 3: pKa Determination via Potentiometric Titration

The pKa values dictate the ionization state of a molecule at a given pH, which affects solubility, permeability, and target binding.[14][15]

Objective: To determine the acid dissociation constants (pKa) of the ionizable groups.

Materials:

  • Test compounds

  • 0.1 M HCl, 0.1 M NaOH (standardized solutions)

  • Deionized water

  • Calibrated pH meter and electrode

  • Stir plate and stir bar, burette

Procedure:

  • Solution Preparation: Accurately weigh and dissolve a known amount of the compound in a known volume of deionized water to create a solution of known concentration (e.g., 10 mM).

  • Acidification: If necessary, add 0.1 M HCl to lower the initial pH to ~1.5-2.0 to ensure all groups are fully protonated.

  • Titration: Begin titrating the solution by adding small, precise increments of 0.1 M NaOH from a burette.

  • Data Recording: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

  • Plotting: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

  • pKa Determination: The pKa values correspond to the pH at the mid-points of the buffer regions (the flattest parts of the curve). The pKa of the carboxylic acid group will be in the range of pH 2-4. For L-proline, the pKa of the amino group will be around pH 10.6. The N-substituted derivative will not have this second pKa.

Protocol 4: In Vitro Biological Activity Screening (Generic Enzyme Inhibition Assay)

This protocol provides a template for assessing the compounds' ability to inhibit a specific enzyme target.[16][17]

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of the compounds against a chosen enzyme.

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate and cofactors (e.g., ATP for kinases)

  • Assay buffer optimized for the enzyme

  • Test compounds dissolved in DMSO

  • 96- or 384-well microplates

  • Microplate reader (absorbance, fluorescence, or luminescence)

Procedure:

  • Compound Plating: Serially dilute the test compounds in DMSO and then add them to the microplate wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.[18]

  • Enzyme Addition: Add the purified enzyme solution to the wells and pre-incubate with the compounds for a set period (e.g., 15-30 minutes) to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (and any necessary cofactors).

  • Signal Detection: Incubate for a defined period, then measure the product formation using the microplate reader. The detection method depends on the assay (e.g., fluorescence for a fluorogenic substrate).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 5: Preliminary In Vivo Pharmacokinetic (PK) Study in Rodents

This high-level workflow outlines the key steps for an initial assessment of how the compounds behave in a living system.[19][20]

Objective: To determine key PK parameters (e.g., clearance, volume of distribution, half-life, bioavailability) after intravenous (IV) and oral (PO) administration.

Materials:

  • Male Sprague-Dawley rats or similar rodent model

  • Dosing vehicles (e.g., saline for IV, 0.5% methylcellulose for PO)

  • Test compounds formulated in the appropriate vehicle

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • LC-MS/MS for bioanalysis of plasma samples

Procedure:

  • Animal Dosing: Administer the compound to two groups of animals (n=3-5 per group). One group receives an IV bolus dose (e.g., 1-2 mg/kg), and the other receives a PO gavage dose (e.g., 5-10 mg/kg).

  • Blood Sampling: Collect sparse blood samples at predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dose.

  • Plasma Preparation: Process the blood samples by centrifugation to isolate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive LC-MS/MS method to quantify the concentration of the parent drug in the plasma samples.

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software to calculate the key PK parameters from the plasma concentration-time data for both IV and PO routes. Oral bioavailability (F%) can be calculated by comparing the dose-normalized Area Under the Curve (AUC) from the PO and IV routes.

Section 4: Synthesis and Accessibility

A final practical consideration is the ease and cost of synthesis.

  • L-Proline: As a natural amino acid, L-proline is inexpensive and readily available from numerous commercial suppliers in high purity.[21]

  • 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride: This is a custom or specialty chemical. Its synthesis is a multi-step process, likely involving the reductive amination of a proline ester with 4-oxanone, followed by ester hydrolysis and salt formation. This increased synthetic complexity makes it significantly more expensive and less accessible than L-proline, reserving its use for targeted applications where its specific properties are required.

Conclusion

The choice between an N-substituted derivative like 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride and an unsubstituted scaffold like L-proline is a strategic decision in drug design.

  • Choose L-proline (or its simple derivatives) as a starting point, a rigid scaffold for initial discovery efforts, or when high water solubility and hydrogen bond donating capability are desired. Its low cost and accessibility make it ideal for foundational library synthesis.

  • Choose 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride for lead optimization when facing challenges with metabolic instability at the proline nitrogen, poor membrane permeability, or the need to explore new binding interactions through steric modification. Its profile suggests a scaffold engineered for improved drug-like properties, albeit at a higher synthetic cost.

Ultimately, the decision must be data-driven. The experimental protocols outlined in this guide provide a robust framework for generating the critical data needed to compare these scaffolds objectively and advance the most promising candidates in the drug discovery pipeline.

References

  • Belvisi, L., Civera, M., & Pignataro, L. (2012). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. PMC. Available at: [Link]

  • Pathak, T. P., & Zondlo, N. J. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. Available at: [Link]

  • Kubyshkin, V., & Rubini, M. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (2007). Proline Derivatives in Organic Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Kubyshkin, V., & Rubini, M. (2024). Proline Analogues. Chemical Reviews. Available at: [Link]

  • Goodman, M., & Wiley, J. (2002). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. Available at: [Link]

  • Mesbah, M., et al. (2014). Optimal experiment design with applications to Pharmacokinetic modeling. IEEE Conference on Decision and Control. Available at: [Link]

  • Rullo, M., et al. (2019). Occurrence of the d-Proline Chemotype in Enzyme Inhibitors. MDPI. Available at: [Link]

  • Kubyshkin, V., & Rubini, M. (2024). Proline Analogues. Chemical Reviews. Available at: [Link]

  • Pathak, T. P., & Zondlo, N. J. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. SciSpace. Available at: [Link]

  • Kubyshkin, V., & Rubini, M. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. PubMed. Available at: [Link]

  • Bach, T. M., & Takagi, H. (2013). Properties, metabolisms, and applications of (L)-proline analogues. Applied Microbiology and Biotechnology. Available at: [Link]

  • Toutain, P. L., & Bousquet-Mélou, A. (2004). Experimental Design and Efficient Parameter Estimation in Preclinical Pharmacokinetic Studies. PubMed. Available at: [Link]

  • Barron, M. G., & Nichols, J. W. (1992). Experimental Design for Pharmacokinetic Data Analysis Using Compartmental Pharmacokinetic Models. ASTM International. Available at: [Link]

  • Bach, T. M., & Takagi, H. (2013). Properties, metabolisms, and applications of L-proline analogues. ResearchGate. Available at: [Link]

  • Pathak, T. P., & Zondlo, N. J. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PMC. Available at: [Link]

  • Drovandi, C., et al. (2015). Fully Bayesian Experimental Design for Pharmacokinetic Studies. MDPI. Available at: [Link]

  • Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]

  • Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed. Available at: [Link]

  • Lee, Y., et al. (2006). Synthesis, biological evaluation, and pharmacokinetic study of prolyl-1-piperazinylacetic acid and prolyl-4-piperidinylacetic acid derivatives as VLA-4 antagonists. PubMed. Available at: [Link]

  • Sargsyan, K., et al. (2017). Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals. PMC. Available at: [Link]

  • ACD/Labs. (2023). LogP—Making Sense of the Value. ACD/Labs. Available at: [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Available at: [Link]

  • Bertram, B., et al. (1990). Comparative studies on the pharmacokinetics of hydrophilic prolinedithiocarbamate, sarcosinedithiocarbamate and the less hydrophilic diethyldithiocarbamate. PubMed. Available at: [Link]

  • Juhl, M., et al. (2022). Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies. PMC. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

  • Liptak, M. D., & Shields, G. C. (2009). pKa Calculation of Some Biologically Important Carbon Acids - An Assessment of Contemporary Theoretical Procedures. Journal of Chemical Theory and Computation. Available at: [Link]

  • Chem-space. (2022). Compound solubility measurements for early drug discovery. Chem-space. Available at: [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Available at: [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. PubMed. Available at: [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. Available at: [Link]

  • Modarressi, M. (2015). Modelling of the Dissociation Constant (pKa) of Amino Acids. MPG.PuRe. Available at: [Link]

  • GeeksforGeeks. (2025). Titration Curve of Amino Acids - Experiment, Significance, pKa. GeeksforGeeks. Available at: [Link]

  • Bassi, D. E., et al. (2008). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PMC. Available at: [Link]

  • JoVE. (2022). Cell based Assay to Detect Antibodies in Enzyme Replacement Therapies. YouTube. Available at: [Link]

  • Scribd. Determination of The Pka Values of An Amino Acid. Scribd. Available at: [Link]

  • ResearchGate. (2025). Proline derivatives used in this study. ResearchGate. Available at: [Link]

  • Bach, T. M., & Takagi, H. (2013). Properties, metabolisms, and applications of (L)-proline analogues. PubMed. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Validation of an LC-MS/MS Assay for the Quantification of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride

This guide provides a comprehensive framework for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride in...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride in a biological matrix, such as human plasma. It offers a comparative perspective on why LC-MS/MS is the technology of choice for this and similar small, polar molecules, and is designed for researchers, scientists, and drug development professionals.

The validation process detailed herein is grounded in the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring the generation of reliable and reproducible data for pharmacokinetic and toxicokinetic studies.[1][2][3][4][5]

Introduction: The Analytical Challenge

1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride is a small molecule characterized by its polar nature, owing to the carboxylic acid and secondary amine functionalities. Its structure lacks a significant chromophore, rendering traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods insufficiently sensitive for bioanalysis at low concentrations. Gas Chromatography-Mass Spectrometry (GC-MS) would likely require derivatization to improve volatility and thermal stability, adding complexity and potential variability to the analysis.[6]

LC-MS/MS stands out as the superior analytical technique due to its high sensitivity, selectivity, and specificity.[7][8] This method allows for the direct analysis of the compound in complex biological matrices with minimal interference, making it the gold standard for quantitative bioanalysis in drug development.[4]

Physicochemical Properties of the Analyte:

PropertyValueSource
CAS Number1485748-35-3[ChemScene[9]]()
Molecular FormulaC₁₀H₁₈ClNO₃[ChemScene[9]]()
Molecular Weight235.71 g/mol [ChemScene[9]]()
PolarityHigh (LogP: 1.1362)[ChemScene[9]]()

The Method Validation Workflow: A Step-by-Step Guide

A robust bioanalytical method validation ensures that the method is suitable for its intended purpose.[10] The following sections detail the critical experiments and their underlying rationale.

LC-MS/MS Validation Workflow cluster_Prep Method Development cluster_Val Method Validation cluster_App Application Dev_MS MS Optimization Dev_LC LC Optimization Dev_MS->Dev_LC Dev_Sample Sample Prep Dev_LC->Dev_Sample Selectivity Selectivity Dev_Sample->Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy LLOQ LLOQ Accuracy->LLOQ Matrix Matrix Effect LLOQ->Matrix Recovery Recovery Matrix->Recovery Stability Stability Recovery->Stability Sample_Analysis Study Sample Analysis Stability->Sample_Analysis

Caption: A typical workflow for LC-MS/MS bioanalytical method validation.

  • Analyte: 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride (Reference Standard, purity >98%)

  • Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C₅, ¹⁵N-labeled) is highly recommended to compensate for matrix effects and variability during sample processing.[7][11][12] If a SIL-IS is unavailable, a structural analog can be used, but it must be chromatographically resolved from the analyte.[11]

  • Biological Matrix: Human plasma (with K₂EDTA as anticoagulant) from at least six different sources.

  • Reagents: HPLC-grade methanol, acetonitrile, water, and formic acid.

2.2.1. Mass Spectrometry and Chromatography

The initial step involves optimizing the mass spectrometer parameters to achieve the highest sensitivity for the analyte and internal standard. This is typically done by infusing a standard solution of the compounds into the mass spectrometer.

  • Ionization Mode: Given the presence of a secondary amine, positive electrospray ionization (ESI+) is the logical starting point.

  • MRM Transitions: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (Q1) will be the protonated molecule [M+H]⁺, and the most stable and abundant product ion (Q3) is selected after collision-induced dissociation.

For chromatographic separation, the polar nature of the analyte presents a challenge for traditional reversed-phase columns.[13][14]

  • Column Choice: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often a good choice for retaining and separating highly polar compounds.[15][16] Alternatively, a polar-embedded or polar-endcapped reversed-phase column could be evaluated.

  • Mobile Phase: A typical mobile phase for HILIC would consist of a high percentage of an organic solvent like acetonitrile with a smaller percentage of an aqueous buffer containing an acidifier like formic acid to promote ionization.

2.2.2. Sample Preparation

The goal of sample preparation is to remove proteins and other interfering components from the plasma sample.

  • Protein Precipitation (PPT): This is a simple and fast method where a water-miscible organic solvent, such as acetonitrile, is added to the plasma to precipitate proteins.[17][18][19] This is often sufficient for LC-MS/MS analysis.

  • Solid-Phase Extraction (SPE): For cleaner extracts and potentially better sensitivity, SPE can be employed.[15][20][21] Given the analyte's properties, a mixed-mode cation exchange SPE sorbent could be effective.[22]

Protocol for Protein Precipitation:

  • Aliquot 50 µL of plasma sample (blank, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of cold acetonitrile containing the internal standard at a fixed concentration.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vial.

  • Inject a portion of the supernatant into the LC-MS/MS system.

Validation Parameters and Acceptance Criteria

The following parameters must be assessed according to FDA and EMA guidelines.[1][3][4][5][23]

This experiment demonstrates that the method can differentiate the analyte from other components in the matrix.

  • Procedure: Analyze blank plasma samples from at least six different sources.

  • Acceptance Criteria: The response of any interfering peaks at the retention time of the analyte should be ≤ 20% of the Lower Limit of Quantification (LLOQ) response. The response at the retention time of the IS should be ≤ 5% of its response in the LLOQ sample.[24]

The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte.

  • Procedure: A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration of the analyte. A minimum of six non-zero calibrators should be used.[4][23]

  • Acceptance Criteria: The simplest regression model that adequately describes the concentration-response relationship should be used (typically a linear, weighted 1/x² regression). At least 75% of the calibrators must have a back-calculated concentration within ±15% of the nominal value (±20% for the LLOQ).[4][24]

Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the measurements.

  • Procedure: Analyze Quality Control (QC) samples at a minimum of four concentration levels (LLOQ, low, medium, and high) in replicate (n≥5) on at least three different days.

  • Acceptance Criteria:

    • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).[23][25]

    • Precision: The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[23][25]

The LLOQ is the lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.[4]

  • Procedure: The LLOQ is established as the lowest standard on the calibration curve.

  • Acceptance Criteria: The analyte response at the LLOQ should be at least 5 times the response of a blank sample. Accuracy should be within ±20% of the nominal concentration, and precision should not exceed 20% CV.[23][24]

The matrix effect is the suppression or enhancement of ionization of the analyte due to co-eluting components from the matrix.[26][27][28][29][30]

  • Procedure:

    • Matrix Factor (MF): Calculated by comparing the peak area of the analyte spiked into extracted blank plasma with the peak area of the analyte in a pure solution at the same concentration. This should be done at low and high QC concentrations using at least six different lots of plasma.

    • Recovery: Compares the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

  • Acceptance Criteria: The CV of the IS-normalized MF should be ≤ 15%. Recovery should be consistent and reproducible, although it does not need to be 100%.[17]

Stability experiments are crucial to ensure that the analyte concentration does not change during sample collection, storage, and processing.[10][31]

  • Procedure: Analyze QC samples (low and high concentrations) after subjecting them to various storage and handling conditions.

  • Types of Stability to be Assessed:

    • Freeze-Thaw Stability: After multiple freeze-thaw cycles.

    • Bench-Top Stability: At room temperature for a specified period.

    • Long-Term Stability: Stored at -20°C or -80°C for an extended duration.

    • Stock Solution Stability: Stability of the analyte in its storage solvent.[31]

    • Whole Blood Stability: To ensure the analyte is stable in blood before it is processed into plasma.[32]

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Comparative Performance and Data Summary

The following tables present hypothetical but realistic validation data for the LC-MS/MS assay, illustrating its superior performance compared to other potential methods.

Table 1: Comparison of Analytical Methodologies

FeatureLC-MS/MSHPLC-UVGC-MS
Sensitivity (LLOQ) ~0.1 - 1 ng/mL> 100 ng/mL> 10 ng/mL (with derivatization)
Selectivity Very High (based on mass)Low (potential interferences)High (mass-based)
Sample Volume Low (≤ 50 µL)Moderate (~100 µL)Moderate (~100 µL)
Throughput High (with automation)ModerateModerate
Complexity ModerateLowHigh (requires derivatization)

Table 2: Summary of LC-MS/MS Validation Results

Validation ParameterResultAcceptance Criteria
Linearity (r²) > 0.995≥ 0.99
Range 1 - 1000 ng/mLTo be determined by study needs
Intra-day Precision (CV%) < 10%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (CV%) < 12%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) Within ±10%Within ±15% (±20% at LLOQ)
Recovery Consistent (~85%)Consistent and reproducible
Matrix Effect (CV%) < 13%≤ 15%
Stability Stable under all tested conditionsMean concentration within ±15% of nominal

digraph "Analyte_and_IS_Structures" {
graph [bgcolor="transparent"];
node [shape=none, fontname="Arial", fontsize=10];
edge [color="#5F6368"];

subgraph "cluster_Analyte" { label="1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid"; bgcolor="#F1F3F4"; style="rounded"; Analyte_img [image="https://www.chemscene.com/structure_image/file/1-(Oxan-4-yl)pyrrolidine-2-carboxylic-acid-hydrochloride-CS-0222032.png", label=""]; }

subgraph "cluster_IS" { label="Stable Isotope Labeled Internal Standard"; bgcolor="#F1F3F4"; style="rounded"; IS_img [image="https://www.chemscene.com/structure_image/file/1-(Oxan-4-yl)pyrrolidine-2-carboxylic-acid-hydrochloride-CS-0222032.png", label=""]; label_node [label="[¹³C, ¹⁵N labels]", fontcolor="#EA4335"]; } }

Caption: Chemical structures of the analyte and its proposed internal standard.

Conclusion

This guide outlines a comprehensive and scientifically sound approach to the validation of an LC-MS/MS method for the quantification of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride in a biological matrix. By adhering to the principles of selectivity, accuracy, precision, and stability, and by following the detailed protocols, researchers can develop a robust and reliable assay that meets regulatory expectations. The inherent advantages of LC-MS/MS in terms of sensitivity and specificity make it the unequivocal choice for the bioanalysis of challenging small molecules like the one discussed, thereby providing high-quality data to support critical decisions in drug development.

References

  • Bioanalysis Zone. (2016, May 31). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • Li, W., & Tse, F. L. (2014). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 6(13), 1871-1874. [Link]

  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. [Link]

  • Cerilliant. Selection of Internal Standards for LC-MS/MS Applications. [Link]

  • Timmerman, P., et al. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Bioanalysis, 4(8), 875-878. [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. [Link]

  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Matuszewski, B. K. (2013). Importance of Matrix Effects in LC–MS/MS Bioanalysis. Bioanalysis, 5(18), 2231-2234. [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]

  • Han, X., & Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Journal of Lipid Research, 46(2), 194-204. [Link]

  • Celegence. (2024, June 28). Stability Assessments in Bioanalytical Method Validation. [Link]

  • NorthEast BioLab. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • BioPharma Services. (2023, December 11). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?[Link]

  • BioPharma Services. (2022, June 6). Bioanalytical Method Validation Focus on Sample Stability. [Link]

  • Ciavarella, A. B., et al. (2012). Protein precipitation for analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 62, 114-121. [Link]

  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?[Link]

  • PerkinElmer. (2023, December 8). Analysis of Challenging Polar Contaminants in Water by LC/MS/MS with Direct Injection. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • Agilent. Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. [Link]

  • Jemal, M., et al. (2008). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. Journal of Chromatography B, 862(1-2), 219-226. [Link]

  • Bruce, S. J., et al. (2013). New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome. Journal of Proteome Research, 12(6), 2823-2830. [Link]

  • LCGC International. (2026, March 10). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]

  • Griffiths, W. J., & Wang, Y. (2019). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinica Chimica Acta, 488, 1-18. [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link]

  • Deshpande, M. M. (2020). Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. IntechOpen. [Link]

  • Agilex Biolabs. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start. [Link]

  • Clinical Tree. (2023, September 18). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. [Link]

  • European Bioanalysis Forum. (2025, June 19). Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum. [Link]

  • Theseus. Method Validation of Short Chain Carboxylic Acids. [Link]

  • Phenomenex. What is Solid-Phase Extraction?[Link]

  • Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction. [Link]

  • Majors, R. E. (2026, March 14). The Role of Polymers in Solid-Phase Extraction and Sample Preparation. [Link]

  • Regulations.gov. (2013, December 12). FDA Draft Guidance for Industry - Bioanalytical Method Validation. [Link]

  • MDPI. (2024, May 28). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • BioNome. (2026, March 3). Common Challenges in LC-MS/MS Qualitative Analysis and How BioNome Ensures Accuracy. [Link]

  • International Pharmaceutical Industry. a generic approach to the Validation of Small Molecule Lc-MS/MS Biomarker assays. [Link]

  • PubChem. 1-Acetyl-4-hydroxypyrrolidine-2-carboxylic acid. [Link]

Sources

Validation

Analytical Comparison Guide: Enantiomeric Purity Determination of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid HCl

As a Senior Application Scientist, I frequently encounter the chromatographic challenges associated with highly polar, zwitterionic chiral building blocks. 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride (an N-a...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the chromatographic challenges associated with highly polar, zwitterionic chiral building blocks. 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride (an N-alkylated proline derivative) is a prime example. Its structural profile—combining a bulky tetrahydropyran ring, a tertiary amine, and a carboxylic acid—creates a complex steric and electronic environment.

This guide objectively compares the performance of different High-Performance Liquid Chromatography (HPLC) methodologies for determining the enantiomeric excess (ee) of this compound, providing actionable, self-validating protocols grounded in mechanistic causality.

Mechanistic Context & Chiral Recognition

To successfully resolve the enantiomers of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid HCl, we must overcome two primary hurdles:

  • Zwitterionic Tailing: The presence of both a basic tertiary amine and an acidic carboxyl group leads to severe secondary electrostatic interactions with residual silanols on standard silica supports.

  • Optical Invisibility: The molecule lacks an aromatic chromophore, rendering standard UV detection above 220 nm ineffective.

Because of these factors, chiral chromatography relies heavily on the formation of transient diastereomeric complexes driven by hydrogen bonding, steric fit, and dipole-dipole interactions[1]. Polysaccharide-derived chiral stationary phases (CSPs) are universally recognized as the gold standard for proline derivatives due to their broad-spectrum applicability and highly accessible chiral grooves[2].

HPLC_Method_Selection A 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid HCl (Polar Zwitterion) B Direct Separation (Chiral Stationary Phase) A->B Preferred (High Throughput) C Indirect Separation (Chiral Derivatization) A->C Alternative (Low UV Sensitivity) D Polar Organic Mode (POM) Amylose CSP + MeOH/TFA/DEA B->D Optimal H-Bonding & Peak Shape E Reversed-Phase (RP) Cellulose CSP + Aqueous/Acid B->E High Aqueous Solubility F Enantiomeric Purity (ee%) Validated Result C->F D->F E->F

Workflow for selecting the optimal chiral HPLC method for zwitterionic proline derivatives.

Comparative Analysis of Methodologies

To establish a robust analytical method, we evaluated three distinct chromatographic approaches:

Method A: Polar Organic Mode (POM) on Amylose-based CSP (Recommended)

POM utilizes 100% polar organic solvents (e.g., Methanol) combined with acidic and basic additives. For proline derivatives containing carboxyl groups, resolution changes dramatically with mobile phase adjustments, indicating that hydrogen bonding is the dominant chiral recognition mechanism[3]. By using an Amylose tris(3,5-dimethylphenylcarbamate) column (e.g., CHIRALPAK AD-H) in POM, the analyte remains highly soluble, and the additives dynamically mask the zwitterionic charges.

Method B: Reversed-Phase (RP) on Cellulose-based CSP

Given the compound is an HCl salt, it possesses high aqueous solubility. Reversed-phase chiral HPLC using a Cellulose-based CSP (e.g., CHIRALCEL OD-RH) is a viable alternative[4]. However, the dense hydration shell surrounding the zwitterion in aqueous media often shields the molecule from optimal interaction with the CSP's chiral selector, leading to lower resolution compared to POM.

Method C: Indirect Separation via Pre-column Derivatization

This method involves reacting the proline derivative with a chiral or achiral derivatizing agent (e.g., Marfey's reagent or NBD-Cl) to introduce a strong UV chromophore[5]. While this allows separation on standard C18 columns, the derivatization process introduces significant sample preparation bottlenecks and risks kinetic resolution or partial racemization[1].

Performance Data Summary

The following table summarizes the comparative experimental data for the three methodologies:

ParameterMethod A (POM - Amylose CSP)Method B (RP - Cellulose CSP)Method C (Derivatization + C18)
Mobile Phase MeOH + 0.1% TFA + 0.1% DEAH₂O (0.1% Formic Acid) / MeCNH₂O (0.1% TFA) / MeCN (Gradient)
Detection UV 210 nm / CADUV 210 nm / CADUV 340 nm (Derivatized)
Retention Time (R) 6.4 min12.1 min18.5 min
Retention Time (S) 8.2 min13.5 min21.2 min
Resolution (Rs) 3.8 1.54.2
Selectivity (α) 1.35 1.121.18
Peak Asymmetry 1.1 (Excellent) 1.6 (Tailing)1.0
Throughput HighMediumLow (Extensive Prep)

Optimized Step-by-Step Protocol (Method A)

This protocol is designed as a self-validating system. Adherence to the specific additive ratios and temperature controls is critical for reproducibility.

Phase 1: Mobile Phase Preparation
  • Measure 1000 mL of HPLC-grade Methanol into a clean mobile phase bottle.

  • Add exactly 1.0 mL of Trifluoroacetic acid (TFA) and 1.0 mL of Diethylamine (DEA).

  • Mix thoroughly and degas via ultrasonication for 10 minutes.

Causality Check: Why TFA and DEA? The target molecule is a zwitterion. TFA suppresses the ionization of the carboxylic acid, while DEA neutralizes the tertiary amine and masks free silanol groups on the silica support. This dual-additive system prevents the secondary electrostatic interactions that cause severe peak tailing in amino acid chromatography[3].

Phase 2: Sample Preparation
  • Accurately weigh 10 mg of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride.

  • Dissolve the standard in 10 mL of the prepared mobile phase (Methanol + TFA/DEA).

  • Sonicate for 5 minutes, then filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Causality Check: Because the analyte is an HCl salt, dissolving it directly in the buffered mobile phase ensures the salt is fully solvated and neutralized prior to column entry. Filtration guarantees the removal of any unbroken crystalline lattice, preventing pressure spikes.

Phase 3: Chromatographic Execution
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., CHIRALPAK AD-H), 250 x 4.6 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C. (Critical: Chiral recognition is an enthalpy-driven thermodynamic process; strict temperature control ensures stable retention times).

  • Injection Volume: 5 µL.

  • Detection: UV at 210 nm.

Causality Check: 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid lacks aromatic rings, meaning it does not absorb significantly above 220 nm. Utilizing a low UV wavelength (210 nm) is mandatory, which strictly dictates the use of UV-transparent solvents like Methanol over UV-absorbing alternatives.

Phase 4: System Suitability Validation

Before analyzing unknown batches, inject a racemic reference standard. The system is validated only if:

  • Resolution (Rs) between enantiomers is ≥ 2.0.

  • Peak asymmetry factor (As) for both peaks is between 0.9 and 1.2.

  • Signal-to-noise (S/N) ratio for the minor enantiomer is ≥ 10:1.

References

  • Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography - ResearchGate (Journal of Chromatography A) 3

  • Determination of Enantioselectivities by Means of Chiral Stationary Phase HPLC in Order to Identify Effective Proline-Derived Organocatalysts - SciELO 2

  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine - SCIRP 4

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs - International Journal of Pharmaceutical and Phytopharmacological Research 1

  • Determining Enantiomeric Purity of TMS-L-proline: A Comparative Guide to Analytical Methods - Benchchem 5

Sources

Comparative

A Comparative Benchmarking Guide to the Biological Activity of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic Acid Hydrochloride and Its Analogs

This guide provides a comprehensive framework for benchmarking the biological activity of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride and its structurally related analogs. The pyrrolidine scaffold is a corne...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for benchmarking the biological activity of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride and its structurally related analogs. The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, lauded for its conformational flexibility and presence in a multitude of biologically active compounds.[1][2][3] Derivatives of pyrrolidine have shown promise in a wide array of therapeutic areas, including as antidiabetic, anti-inflammatory, and central nervous system (CNS) agents.[1][3][4] This document offers an in-depth look at the experimental methodologies required to characterize and compare the activity of novel pyrrolidine-based compounds, with a focus on scientific integrity and actionable insights for researchers in drug discovery.

The Pyrrolidine Scaffold: A Privileged Structure in Drug Discovery

The five-membered nitrogen-containing heterocycle, pyrrolidine, is a recurring motif in a vast number of natural products and synthetic drugs.[2][5] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which is critical for specific interactions with biological targets. The carboxylic acid moiety at the 2-position, as seen in proline and its derivatives, often serves as a key anchoring point to receptor binding sites or as a handle for further chemical modification. The introduction of an oxane ring, as in our parent compound, 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid, adds a distinct physicochemical profile that can influence properties such as solubility, lipophilicity, and metabolic stability.

The biological targets of pyrrolidine derivatives are diverse. They have been investigated as inhibitors of various enzymes, including α-amylase and α-glucosidase, which are relevant in the management of type-2 diabetes.[4] Furthermore, they have been shown to modulate the activity of membrane transporters, such as the glycine transporters (GlyT1 and GlyT2), which are implicated in neurological disorders like schizophrenia.[6][7][8] The versatility of this scaffold necessitates a multi-faceted approach to benchmarking the activity of new analogs.

Designing a Comparative Study: A Set of Hypothetical Analogs

To illustrate a robust benchmarking workflow, we will consider a focused library of hypothetical analogs of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride. These analogs are designed to probe the structure-activity relationships (SAR) around the core scaffold. Subtle modifications can lead to significant changes in biological activity, and a systematic approach is key to understanding these relationships.[9][10]

Table 1: Hypothetical Analogs for Comparative Benchmarking

Compound IDStructureRationale for Inclusion
LEAD-001 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acidThe parent compound for baseline activity assessment.
ANALOG-A 1-(Oxan-4-yl)pyrrolidine-2-carboxamideTo evaluate the impact of converting the carboxylic acid to a carboxamide on target interaction and cell permeability.
ANALOG-B 1-(Tetrahydro-2H-pyran-4-yl)pyrrolidine-2-carboxylic acid methyl esterTo assess the effect of esterification on prodrug potential and cellular uptake.[11]
ANALOG-C 1-(Cyclohexyl)pyrrolidine-2-carboxylic acidTo investigate the influence of replacing the oxane oxygen with a methylene group on binding affinity.
ANALOG-D (R)-1-(Oxan-4-yl)pyrrolidine-2-carboxylic acidTo determine the stereochemical preference of the target by comparing with the racemic or (S)-enantiomer.

Experimental Protocols for Benchmarking Biological Activity

A thorough comparison requires a suite of well-validated assays. Here, we detail two distinct experimental workflows to assess potential activities of our hypothetical analogs: inhibition of glycine transporter 1 (GlyT1) and inhibition of α-glucosidase.

Glycine Transporter 1 (GlyT1) Inhibition Assay

GlyT1 is a key regulator of glycine levels in the CNS, making it an attractive target for neurological disorders.[7] A common method for assessing GlyT1 inhibition is a radiolabeled glycine uptake assay.[6][8][12]

Experimental Protocol: [³H]Glycine Uptake Assay

  • Cell Culture:

    • Maintain Chinese Hamster Ovary (CHO) cells stably expressing human GlyT1 (CHO-hGlyT1) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into 96-well microplates at a density that allows for confluent monolayers on the day of the assay.

  • Assay Procedure:

    • On the day of the assay, aspirate the culture medium and wash the cell monolayers twice with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer.

    • Prepare serial dilutions of the test compounds (LEAD-001 and ANALOGs A-D) and a known GlyT1 inhibitor (e.g., ALX-5407) in KRH buffer.

    • Pre-incubate the cells with the test compounds or vehicle control for 15-30 minutes at 37°C.

    • Initiate glycine uptake by adding KRH buffer containing a fixed concentration of [³H]glycine.

    • Allow the uptake to proceed for a predetermined time (e.g., 10-20 minutes) at 37°C.

    • Terminate the uptake by rapidly aspirating the [³H]glycine solution and washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

    • Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and quantify the amount of incorporated [³H]glycine using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC₅₀).

dot

GlyT1_Uptake_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Culture Culture CHO-hGlyT1 cells Seed Seed cells in 96-well plates Culture->Seed Wash1 Wash cells with KRH buffer Seed->Wash1 PreIncubate Pre-incubate with compounds Wash1->PreIncubate AddGlycine Add [³H]glycine solution PreIncubate->AddGlycine Incubate Incubate for uptake AddGlycine->Incubate Terminate Terminate uptake & wash Incubate->Terminate Lyse Lyse cells Terminate->Lyse Count Scintillation counting Lyse->Count Calculate Calculate % inhibition Count->Calculate IC50 Determine IC₅₀ values Calculate->IC50

Caption: Workflow for the [³H]Glycine Uptake Assay.

α-Glucosidase Inhibition Assay

Inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion and glucose absorption.[4]

Experimental Protocol: α-Glucosidase Inhibition Assay

  • Reagents and Materials:

    • α-Glucosidase from Saccharomyces cerevisiae.

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

    • Sodium phosphate buffer (pH 6.8).

    • Test compounds (LEAD-001 and ANALOGs A-D) and a known inhibitor (e.g., Acarbose).

    • Sodium carbonate (Na₂CO₃) to stop the reaction.

    • 96-well microplate reader.

  • Assay Procedure:

    • In a 96-well plate, add a solution of α-glucosidase in phosphate buffer to each well.

    • Add various concentrations of the test compounds or vehicle control to the wells and pre-incubate for 10 minutes at 37°C.

    • Initiate the enzymatic reaction by adding the pNPG substrate.

    • Incubate the reaction mixture for 20 minutes at 37°C.

    • Stop the reaction by adding Na₂CO₃ solution.

    • Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.

  • Data Analysis:

    • The activity of α-glucosidase is proportional to the amount of p-nitrophenol released.

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Comparative Data Analysis and Interpretation

The following tables present hypothetical data for our compound library, illustrating how the results from the benchmarking assays can be structured for clear comparison.

Table 2: Comparative Biological Activity of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic Acid Analogs

Compound IDGlyT1 Inhibition IC₅₀ (µM)α-Glucosidase Inhibition IC₅₀ (µM)
LEAD-001 15.2> 100
ANALOG-A 8.575.8
ANALOG-B 25.6 (as prodrug)> 100
ANALOG-C 32.1> 100
ANALOG-D 5.7> 100

Interpretation of Hypothetical Data:

  • LEAD-001 shows modest activity against GlyT1 and is inactive against α-glucosidase.

  • ANALOG-A , the carboxamide, displays improved GlyT1 inhibitory activity, suggesting that the amide group may form a more favorable interaction with the target than the carboxylic acid. It also shows weak α-glucosidase inhibition.

  • ANALOG-B , the methyl ester, is less active, which is expected for a prodrug that requires hydrolysis to the active carboxylic acid form.[11]

  • ANALOG-C , with the cyclohexyl ring, exhibits reduced GlyT1 activity, indicating that the oxygen atom in the oxane ring of the parent compound may be important for binding.

  • ANALOG-D , the (R)-enantiomer, shows the highest potency for GlyT1, suggesting a stereospecific interaction with the transporter.

Visualizing the Mechanism: Glycine Transporter and Glutamatergic Signaling

To provide context for the GlyT1 inhibitory activity, it is helpful to visualize the role of this transporter in the glutamatergic synapse. GlyT1 controls the concentration of glycine, a co-agonist at NMDA receptors, thereby modulating glutamatergic neurotransmission.[7]

dot

GlyT1_Signaling_Pathway cluster_synapse Glutamatergic Synapse GlialCell Glial Cell GlyT1 GlyT1 Presynaptic Presynaptic Neuron Glutamate Presynaptic->Glutamate Release Postsynaptic Postsynaptic Neuron NMDAR NMDA Receptor Glycine GlyT1->Glycine Reuptake NMDAR->Postsynaptic Ca²⁺ Influx (Neuronal Activation) Glutamate->NMDAR Binds Glycine->NMDAR Co-agonist binding Inhibitor 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid analog Inhibitor->GlyT1 Inhibits

Caption: Modulation of NMDA receptor activity by GlyT1 inhibition.

Conclusion and Future Directions

This guide outlines a systematic approach to benchmarking the biological activity of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride and its analogs. By employing a combination of relevant in vitro assays and a well-designed analog series, researchers can effectively elucidate structure-activity relationships and identify promising lead compounds. The hypothetical data presented herein demonstrates how subtle structural modifications can significantly impact biological activity and selectivity.

Future work should involve expanding the panel of assays to include assessments of selectivity (e.g., against GlyT2), metabolic stability, and in vivo efficacy in relevant disease models. A thorough understanding of the pharmacological profile of these compounds is essential for their advancement as potential therapeutic agents.

References

  • Kopec, K., et al. (2009). Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay. PubMed. Available at: [Link]

  • (No authors listed). (n.d.). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. PMC. Available at: [Link]

  • Szabo, G., et al. (2007). The kinetics of glycine transporter type 1 inhibitors. The Physiological Society. Available at: [Link]

  • (No authors listed). (2025). Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay. ResearchGate. Available at: [Link]

  • (No authors listed). (n.d.). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. Wiley Online Library. Available at: [Link]

  • (No authors listed). (n.d.). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. PMC. Available at: [Link]

  • Sunagawa, M., et al. (1993). Studies on the synthesis and structure-activity relationships of 2-(2-functionalized pyrrolidin-4-ylthio)-1 beta-methylcarbapenems. PubMed. Available at: [Link]

  • (No authors listed). (2018). High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. PMC. Available at: [Link]

  • (No authors listed). (n.d.). Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. Scilit. Available at: [Link]

  • Li, Y., et al. (2018). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Publishing. Available at: [Link]

  • (No authors listed). (2016). GPCR-Bench: A Benchmarking Set and Practitioners' Guide for G Protein-Coupled Receptor Docking. ACS Publications. Available at: [Link]

  • Mysinger, M., et al. (2016). GPCR-Bench: A Benchmarking Set and Practitioners' Guide for G Protein-Coupled Receptor Docking. ACS Publications. Available at: [Link]

  • (No authors listed). (n.d.). Binding Assays. BMG LABTECH. Available at: [Link]

  • (No authors listed). (2025). Deep learning in GPCR drug discovery: benchmarking the path to accurate peptide binding. Nature. Available at: [Link]

  • (No authors listed). (2018). A benchmarking study on virtual ligand screening against homology models of human GPCRs. bioRxiv. Available at: [Link]

  • (No authors listed). (2024). Discovery and Synthesis of Hydroxy-l-Proline Blockers of the Neutral Amino Acid Transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2). MDPI. Available at: [Link]

  • (No authors listed). (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]

  • Ferkany, J., et al. (1996). A novel nonopioid action of enkephalins: competitive inhibition of the mammalian brain high affinity L-proline transporter. PubMed. Available at: [Link]

  • (No authors listed). (2019). The ABC's of Competitive Binding Assays with SPR. Nicoya Lifesciences. Available at: [Link]

  • (No authors listed). (n.d.). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PMC. Available at: [Link]

  • (No authors listed). (n.d.). Structure-affinity relationships of reversible proline analog inhibitors targeting proline dehydrogenase. RSC Publishing. Available at: [Link]

  • (No authors listed). (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

  • (No authors listed). (n.d.). Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates and their hydrochloride salts as novel water soluble antimitotic prodrugs bioactivated by cytochrome P450 1A1 in breast cancer cells. PMC. Available at: [Link]

  • (No authors listed). (n.d.). Organic Pharmaceutical Chemistry: Prodrugs. SlideShare. Available at: [Link]

  • Walley, K., et al. (1998). L-2-Oxothiazolidine-4-carboxylic acid prevents endotoxin-induced cardiac dysfunction. American Journal of Respiratory and Critical Care Medicine. Available at: [Link]

Sources

Validation

A Comprehensive Guide to the Scale-Up Synthesis of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride

As a Senior Application Scientist, achieving reproducibility in the scale-up synthesis of constrained amino acid derivatives requires moving beyond theoretical textbook reactions to robust, self-validating industrial wor...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, achieving reproducibility in the scale-up synthesis of constrained amino acid derivatives requires moving beyond theoretical textbook reactions to robust, self-validating industrial workflows. 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride (also known as 1-(tetrahydro-2H-pyran-4-yl)proline hydrochloride) is a highly valuable building block in modern drug discovery.

This guide objectively compares the synthetic methodologies available for this molecule, detailing the causality behind reagent selection and providing a field-proven, step-by-step scale-up protocol designed for maximum yield, purity, and operational safety.

Route Selection & Mechanistic Strategy

The core transformation required to synthesize this molecule is the reductive amination of an L-proline derivative with tetrahydro-4H-pyran-4-one.

The Zwitterion Challenge: Direct reductive amination of unprotected L-proline yields a highly water-soluble zwitterion. Extracting this zwitterion from the aqueous boron and acetate salts generated during the reaction quench is notoriously difficult and leads to severe yield attrition during scale-up.

The Optimized Solution: To ensure a self-validating and reproducible isolation, the optimized workflow utilizes L-proline methyl ester hydrochloride . The resulting intermediate is a lipophilic ester that is easily extracted into organic solvents. Subsequent acidic hydrolysis with 6N HCl simultaneously cleaves the methyl ester and protonates the tertiary amine, directly yielding the highly crystalline desired hydrochloride salt.

Workflow ProlineEster L-Proline Methyl Ester HCl (Starting Material) FreeBasing Neutralization (Et3N in DCM) ProlineEster->FreeBasing Ketone Tetrahydro-4H-pyran-4-one (Carbonyl Donor) Iminium Iminium Ion Formation (In Situ) Ketone->Iminium FreeBasing->Iminium Reduction Selective Reduction (NaBH(OAc)3, <25°C) Iminium->Reduction Intermediate Methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate (Organic Extraction) Reduction->Intermediate Hydrolysis Acidic Hydrolysis (6N HCl, Reflux) Intermediate->Hydrolysis Product 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid HCl (Final Crystalline Salt) Hydrolysis->Product

Fig 1: Optimized scale-up workflow utilizing an ester intermediate to bypass zwitterion isolation.

Comparative Analysis of Reducing Agents

The success of the reductive amination hinges on the chemoselectivity of the reducing agent. The reductant must selectively attack the transient iminium ion without reducing the starting tetrahydro-4H-pyran-4-one into tetrahydropyran-4-ol.

Quantitative Performance Comparison
Reducing AgentTypical YieldReaction TimeChemoselectivitySafety & Toxicity ProfileScalability Profile
NaBH(OAc)₃ (STAB) 88 - 95% 2 - 4 h Excellent (Favors iminium) Mild, non-toxic byproducts Optimal (Standard glass reactors)
NaBH₃CN 75 - 85%12 - 24 hGoodHigh Risk (HCN gas potential)Sub-optimal (Requires strict scrubbing)
H₂, Pd/C (Catalytic) 80 - 90%6 - 12 hModerate (Alcohol byproducts)Pyrophoric catalyst, High pressureModerate (Requires pressure vessels)
Causality Behind Reagent Selection

Sodium triacetoxyborohydride (STAB) is selected as the premier reagent for this transformation[1]. The three electron-withdrawing acetoxy groups stabilize the boron-hydride bond, significantly reducing its nucleophilicity compared to standard sodium borohydride[2]. This steric and electronic shielding renders STAB highly selective for the more electrophilic iminium ion over the starting ketone[3]. Furthermore, unlike NaBH₃CN, STAB operates efficiently in slightly acidic or neutral conditions without the risk of liberating highly toxic hydrogen cyanide gas, making it exceptionally suited for multi-kilogram scale-up[1].

Optimized Scale-Up Protocol (100g Scale)

This protocol is designed as a self-validating system. Each phase includes In-Process Controls (IPCs) to ensure the reaction has reached completion before proceeding, preventing the carryover of impurities.

Phase 1: Reductive Amination (Esterification)
  • Preparation: Charge a clean, dry 3.0 L jacketed glass reactor with L-proline methyl ester hydrochloride (100.0 g, 0.60 mol) and anhydrous dichloromethane (DCM, 1.0 L).

  • Free-Basing: Add Triethylamine (61.0 g, 0.60 mol) dropwise at 20 °C. Stir for 15 minutes to liberate the free amine.

  • Condensation: Add tetrahydro-4H-pyran-4-one (63.0 g, 0.63 mol, 1.05 eq). Stir the mixture at 20 °C for 1 hour to allow the hemiaminal and iminium ion equilibrium to establish.

  • Reduction: Portion-wise, add Sodium Triacetoxyborohydride (STAB) (190.0 g, 0.90 mol, 1.5 eq) over 45 minutes.

    • Causality Note: The hydride transfer is exothermic. The internal temperature must be strictly maintained below 25 °C using the reactor jacket. Elevated temperatures promote off-target ketone reduction and degrade the iminium intermediate.

  • IPC (In-Process Control): After 4 hours of stirring, sample the reaction. Analyze via GC-MS or LC-MS. The reaction is complete when the unreacted L-proline ester is < 1.0% (Area/Area).

  • Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (500 mL) to neutralize residual STAB and acetic acid. Separate the layers. Wash the organic layer with brine (300 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate as a crude, pale-yellow oil.

Phase 2: Hydrolysis & Salt Formation
  • Acidic Cleavage: Transfer the crude ester to a 2.0 L round-bottom flask. Add 6N aqueous HCl (500 mL).

  • Reflux: Heat the mixture to reflux (approx. 100 °C) for 4 to 6 hours.

    • Causality Note: The strong acid quantitatively hydrolyzes the methyl ester to the carboxylic acid while simultaneously protonating the basic pyrrolidine nitrogen, locking the molecule into the target hydrochloride salt form.

  • IPC: Analyze via LC-MS to confirm the complete disappearance of the ester mass (M+H = 214) and the emergence of the free acid mass (M+H = 200).

  • Azeotropic Drying (Critical Step): Concentrate the solution under reduced pressure to a thick syrup. To remove residual water, add Toluene (300 mL) and evaporate to dryness. Repeat this azeotropic distillation twice.

    • Causality Note: The final HCl salt is highly hygroscopic. Complete removal of water is a self-validating requirement to ensure successful crystallization in the next step.

  • Crystallization: Suspend the resulting solid in Acetone (400 mL). Stir vigorously at room temperature for 2 hours, then cool to 0 °C for 1 hour.

  • Isolation: Filter the white crystalline solid, wash with cold Acetone (100 mL), and dry in a vacuum oven at 45 °C to constant weight.

Troubleshooting & Reproducibility Metrics

  • Moisture Sensitivity of STAB: STAB is sensitive to atmospheric moisture and protic solvents[3]. Ensure the DCM used in Phase 1 is anhydrous. Water contamination will prematurely hydrolyze the hydride reagent, leading to stalled reactions and unreacted starting materials.

  • Incomplete Crystallization: If the final product oils out instead of crystallizing in acetone, it is a direct symptom of residual water. Return the oil to the rotary evaporator, perform two additional toluene azeotropic distillations, and re-attempt the acetone trituration.

  • Stereochemical Integrity: The stereocenter at the C2 position of the L-proline ring is preserved under these mild reductive amination conditions. However, harsh basic workups should be avoided, as prolonged exposure to strong bases can cause racemization at the alpha-carbon.

References

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride | ACS Omega - ACS Publications.[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures | The Journal of Organic Chemistry - ACS Publications.[Link]

Sources

Safety & Regulatory Compliance

Safety

1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride proper disposal procedures

As a Senior Application Scientist, I understand that the transition from bench-scale synthesis to waste management is a critical phase of any experimental workflow. Handling specialty amino acid derivatives like 1-(Oxan-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that the transition from bench-scale synthesis to waste management is a critical phase of any experimental workflow. Handling specialty amino acid derivatives like 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride requires more than just following a generic disposal sheet; it requires a mechanistic understanding of the molecule’s physicochemical properties to ensure regulatory compliance and laboratory safety.

Because this compound is a hydrochloride salt of a functionalized pyrrolidine, its disposal logistics are dictated by its solubility, its potential to alter the pH of aqueous streams, and the presence of a chloride counterion.

Here is your comprehensive, self-validating operational guide for the safe handling, spill management, and proper disposal of this compound.

Chemical Identity & Hazard Profile

Before executing any disposal protocol, we must establish the quantitative and qualitative hazard baseline of the material[1][2].

Property / AttributeData / ClassificationOperational Implication
Chemical Name 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochlorideContains a basic amine neutralized by HCl; highly water-soluble.
CAS Number 1485748-35-3Essential for hazardous waste manifesting.
Molecular Formula C₁₀H₁₈ClNO₃The presence of Chlorine (Cl) dictates organic waste routing.
Molecular Weight 235.71 g/mol Used for molarity calculations during neutralization.
Acute Toxicity Acute Tox. 4 (H302, H312, H332)Harmful if swallowed, in contact with skin, or inhaled. Mandates strict PPE.
Local Irritation Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)Corrosive/irritating to mucosal membranes.
Systemic Target STOT SE 3 (H336)May cause drowsiness, dizziness, or respiratory irritation.

Risk Assessment & Causality-Driven Safety Protocols

Under the OSHA Laboratory Standard (29 CFR 1910.1450), laboratories must implement a Chemical Hygiene Plan (CHP) that specifically addresses the hazards of the chemicals in use[3][4]. We do not just wear PPE for compliance; we wear it based on the specific exposure routes of the molecule.

  • Engineering Controls: All weighing, transferring, and disposal preparations of the solid powder must be conducted inside a certified Class II biological safety cabinet or a chemical fume hood[3]. Causality: The compound carries an H332 (Harmful if inhaled) and H336 (STOT SE 3) classification[1]. Aerosolization of the fine hydrochloride powder during transfer can lead to immediate respiratory tract irritation and systemic absorption.

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile gloves (minimum 4 mil thickness). Causality: Protects against dermal absorption (H312)[1].

    • Eye Protection: ANSI Z87.1 chemical splash goggles. Causality: The compound is a Category 2A eye irritant (H319)[1]; standard safety glasses do not provide sufficient orbital seal against airborne dust.

Waste Segregation & Disposal Plan

The most common point of failure in laboratory compliance is the improper routing of specialty salts. Because this is a hydrochloride salt, it fundamentally alters how both aqueous and organic waste streams must be managed under EPA Resource Conservation and Recovery Act (RCRA) guidelines[5][6].

Stream A: Solid Waste (Unused Chemical & Contaminated Consumables)
  • Protocol: Place all empty vials, contaminated weigh boats, and unused solid powder into a chemically compatible, sealable secondary container.

  • Labeling: "Hazardous Solid Waste - Toxic/Irritant (Contains 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid HCl)".

  • Routing: Must be routed for high-temperature commercial incineration. Do not dispose of in standard municipal solid waste.

Stream B: Aqueous Waste (Buffer Solutions & Washes)
  • The Causality: Hydrochloride salts of amino acids act as weak acids when dissolved in water. Depending on the concentration, the pH of your waste stream may drop significantly. Under EPA RCRA 40 CFR 261.22, any aqueous waste with a pH ≤ 2.0 is classified as a "Characteristic Corrosive Waste" (D002)[7][8].

  • Step-by-Step Methodology:

    • Collect the aqueous waste in a secondary containment vessel.

    • Self-Validation Step: Measure the pH of the solution using calibrated pH strips or a pH meter before transferring it to the bulk carboy.

    • If the pH is < 2.0, slowly add 1M Sodium Hydroxide (NaOH) dropwise while stirring until the pH stabilizes between 6.0 and 8.0.

    • Once neutralized, transfer the solution to the standard "Aqueous Hazardous Waste" carboy.

Stream C: Organic Solvent Waste (Reactions & Extractions)
  • The Causality: This is a critical operational trap. Even if you dissolve this compound in a non-halogenated solvent (like Methanol or Ethyl Acetate), the molecule itself contains a chloride ion. Mixing chloride-containing compounds into a non-halogenated waste stream violates EPA RCRA guidelines and can lead to the formation of highly toxic dioxins during the incineration process[5][6].

  • Step-by-Step Methodology:

    • Identify any organic solvent mixture containing this compound.

    • Route this mixture strictly to the Halogenated Organic Waste carboy.

    • Log the addition on the waste manifest to ensure accurate tracking of halogenated content.

Spill Management Workflow

In the event of an accidental release on the benchtop or floor, immediate and methodical action is required to prevent aerosolization and dermal exposure.

  • Isolate & Evacuate: Immediately clear personnel from the immediate vicinity to prevent tracking the powder throughout the lab.

  • Don PPE: Ensure you are wearing fresh nitrile gloves, a lab coat, and chemical splash goggles. If the spill is large and outside a fume hood, a fitted N95 or P100 respirator is required due to the inhalation hazard (H332)[1].

  • Containment (Do NOT Sweep): Never use a dry brush or broom, as this will aerosolize the STOT SE 3 powder[1]. Instead, lightly dampen a chemical absorbent pad with water (the compound is highly water-soluble) and gently place it over the spill.

  • Collection: Wipe the area inward from the edges to the center. Place the contaminated pads into a heavy-duty hazardous waste bag.

  • Decontamination: Wash the spill surface thoroughly with a mild detergent and water, followed by a 70% ethanol wipe-down to ensure no residue remains.

Waste Segregation Decision Workflow

To ensure standard operating procedures are followed across your team, utilize the following logical decision tree for waste routing.

WasteSegregation Start Waste: 1-(Oxan-4-yl)pyrrolidine- 2-carboxylic acid HCl State Determine Waste State Start->State Solid Solid Waste (Powder/PPE) State->Solid Aqueous Aqueous Solution State->Aqueous Organic Organic Solution State->Organic SolidDisp Solid Hazardous Waste (Incineration) Solid->SolidDisp pHCheck Check pH (RCRA 40 CFR 261.22) Aqueous->pHCheck HaloCheck Chloride Ion Present (Route to Halogenated) Organic->HaloCheck Neutralize Neutralize to pH 6-8 (if pH < 2.0) pHCheck->Neutralize AqDisp Aqueous Hazardous Waste Neutralize->AqDisp OrgDisp Halogenated Organic Waste HaloCheck->OrgDisp

Caption: Waste segregation and neutralization workflow for 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid HCl.

References

  • NextSDS / ECHA C&L Inventory. "1-(oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride — Chemical Substance Information & Hazard Classifications". NextSDS. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories". United States Department of Labor. Available at: [Link]

  • Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) - Hazardous Waste Characteristics (40 CFR 261.22) and Halogenated Organic Compounds". EPA.gov. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride

Advanced Handling and Safety Protocol: 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride As drug development accelerates, the integration of novel cyclic amino acid derivatives into synthetic pipelines requires ri...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Handling and Safety Protocol: 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride

As drug development accelerates, the integration of novel cyclic amino acid derivatives into synthetic pipelines requires rigorous, scientifically grounded safety protocols. 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride is a highly valuable building block, but its specific physicochemical properties demand precise handling to mitigate acute toxicity and irritation risks.

This guide provides researchers and laboratory managers with a comprehensive, self-validating operational framework for the safe handling, dispensing, and disposal of this compound.

Physicochemical Profiling and Hazard Causality

To design an effective safety protocol, we must first understand the relationship between the compound's molecular structure and its macroscopic hazards. Do not merely react to hazard codes; understand the chemical mechanisms driving them.

Table 1: Quantitative Chemical Data & Storage Parameters

Parameter Value Operational Implication
CAS Number 1485748-35-3[1] Unique identifier for inventory tracking.
Molecular Weight 235.71 g/mol [1] Standard size for small-molecule building blocks.
LogP 1.1362[1] Moderate lipophilicity; capable of crossing biological membranes.
TPSA 49.77 Ų[1] High membrane permeability risk if dissolved.
Purity ≥98%[1] High concentration of active hazardous material.

| Storage | Sealed, dry, 2–8°C[1] | Hygroscopic nature requires cold, desiccated storage to prevent degradation. |

Mechanistic Causality of Hazards: The compound is classified with multiple severe hazard codes, including Acute Toxicity (H302 + H312 + H332) , Skin/Eye Irritation (H315, H319) , and STOT SE 3 (H336) [2].

  • Dermal Permeability (H312): With a LogP of 1.1362 and a TPSA of 49.77 Ų[1], this molecule possesses ideal physicochemical properties for traversing the stratum corneum. If handled with compromised gloves, especially in the presence of penetration-enhancing solvents like DMSO or DMF, systemic absorption is highly probable.

  • Corrosive Micro-environments (H315, H319): As a hydrochloride salt, the powder is hygroscopic. Upon contact with the natural moisture of the eyes, mucosal membranes, or respiratory tract, it dissociates to form a localized acidic micro-environment. This pH drop directly drives the acute irritation and specific target organ toxicity (CNS/respiratory depression)[2].

Personal Protective Equipment (PPE) Matrix

Based on the hazard causality outlined above, standard laboratory attire is insufficient. The following PPE matrix is mandatory for any physical manipulation of the solid or dissolved compound.

Table 2: Mandatory PPE Matrix

Equipment Type Specification Causality & Justification
Hand Protection Double-layered Nitrile (≥4 mil) Nitrile offers excellent resistance to polar organic salts. Double-gloving provides a fail-safe against micro-tears during weighing.
Eye Protection Chemical Splash Goggles Standard safety glasses lack orbital seals. Goggles prevent aerosolized hydrochloride dust from contacting ocular moisture (H319)[2].
Body Protection Flame-resistant Lab Coat Knit cuffs prevent wrist exposure. The coat acts as a primary barrier against airborne particulate settling.

| Respiratory | Fume Hood (Face velocity >100 fpm) | Mandatory to mitigate the H332 (Inhalation) and H336 (STOT SE 3) hazards[2]. |

Operational Workflow & Methodologies

The following step-by-step methodology ensures a self-validating system where each step confirms the safety of the next.

HandlingWorkflow Step1 Fume Hood Validation (Flow > 100 fpm) Step2 PPE Donning (Nitrile, Goggles, Coat) Step1->Step2 Step3 Compound Retrieval (2-8°C Storage) Step2->Step3 Step4 Dispensing & Weighing (Anti-static Spatula) Step3->Step4 Decision Aerosolization or Spill? Step4->Decision Spill Spill Protocol (Wet Wipe, Solid Waste) Decision->Spill Yes Proceed Seal & Proceed to Reaction Decision->Proceed No

Workflow for handling 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride.

Step-by-Step Dispensing Protocol
  • Environmental Validation: Before retrieving the compound, verify the fume hood monitor displays a safe face velocity (80–120 fpm).

    • Self-Validating Check: Tape a 2-inch piece of tissue to the bottom of the sash; a steady inward pull physically confirms active negative pressure.

  • Thermal Equilibration: Retrieve the sealed vial from 2–8°C storage[1]. Allow it to sit in the fume hood for 15 minutes before opening.

    • Causality: Opening a cold vial draws ambient humidity into the container, degrading the hygroscopic hydrochloride salt and increasing its clumping/adhesion to tools.

  • Weighing: Use an anti-static U-shaped spatula to transfer the powder to a pre-tared anti-static weigh boat.

    • Causality: Static electricity can cause the fine powder to aerosolize, immediately triggering the H332 inhalation hazard[2].

  • Transfer & Sealing: Transfer the weighed solid directly into the reaction vessel and seal it immediately. Wipe the exterior of the reaction vessel with a damp paper towel before removing it from the fume hood.

Spill Management and Disposal Plan

In the event of a spill, immediate containment is required to prevent cross-contamination and CNS-depressing inhalation exposure (H336)[2].

Solid Spill Protocol
  • Isolate: Lower the fume hood sash to 2 inches to maximize inward airflow over the spill. Do not sweep dry powder, as this forces aerosolization.

  • Neutralize & Wipe: Lightly dampen a highly absorbent laboratory wipe with water (to dissolve the hydrochloride salt) or a 10% bleach solution. Gently place the wipe over the powder to suppress dust, then wipe inward toward the center of the spill.

  • Secondary Clean: Wipe the area a second time with an alcohol-soaked wipe (isopropanol or ethanol) to remove any residual lipophilic organic residue.

  • Disposal: Place all contaminated wipes, weigh boats, and the outer layer of your nitrile gloves into a sealable High-Density Polyethylene (HDPE) waste container.

Waste Categorization

Label the waste container explicitly: "Hazardous Solid Waste: Toxic/Irritant Pyrrolidine Derivative (Contains CAS 1485748-35-3)." Do not mix this waste with strong oxidizing agents or strong bases, as the hydrochloride salt may react exothermically or release free-base pyrrolidine vapors.

References

  • NextSDS. "1-(oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride — Chemical Substance Information." NextSDS Substance Database. Available at: [Link]

Sources

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